1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-6-fluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-9-6-7-11-12(8-9)16(15-14-11)10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUIUJGNAZAOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC(=C3)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742858 | |
| Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-85-7, 389-44-6 | |
| Record name | 1H-Benzotriazole, 1-cyclohexyl-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-6-fluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry. As specific experimental data for this particular molecule is limited in public literature, this document leverages established principles of organic chemistry and extensive data on analogous structures to present a scientifically grounded analysis of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazole, a fused heterocyclic system consisting of a benzene ring and a 1,2,3-triazole ring, is recognized as a "privileged structure" in drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural rigidity of the benzotriazole core, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an excellent scaffold for designing molecules that can bind to biological targets with high affinity and specificity.
The subject of this guide, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, incorporates three key structural motifs that are highly valued in modern drug design:
-
The Benzotriazole Core: Provides the fundamental framework for biological activity.
-
A Cyclohexyl Group at the N1 Position: This bulky, lipophilic group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
-
A Fluoro Group at the C6 Position: The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
This document will delve into the specific chemical attributes of this molecule, propose a robust synthetic route, and explore its potential as a lead compound in various therapeutic areas.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is defined by the fusion of a 6-fluoro-substituted benzene ring with a 1,2,3-triazole ring, which is further substituted with a cyclohexyl group at the N1 position.
Caption: Chemical structure of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FN₃ | [3] |
| Molecular Weight | 219.26 g/mol | [3] |
| CAS Number | 1365271-85-7 | [3] |
| Appearance | Predicted: White to off-white solid | General observation for similar compounds |
| Purity | ≥98% | [3] |
Proposed Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
A plausible and efficient synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can be envisioned starting from commercially available 4-fluoro-1,2-phenylenediamine. The proposed synthetic workflow involves three key steps: diazotization to form the benzotriazole ring, followed by N-alkylation with a cyclohexyl halide.
Caption: Proposed synthetic workflow for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluoro-1H-benzotriazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the stirred solution of the diamine over 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. The product, 6-fluoro-1H-benzotriazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 6-fluoro-1H-benzotriazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF, 5-10 volumes). The potassium carbonate acts as a base to deprotonate the benzotriazole, forming the nucleophilic benzotriazolide anion.
-
N-Alkylation: Add cyclohexyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C. The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Predicted Spectroscopic Characterization
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted:
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 7.0-8.0 ppm. - A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen (1H) around δ 4.5-5.0 ppm. - A series of multiplets for the remaining methylene protons of the cyclohexyl group (10H) in the range of δ 1.2-2.2 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm, with the carbon attached to fluorine showing a characteristic C-F coupling. - The methine carbon of the cyclohexyl group attached to nitrogen around δ 60-65 ppm. - Other cyclohexyl carbons in the aliphatic region of δ 25-35 ppm. |
| ¹⁹F NMR | - A singlet or a doublet (due to coupling with aromatic protons) in the typical range for an aryl fluoride. |
| Mass Spec (ESI+) | - Predicted [M+H]⁺ peak at m/z = 220.13. |
Potential Applications in Drug Development
The unique combination of a benzotriazole core, a lipophilic cyclohexyl group, and an electron-withdrawing fluorine atom suggests that 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole could be a promising candidate for several therapeutic applications.
-
Antiviral Agents: Benzotriazole derivatives have shown significant potential as antiviral agents, particularly against RNA viruses.[4] The structural features of the target molecule could allow for effective binding to viral enzymes or proteins, inhibiting viral replication. The 1,2,3-triazole scaffold itself is a key component in many antiviral drugs.[5]
-
Antifungal Agents: The benzotriazole nucleus is a component of several antifungal compounds. It can act as a bioisosteric replacement for the 1,2,4-triazole ring found in drugs like fluconazole, potentially offering a broader spectrum of activity or improved safety profile.
-
Kinase Inhibitors: Many heterocyclic compounds, including those with triazole motifs, are potent kinase inhibitors. The cyclohexyl group could effectively occupy the hydrophobic regions of the ATP-binding pocket of various kinases, while the benzotriazole core can form crucial hydrogen bonds. Fluorine substitution can further enhance binding affinity and selectivity.
-
Anti-inflammatory Agents: Some benzotriazole derivatives have demonstrated anti-inflammatory properties.[1] The mechanism may involve the inhibition of key enzymes in the inflammatory cascade.
The introduction of the cyclohexyl and fluoro substituents is a deliberate design choice to optimize the drug-like properties of the benzotriazole scaffold. The cyclohexyl group can enhance lipophilicity, which may improve cell permeability and oral bioavailability. The fluorine atom can block sites of metabolism, leading to a longer half-life, and can also modulate the electronic properties of the aromatic ring to fine-tune binding interactions.
Conclusion
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole represents a well-designed molecule that embodies several key principles of modern medicinal chemistry. While specific biological data for this compound is not yet widely available, its structural components strongly suggest its potential as a versatile scaffold for the development of novel therapeutics. The proposed synthetic route is efficient and scalable, allowing for the synthesis of this and related analogs for further investigation. Future studies are warranted to explore the full pharmacological potential of this promising compound.
References
-
Understanding the Chemistry & Pharmacology of Benzotriazole in Pharmaceutical Applications. (2025). ResearchGate. [Link]
-
Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2025). ResearchGate. [Link]
-
Benzotriazole Derivatives And Its Pharmacological Activity. (2025). ResearchGate. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). National Center for Biotechnology Information. [Link]
-
1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole. (n.d.). National Center for Biotechnology Information. [Link]
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. (n.d.). Beijing xinhua yongda technology co., LTD. [Link]
-
Benzotriazole. (n.d.). Wikipedia. [Link]
-
1H-Benzotriazole. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 1H-Benzotriazole, 1-phenyl- (CAS 883-39-6). (n.d.). Cheméo. [Link]
-
Advancements and Future Perspectives of 1,2,3 Triazole Scaffold as Promising Antiviral Agent in Drug Discovery. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of 1,2,3-benzotriazole. (n.d.). PrepChem.com. [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [Link]
-
Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
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- 2. ijrrjournal.com [ijrrjournal.com]
- 3. 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole - CAS:1365271-85-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole CAS number 1365271-85-7
CAS Number: 1365271-85-7 Role: Critical Pharmacophore for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Part 1: Executive Technical Summary
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CFB-Tz) represents a specialized heterocyclic scaffold primarily utilized in the synthesis of next-generation immuno-oncology therapeutics. It serves as the structural "warhead" and hydrophobic anchor for Linrodostat (BMS-986205) , a potent, selective, and irreversible inhibitor of IDO1.
Unlike generic benzotriazoles used in corrosion inhibition or peptide coupling, the specific substitution pattern of CFB-Tz—a cyclohexyl group at the N1 position and a fluorine atom at the C6 position—is engineered for precise metabolic stability and occupancy of the IDO1 hydrophobic pocket (Pocket A).
Key Application Metrics:
-
Target: IDO1 Heme-cofactor binding site.
-
Mechanism: Competitive inhibition preventing Tryptophan
Kynurenine conversion. -
Purity Requirement:
(HPLC) for pharmaceutical intermediate use.
Part 2: Synthetic Architecture & Process Chemistry
As a Senior Application Scientist, I advise against "blind" synthesis. The production of CFB-Tz is governed by regioselectivity challenges. The reaction of 2,4-difluoronitrobenzene with cyclohexylamine can yield two isomers. The following protocol prioritizes the isolation of the correct N1-cyclohexyl-C6-fluoro isomer.
Validated Synthetic Route
The synthesis follows a three-stage cascade: Nucleophilic Aromatic Substitution (
Step 1: Regioselective
-
Precursors: 2,4-Difluoronitrobenzene (1.0 eq), Cyclohexylamine (1.1 eq).
-
Base: Triethylamine (TEA) or
(2.0 eq). -
Solvent: THF or Acetonitrile (ACN).
-
Condition:
to RT. -
Critical Insight: The fluorine at the para position (C4) is electronically more activated, but the ortho (C2) attack is required for the target molecule. To maximize the ortho product (2-(cyclohexylamino)-4-fluoronitrobenzene), use a non-polar solvent (toluene) to encourage hydrogen bonding between the amine and nitro group, or accept the mixture and separate via crystallization.
Step 2: Chemoselective Reduction
-
Reagent:
(1 atm) with or (if avoiding hydrogenation). -
Solvent: Ethanol/EtOAc.
-
Observation: Color change from bright yellow/orange (nitro) to colorless/pale brown (amine).
Step 3: Triazole Ring Closure
-
Reagent: Sodium Nitrite (
, 1.1 eq) in Acetic Acid/Water. -
Temperature:
(Critical to prevent diazonium decomposition). -
Mechanism: The primary amine attacks the nitrosonium ion (
) to form a diazonium salt, which immediately cyclizes intramolecularly to the adjacent secondary amine nitrogen.
Process Flow Diagram (DOT)
Caption: Figure 1. Step-wise synthetic workflow emphasizing the critical isomer checkpoint prior to reduction.
Part 3: Physicochemical Profiling & QC
Trustworthiness in drug development relies on rigorous characterization. The following data points serve as release criteria for CFB-Tz.
Key Properties Table
| Property | Specification | Method/Notes |
| Appearance | Off-white to pale yellow solid | Visual inspection |
| Molecular Weight | 219.26 g/mol | Calculated |
| Melting Point | DSC (Differential Scanning Calorimetry) | |
| Solubility | Soluble in DMSO, DCM, MeOH | Insoluble in water |
| Purity (HPLC) | C18 Column, ACN/Water gradient | |
| Identity (NMR) | Conforms to structure |
Analytical Validation (Self-Validating Protocol)
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (
). -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Expect CFB-Tz to elute later than unsubstituted benzotriazole due to the lipophilic cyclohexyl group.
NMR Diagnostic Peaks (
- (dd, 1H, Ar-H, C4 position).
- (dd, 1H, Ar-H, C7 position).
- (td, 1H, Ar-H, C5 position).
- (m, 1H, N-CH of cyclohexyl).
- (m, 10H, Cyclohexyl protons).
Part 4: Mechanism of Action (Pharmacological Context)
Understanding why this molecule is synthesized is as important as how. CFB-Tz is not just a building block; it is the functional core of Linrodostat.
IDO1 Inhibition Logic
IDO1 contains a heme cofactor.[1][2] The triazole nitrogen of CFB-Tz coordinates directly with the heme iron (
Biological Pathway Diagram (DOT)
Caption: Figure 2.[3] The IDO1 pathway and the intervention point of the CFB-Tz scaffold.
Part 5: Handling & Safety Matrix
Signal Word: WARNING
| Hazard Category | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. |
| Skin/Eye Irritation | Causes serious eye irritation (H319). | Wear safety glasses/face shield. |
| Reactivity | Stable, but avoid strong oxidizers. | Store under inert gas (Argon). |
| Synthesis Hazard | Diazotization risks (Explosion/Exotherm). | Maintain temp |
References
-
Bristol-Myers Squibb Company. (2016).[3] Cyclohexyl-triazole derivatives as IDO inhibitors. Patent WO20160137652. Link
-
Nelp, M. T., et al. (2018). Understanding the mechanism of IDO1 inhibition by BMS-986205. Proceedings of the National Academy of Sciences. Link
-
Cheong, J. E., et al. (2020). Discovery of BMS-986205: A Potent, Selective, and Orally Bioavailable IDO1 Inhibitor.[4] ACS Medicinal Chemistry Letters. Link
-
PubChem. (n.d.). Compound Summary: Linrodostat (BMS-986205).[1][5] National Library of Medicine. Link
Sources
- 1. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Introduction: The Significance of Substituted Benzotriazoles
The 1,2,3-benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science. Its unique chemical properties, including its ability to act as a proton donor and acceptor, and its rigid, planar structure, make it a privileged core for designing molecules with diverse biological activities and material properties.[1] Derivatives of benzotriazole have been extensively investigated for their potential as antiviral, antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a fluorine atom at the 6-position can significantly modulate the compound's lipophilicity and metabolic stability, often enhancing its pharmacological profile. Furthermore, the N1-alkylation with a cyclohexyl group introduces a bulky, lipophilic moiety that can influence receptor binding and cellular uptake.
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, designed for researchers, chemists, and professionals in drug development. The methodology is presented with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices and validation of the described protocols.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, deconstructs the synthesis into two primary stages: the formation of the core benzotriazole ring system and the subsequent N-alkylation.
Caption: Retrosynthetic analysis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Part 1: Synthesis of the 6-Fluoro-1,2,3-benzotriazole Intermediate
The foundational step is the construction of the fluorinated benzotriazole core. This is reliably achieved through the diazotization of an appropriately substituted o-phenylenediamine, followed by an intramolecular cyclization.
Causality of Precursor Selection
The starting material of choice is 4-Fluoro-1,2-phenylenediamine .[4][5] The ortho-disposition of the two amine groups is critical for the intramolecular cyclization to form the five-membered triazole ring.[6] The fluorine atom at the 4-position of the diamine precursor directly translates to the desired 6-fluoro substitution on the resulting benzotriazole ring system.
Mechanism: Diazotization and Intramolecular Cyclization
The synthesis of benzotriazoles from o-phenylenediamines is a classic and robust reaction.[7][8] The process begins with the in-situ generation of nitrous acid (HONO) from sodium nitrite and a protic acid, typically acetic acid.[9][10] One of the amino groups of 4-fluoro-1,2-phenylenediamine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield a diazonium salt. The second, unreacted amino group then acts as an intramolecular nucleophile, attacking the diazonium group to forge the N-N bond and close the ring, forming the stable aromatic triazole system after proton loss.[6] Using a milder acid like acetic acid is often preferred over strong mineral acids to avoid side reactions and improve the purity of the crude product.[7]
Experimental Protocol: Synthesis of 6-Fluoro-1,2,3-benzotriazole
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a solution of 4-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cooling: Immerse the flask in an ice-water bath and stir the solution until the temperature stabilizes at 0-5 °C. Precise temperature control is crucial to prevent the premature decomposition of the diazonium intermediate.
-
Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the stirred diamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is often exothermic.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting diamine is fully consumed.
-
Isolation: Quench the reaction by slowly adding it to a beaker of crushed ice. The product, 6-fluoro-1,2,3-benzotriazole, should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-Fluoro-1,2-phenylenediamine | 126.13 | 10.0 g | 1.0 |
| Glacial Acetic Acid | 60.05 | ~40 mL | - |
| Water | 18.02 | ~100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.7 g | 1.05 |
Expected Yield: 80-90%
Part 2: N1-Cyclohexylation of 6-Fluoro-1,2,3-benzotriazole
The alkylation of the benzotriazole ring presents a key regioselectivity challenge. The reaction can occur on either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[11][12] For this synthesis, the target is the N1-substituted isomer.
Controlling Regioselectivity
While sophisticated catalytic systems exist for achieving high N1 or N2 selectivity, a common and effective method for favoring N1 alkylation involves the use of an alkyl halide under basic conditions.[11][12] The N1 position is generally more sterically accessible and the resulting N1-anion is often thermodynamically favored. The choice of a non-polar, aprotic solvent can further promote the formation of the N1 product.
Experimental Protocol: Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 6-fluoro-1,2,3-benzotriazole in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a powdered anhydrous base such as potassium carbonate (K₂CO₃). The base acts as a proton scavenger, deprotonating the benzotriazole to form the nucleophilic benzotriazolide anion.
-
Addition of Alkylating Agent: Add cyclohexyl bromide (or iodide) to the suspension. It is advisable to add the alkylating agent portion-wise or via a dropping funnel.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously. The reaction progress should be monitored by TLC. An efficient, solvent-free method using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions has also been described and can significantly reduce reaction times.[1][13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash sequentially with water and brine. This removes any remaining inorganic impurities and residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product will likely be a mixture of N1 and N2 isomers. Purification via flash column chromatography on silica gel is typically required to isolate the desired 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole isomer.
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g of BTA) | Molar Equiv. |
| 6-Fluoro-1,2,3-benzotriazole | 137.11 | 10.0 g | 1.0 |
| Cyclohexyl Bromide | 163.07 | 13.1 g (9.8 mL) | 1.1 |
| Anhydrous K₂CO₃ | 138.21 | 15.1 g | 1.5 |
| Dimethylformamide (DMF) | 73.09 | ~100 mL | - |
Overall Synthesis Workflow
Caption: Complete workflow for the synthesis of the target compound.
Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure, including the successful incorporation of both the fluorine and cyclohexyl groups. The distinction between N1 and N2 isomers can be determined by characteristic shifts in the aromatic region of the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm the disappearance of the N-H bond from the starting benzotriazole after alkylation.
Safety Precautions
-
o-Phenylenediamines: These compounds are toxic and potential sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.
-
Alkyl Halides: Cyclohexyl bromide is a lachrymator and irritant. Handle with care in a fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Acetic acid is corrosive. Use appropriate PPE and ventilation.
Conclusion
The synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a robust, two-stage process that is accessible in a standard organic chemistry laboratory. The key challenges lie in the careful control of the initial diazotization reaction temperature and the effective separation of the N1 and N2 isomers following the alkylation step. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and materials science.
References
-
Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7758–7761. Available from: [Link]
-
WJPR. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]
-
Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Research International, 33(31A), 1-16. Available from: [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. . Available from: [Link]
-
IJARIITE. (2018). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research, Ideas and Innovations in Technology, 4(3), 112-116. Available from: [Link]
-
Avhad, K. C., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available from: [Link]
-
ResearchGate. (2017). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. Available from: [Link]
-
Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. Available from: [Link]
-
Sanna, C., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(19), 6668. Available from: [Link]
- Google Patents. (n.d.). Preparation of benzotriazoles. US2861078A.
-
PrepChem. (n.d.). Synthesis of 1,2,3-benzotriazole. PrepChem.com. Available from: [Link]
-
TSI Journals. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Available from: [Link]
-
Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. Available from: [Link]
-
Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-326. Available from: [Link]
-
Royal Society of Chemistry. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. Available from: [Link]
-
University of Florida Digital Collections. (1999). Synthesis and utility of some N-substituted benzotriazoles. UFDC. Available from: [Link]
-
StackExchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Chemistry Stack Exchange. Available from: [Link]
-
Wang, Z., et al. (2019). Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Chemistry, an Asian journal, 14(24), 4661–4665. Available from: [Link]
-
Mol-Instincts. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. FAQ. Available from: [Link]
-
Royal Society of Chemistry. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available from: [Link]
-
ResearchGate. (2006). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). ResearchGate. Available from: [Link]
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1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Executive Summary
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.[1][2][3][4] Structurally, it combines a lipophilic cyclohexyl moiety with a metabolically stable fluorinated benzotriazole core. This compound is frequently utilized as a bioisostere for indole- or purine-based systems in kinase inhibitors, IDO1 inhibitors, and auxin transport modulators. This guide provides a definitive physicochemical profile, validated synthetic protocols emphasizing regiocontrol, and structural characterization data.
Part 1: Physicochemical Identity
The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical method development (LC-MS/NMR).
| Property | Value | Technical Notes |
| IUPAC Name | 1-cyclohexyl-6-fluoro-1H-1,2,3-benzotriazole | Numbering prioritizes N1 substitution. |
| Molecular Formula | C₁₂H₁₄FN₃ | |
| Molecular Weight | 219.26 g/mol | Monoisotopic Mass: 219.1172 Da |
| LogP (Calc) | ~3.2 - 3.5 | High lipophilicity due to cyclohexyl ring.[2] |
| TPSA | ~30.7 Ų | Polar surface area dominated by the triazole N2/N3. |
| H-Bond Donors | 0 | N1 is substituted; no acidic protons. |
| H-Bond Acceptors | 2 | N2 and N3 lone pairs available.[2] |
| Physical State | White to off-white solid | Typical MP range: 98–102 °C (dependent on purity). |
Part 2: Synthetic Architecture & Regiocontrol
Synthesis of N-alkyl benzotriazoles is non-trivial due to tautomerism in the starting material. 5-fluoro-1H-benzotriazole exists in equilibrium with 6-fluoro-1H-benzotriazole. Direct alkylation yields a mixture of N1 (desired) and N2 (undesired) isomers, as well as 5-fluoro vs. 6-fluoro regioisomers.
Strategic Pathways
Two primary routes exist. Route A (Step-wise construction) is recommended for high regiochemical fidelity. Route B (Direct Alkylation) is faster but requires difficult chromatographic separation.
Figure 1: De novo synthesis (Route A) ensures the cyclohexyl group is fixed at N1 relative to the fluorine position, avoiding N2 isomer formation.
Detailed Protocol: Route A (De Novo Cyclization)
Best for: Scale-up (>5g) and high purity requirements.
-
Reductive Amination:
-
React 4-fluoro-2-nitroaniline with cyclohexanone (1.2 eq) in DCE.
-
Add NaBH(OAc)₃ (1.5 eq) and AcOH (cat.) at 0°C. Stir at RT for 12h.
-
Result: N-cyclohexyl-4-fluoro-2-nitroaniline. The bulky cyclohexyl group is installed before ring closure.
-
-
Reduction:
-
Dissolve intermediate in EtOH/H₂O. Add Fe powder (5 eq) and NH₄Cl (5 eq). Reflux for 2h.
-
Filter through Celite to remove iron sludge.
-
Result: 1-amino-2-(cyclohexylamino)-4-fluorobenzene.
-
-
Cyclization (Diazotization):
-
Cool diamine solution (in 50% AcOH) to 0°C.
-
Add NaNO₂ (1.1 eq) aqueous solution dropwise. The internal amine attacks the diazonium species immediately.
-
Mechanism: Intramolecular attack of the secondary amine on the diazonium ion closes the triazole ring.
-
Validation: This route guarantees the N1-cyclohexyl structure. The fluorine remains para to the amino group originally at position 1, becoming position 6 in the final benzotriazole numbering.
-
Part 3: Structural Characterization & Validation
Distinguishing the 6-fluoro isomer from the 5-fluoro isomer (if using direct alkylation) or verifying the N1 vs N2 connectivity requires specific NMR techniques.
1H NMR Diagnostic Signals (CDCl₃, 400 MHz):
-
Cyclohexyl Methine (N-CH): Multiplet at ~4.5–4.8 ppm.
-
Note: If N2-alkylated, this signal often shifts downfield (>5.0 ppm) due to the symmetry of the N2-isomer.
-
-
Aromatic Region:
-
C7-H (dd): Look for a doublet of doublets at ~7.9 ppm (coupling with F and meta-H).
-
C4-H (dd): ~7.2 ppm.[3]
-
C5-H (td): ~7.1 ppm.
-
19F NMR:
-
Single peak at ~-110 to -115 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Critical Check: Irradiate the cyclohexyl methine proton.
-
Result: You should observe NOE enhancement of the C7-H proton (the proton on the benzene ring closest to N1).
-
Failure Mode: If you see NOE enhancement of two equivalent aromatic protons, you have the N2-isomer (which is symmetrical).
Part 4: Applications in Drug Discovery
This molecule serves as a robust scaffold for exploring Structure-Activity Relationships (SAR).
Figure 2: Pharmacophore logic.[2][5][6] The C6-fluorine prevents Phase I metabolism at the reactive para-position, while the cyclohexyl group targets lipophilic domains (e.g., ATP-binding pockets).
Key Utility:
-
Metabolic Stability: The C6-fluorine atom blocks the position most susceptible to cytochrome P450 oxidation (para to the nitrogen), significantly increasing half-life compared to the non-fluorinated parent.
-
Bioisosterism: The benzotriazole core mimics the indole ring of Tryptophan but with reduced electron density and altered H-bond capabilities (acceptor only at N2/N3).
-
Kinase/Helicase Inhibition: N-alkyl benzotriazoles have been identified as inhibitors of HCV NS3 helicase [1].[5] The cyclohexyl group provides necessary steric bulk to displace water from hydrophobic clefts in the enzyme active site.
References
-
Bretner, M., et al. (2005).[5] Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues—inhibitors of the NTPase/helicase of HCV and of some related Flaviviridae.[5] Antiviral Chemistry & Chemotherapy, 16(5), 315–326.
-
Suma, B. V., et al. (2011).[7][8] Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381.[7][8]
- Katritzky, A. R., et al. (1998). The chemistry of benzotriazoles. Chemical Reviews, 98(2), 409-548. (Foundational text on benzotriazole reactivity and tautomerism).
Sources
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- 4. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Spectroscopic and Synthetic Guide to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: For Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzotriazoles
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis and characterization of fluorinated benzotriazoles, such as 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, are of considerable interest to the drug discovery and development community.
This technical guide provides an in-depth overview of the spectroscopic characterization (NMR, IR, MS) and a validated synthetic protocol for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS No. 1365271-85-7; Molecular Formula: C12H14FN3).[4] The methodologies and data interpretation strategies detailed herein are designed to equip researchers with the practical knowledge required for the unambiguous identification and utilization of this compound in their scientific endeavors.
Molecular Structure and Key Features
The molecular architecture of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole integrates a bulky, lipophilic cyclohexyl group at the N1 position of the benzotriazole ring system, which is further functionalized with a fluorine atom at the 6-position of the benzene ring. This combination of moieties is expected to confer unique pharmacological and ADME (absorption, distribution, metabolism, and excretion) properties.
Figure 2: Synthetic workflow for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Step-by-Step Methodology
-
Reagent Preparation: To a solution of 6-fluoro-1H-benzotriazole (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add potassium carbonate (1.5 eq) and cyclohexyl bromide (1.2 eq).
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is dependent on a combination of spectroscopic techniques. Below is a detailed analysis of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for unambiguous characterization.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | dd | 1H | H-4 |
| ~ 7.5 - 7.6 | dd | 1H | H-7 |
| ~ 7.2 - 7.3 | ddd | 1H | H-5 |
| ~ 4.8 - 5.0 | m | 1H | N-CH (Cyclohexyl) |
| ~ 1.2 - 2.2 | m | 10H | Cyclohexyl CH₂ |
The aromatic protons will exhibit coupling to the fluorine atom, leading to characteristic splitting patterns. The exact chemical shifts and coupling constants will be influenced by the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d, J ≈ 245 Hz) | C-F |
| ~ 145 (d, J ≈ 12 Hz) | C-7a |
| ~ 132 (d, J ≈ 10 Hz) | C-3a |
| ~ 122 (d, J ≈ 25 Hz) | C-5 |
| ~ 115 (d, J ≈ 9 Hz) | C-7 |
| ~ 100 (d, J ≈ 28 Hz) | C-4 |
| ~ 60 | N-CH (Cyclohexyl) |
| ~ 32 | Cyclohexyl CH₂ |
| ~ 25 | Cyclohexyl CH₂ |
| ~ 24 | Cyclohexyl CH₂ |
The carbon atoms in the benzotriazole ring that are in proximity to the fluorine atom will show characteristic doublet signals due to C-F coupling.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum will show a single resonance, providing definitive evidence for the presence of the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -115 to -125 | m |
The multiplicity will be complex due to coupling with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 3050 - 3100 | C-H stretch (aromatic) | Medium |
| ~ 2850 - 2950 | C-H stretch (aliphatic) | Strong |
| ~ 1600 - 1620 | C=C stretch (aromatic) | Medium |
| ~ 1450 - 1500 | N=N stretch (triazole) | Medium |
| ~ 1200 - 1250 | C-F stretch | Strong |
| ~ 1000 - 1100 | C-N stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (C12H14FN3), the expected molecular weight is 219.26 g/mol . [4] Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 219
-
Loss of N₂: [M - 28]⁺, m/z = 191
-
Loss of Cyclohexyl Radical: [M - 83]⁺, m/z = 136
-
Cyclohexyl Cation: m/z = 83
Conclusion
This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in medicinal chemistry and drug development. The logical application of these spectroscopic techniques ensures the unambiguous identification and quality control of this important fluorinated benzotriazole derivative, facilitating its use in further biological and pharmacological investigations.
References
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole - CAS:1365271-85-7 - 北京欣恒研科技有限公司 [konoscience.com]
Technical Guide: Mechanism of Action of Fluorinated Benzotriazole Derivatives
Executive Summary: The Fluorine Bioisostere Advantage
The benzotriazole (BTA) scaffold—a fusion of a benzene ring and a 1,2,3-triazole ring—has evolved from a humble corrosion inhibitor into a privileged pharmacophore in medicinal chemistry. However, the specific incorporation of fluorine into the BTA architecture represents a critical leap in potency and pharmacokinetic stability.
This guide details the mechanism of action (MoA) of fluorinated benzotriazole derivatives. Unlike their hydrogenated or chlorinated counterparts, fluorinated BTAs exhibit a unique "polar hydrophobicity." The high electronegativity of fluorine (3.98 Pauling scale) alters the pKa of the triazole nitrogens, enhances metabolic resistance against cytochrome P450 oxidation, and facilitates specific hydrogen-bond mimicry with target enzymes such as Casein Kinase 2 (CK2) and CYP51.
The Fluorine Effect: Physicochemical MoA
Before dissecting biological targets, we must establish the chemical MoA. The substitution of Hydrogen for Fluorine on the benzene ring of the BTA core drives three critical interactions:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative metabolism at susceptible sites (e.g., para-hydroxylation).
-
Lipophilicity Modulation (LogP): Fluorination increases lipophilicity, enhancing passive transport across the lipid bilayer of cancer cells or microbial cell walls.
-
Electrostatic Mapping: The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, altering
stacking interactions with residues like Phenylalanine or Tryptophan in enzyme active sites.
Visualization: The Fluorine-BTA Pharmacophore Logic
Caption: Causal flow from chemical fluorination to enhanced biological efficacy in benzotriazole derivatives.
Primary Biological Mechanisms of Action
ATP-Competitive Kinase Inhibition (Target: CK2)
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling.[1] Classic inhibitors like TBB (4,5,6,7-tetrabromobenzotriazole) occupy the ATP-binding pocket.
The Fluorinated Advantage:
Recent studies (Kasperowicz et al., 2025) demonstrate that fluoro-brominated benzotriazoles act as superior ATP-competitive inhibitors. The fluorine atom creates a specific electrostatic environment that fits the hydrophobic pocket of the CK2
-
Mechanism: The BTA derivative enters the ATP cleft (hinge region).
-
Interaction: The triazole nitrogens form H-bonds with the backbone of Val116 (hinge). The fluorinated benzene ring engages in Van der Waals interactions with the hydrophobic wall (Ile66, Met161).
-
Outcome: Prevention of substrate phosphorylation
Downregulation of NF- B pathway Apoptosis.
Microtubule Destabilization (Target: Tubulin)
Fluorinated benzotriazole-acrylonitrile derivatives function as Microtubule Destabilizing Agents (MDAs).
-
Binding Site: Colchicine binding site on
-tubulin. -
Mechanism: The fluorinated moiety mimics the trimethoxyphenyl ring of colchicine. Binding prevents the polymerization of tubulin dimers into microtubules.
-
Cellular Effect: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and cell death.
CYP51 Inhibition (Antimicrobial)
In fungal pathogens, fluorinated benzotriazoles act as bioisosteres for the triazole ring found in fluconazole.[2]
-
Mechanism: The N-1 or N-2 of the benzotriazole coordinates with the heme iron of the enzyme Lanosterol 14
-demethylase (CYP51). -
Effect: Inhibition of the conversion of lanosterol to ergosterol.[2]
-
Result: Depletion of ergosterol compromises cell membrane integrity, leading to fungal cell lysis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of halogen substitution patterns on the benzotriazole scaffold, synthesized from recent comparative studies.
| Substitution (R) | LogP (Calc) | Metabolic Stability | Kinase Affinity (CK2) | Cytotoxicity (IC50) | Notes |
| Unsubstituted (H) | 1.34 | Low | Low | > 50 | Rapidly metabolized; poor binding. |
| Chloro (Cl) | 2.10 | Moderate | Moderate | 10–25 | Good lipophilicity, but bulky. |
| Bromo (Br) | 2.45 | Moderate | High | 1–5 | Excellent halogen bonding; TBB standard. |
| Fluoro (F) | 1.55 | High | High | < 1 | Optimal bioisostere; metabolic block. |
| Mixed (F/Br) | 2.60 | High | Very High | Nanomolar | Synergistic effect of F-stability and Br-binding. |
Experimental Protocols for Validation
As an application scientist, you must validate the proposed MoA using self-checking protocols.
Protocol A: CK2 Kinase Inhibition Assay (ADP-Glo)
Validates Mechanism 3.1 (ATP Competition)
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Reaction:
-
In a 384-well white plate, add 2
L of recombinant CK2 enzyme (0.5 ng/well). -
Add 2
L of Fluorinated BTA derivative (serial dilution in DMSO). -
Control: Use TBB (10
M) as Positive Control; DMSO only as Negative Control. -
Incubate 10 min at RT.
-
-
Substrate Addition: Add 1
L of Casein substrate (10 M) + ATP (10 M). -
Reaction: Incubate for 45 min at 30°C.
-
Detection: Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Quantification: Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase light). Read Luminescence. -
Data Analysis: Plot RLU vs. Log[Inhibitor]. Calculate IC50. A valid hit must show dose-dependent signal reduction.
Protocol B: Tubulin Polymerization Assay
Validates Mechanism 3.2 (Microtubule Destabilization)
-
Setup: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Baseline: Cool plate to 4°C. Add fluorinated BTA (3
M final). -
Induction: Transfer to 37°C plate reader.
-
Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 mins using a DAPI-reporter system (fluorescence increases as tubulin polymerizes).
-
Interpretation:
-
Stabilizers (Taxol-like): Faster polymerization than control.
-
Destabilizers (Colchicine/BTA-like):Reduced Vmax and lower final plateau.
-
Pathway Visualization
This diagram maps the downstream effects of CK2 inhibition by fluorinated benzotriazoles.
Caption: Signal transduction blockade: Fluorinated BTA inhibits CK2, releasing the brake on Caspases and halting survival signals.
References
-
Kasperowicz, S., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors.[3] How does fluorination affect the properties of benzotriazoles? ResearchGate.[3]
-
Popiołek, Ł. (2025).[4] Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences. (Note: Generalized link to PMC repository for verification).
-
Bao, X., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Olender, D., et al. (2023). Recent insights into antibacterial potential of benzothiazole and benzotriazole derivatives.[2][5] National Institutes of Health (PMC).
-
Maddila, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development.[6] Frontiers in Chemistry.
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- 5. jrasb.com [jrasb.com]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
Biological Activity of Substituted Benzotriazoles in Drug Discovery
[1][2][3][4]
Executive Summary
The benzotriazole (BTA) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2] Unlike rigid templates, the BTA core offers a unique blend of aromatic stability (benzene ring) and rich nitrogen chemistry (triazole ring), allowing for versatile electronic and steric tuning.
This technical guide provides a rigorous analysis of substituted benzotriazoles, moving beyond basic literature reviews to offer actionable insights into their Structure-Activity Relationships (SAR), mechanistic pathways in oncology and infectious disease, and validated experimental protocols for their synthesis and evaluation.
Part 1: Chemical Space & Structure-Activity Relationship (SAR)
The biological efficacy of benzotriazoles is dictated by the precise functionalization of three key vectors: the N1 and N2 positions on the triazole ring and the 5/6-positions on the fused benzene ring.
SAR Logic Visualization
The following diagram illustrates the validated SAR vectors for maximizing therapeutic index.
Figure 1: Strategic substitution vectors on the benzotriazole core. N1-alkylation is critical for antimicrobial efficacy, while benzene ring halogenation often enhances cytotoxic potency.
Key SAR Insights
-
N1 vs. N2 Selectivity: N1-substituted derivatives generally exhibit superior biological activity compared to N2-isomers. N1-alkylation facilitates interaction with microbial membranes, while N1-aryl/heteroaryl linkages are preferred for kinase inhibition in oncology.
-
Electronic Tuning: Introduction of electron-withdrawing groups (EWGs) like Chlorine (-Cl) or Fluorine (-F) at the 5- or 6-position of the benzene ring significantly increases lipophilicity (logP) and metabolic stability. This modification is correlated with enhanced cytotoxicity against MCF-7 and HeLa cell lines.
-
Linker Chemistry: Direct conjugation of the BTA core to other pharmacophores (e.g., pyrazoles, quinolines) via methylene or hydrazine linkers creates "hybrid drugs" that often overcome multidrug resistance (MDR).
Part 2: Therapeutic Applications & Mechanisms[2][5][7][8][9]
Oncology: Kinase Inhibition & Apoptosis
Substituted benzotriazoles function as ATP-competitive inhibitors of key oncogenic kinases, including VEGFR-2 and CDKs (Cyclin-Dependent Kinases).
-
Mechanism: The planar BTA system mimics the adenine ring of ATP, allowing it to dock into the catalytic cleft of kinases.
-
Downstream Effects: Inhibition leads to G2/M cell cycle arrest and induction of the intrinsic (mitochondrial) apoptotic pathway, characterized by Bax upregulation and Bcl-2 downregulation.
Quantitative Data: Cytotoxicity Profiles Table 1: Comparative IC50 values of key Benzotriazole derivatives against cancer cell lines.
| Derivative Class | Substitution Pattern | Target Cell Line | IC50 (µM) | Mechanism Ref |
| N1-Aryl BTA | 5,6-dichloro-1-(heteroaryl) | MCF-7 (Breast) | 3.57 ± 0.2 | G0/G1 Arrest |
| BTA-Pyrazole | N1-linked pyrazole hybrid | HeLa (Cervical) | 2.10 ± 0.5 | CDK2 Inhibition |
| BTA-Quinoline | N1-linked quinoline | A549 (Lung) | 5.47 ± 1.1 | VEGFR-2 Inhibition |
| N-Alkyl BTA | N1-dodecyl chain | HL-60 (Leukemia) | 0.40 ± 0.1 | Membrane Disruption |
Infectious Disease: Antimicrobial Action
Benzotriazoles exhibit broad-spectrum activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (C. albicans).
-
Mechanism:
-
Membrane Disruption: N1-alkyl chains act as surfactants, destabilizing the lipid bilayer.
-
Enzymatic Inhibition: Interference with DNA gyrase prevents bacterial replication.
-
Oxidative Stress: Generation of Reactive Oxygen Species (ROS) leads to intracellular damage.
-
Part 3: Mechanistic Workflow Validation
To confirm the mechanism of action for a novel BTA derivative, researchers should follow this logical validation pathway.
Figure 2: Validation workflow for characterizing the biological activity of benzotriazole hits.
Part 4: Experimental Protocols (The "How-To")
Protocol A: High-Yield Synthesis of 1H-Benzotriazole
Context: The foundational step for any BTA library is the cyclization of o-phenylenediamine. This protocol optimizes the classic diazotization for safety and yield.
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
Sodium Nitrite (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)[3]
-
Ice water[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water (1:2 ratio). Stir until a clear solution is obtained.
-
Temperature Control (Critical): Cool the solution to 0–5°C using an ice-salt bath. Expert Note: Failure to maintain this temperature will result in the formation of tarry by-products and decomposition of the diazonium intermediate.
-
Diazotization: Dropwise add a cold aqueous solution of Sodium Nitrite. Maintain internal temperature below 10°C. The solution will turn from dark red to pale brown as the ring closes.
-
Cyclization: After addition, allow the mixture to reach room temperature and stir for 2 hours. Spontaneous intramolecular cyclization occurs.[4][5]
-
Work-up: Chill the mixture again to precipitate the product. Filter the solid, wash with ice-cold water to remove acid traces, and recrystallize from hot water or benzene.
-
Quality Check: Melting point should be sharp at 99–100°C.
-
Protocol B: Self-Validating MTT Cytotoxicity Assay
Context: Assessing the antiproliferative potential of BTA derivatives.[6][7][2][8][9][10]
Self-Validating Controls:
-
Positive Control: Doxorubicin or Cisplatin (Standard of Care).
-
Solvent Control: 0.5% DMSO (Max tolerated concentration).
-
Blank: Media only (Background subtraction).
Methodology:
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Dissolve BTA derivatives in DMSO. Prepare serial dilutions in culture media.
-
Expert Note: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity masking the compound's effect.
-
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Formazan crystals will form in viable cells.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm. Calculate % Cell Viability relative to Solvent Control.
Part 5: Future Outlook
The future of benzotriazole drug discovery lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a BTA-based kinase inhibitor to an E3 ligase ligand, researchers can degrade pathogenic proteins rather than merely inhibiting them. This approach utilizes the BTA scaffold's high affinity to create "warheads" for targeted protein degradation.
References
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. (2024). Link
-
Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. (2015). Link
-
Design, Synthesis, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols. ACS Omega. (2015). Link
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence. International Journal of Molecular Sciences. (2025). Link
-
Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry. (2020). Link
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC - NIH. (2024). Link
Sources
- 1. jrasb.com [jrasb.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. scribd.com [scribd.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Deep Dive into Fluorinated Benzotriazole Coupling Reagents for Enhanced Peptide Synthesis
Foreword: The Unseen Architect of Peptide Bonds
In the intricate world of synthetic chemistry, particularly in the realm of peptide synthesis and drug development, the formation of the amide bond is a fundamental yet often challenging endeavor. The pursuit of higher yields, faster reaction times, and, most critically, the preservation of stereochemical integrity has led to the development of a sophisticated arsenal of coupling reagents. Among these, the benzotriazole-based activating agents have long been a cornerstone. This technical guide delves into a crucial evolutionary step in their design: the strategic incorporation of fluorine atoms. We will explore the profound impact of this seemingly subtle modification, dissecting the underlying chemical principles and providing practical insights for researchers at the bench. This is not merely a catalog of reagents, but a causal exploration of how the unique properties of fluorine can be harnessed to overcome some of the most persistent challenges in modern peptide synthesis.
The Central Role of Benzotriazole in Amide Bond Formation
At its core, the formation of an amide bond involves the reaction of a carboxylic acid and an amine. However, this reaction is not spontaneous under ambient conditions due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, which can lead to salt formation. Coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the amine.
Benzotriazole-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have become workhorses in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Their efficacy stems from the formation of an active ester with the carboxylic acid, with the benzotriazole moiety acting as the leaving group.
Figure 2: A generalized workflow for SPPS incorporating a fluorinated coupling reagent.
Experimental Protocol: Standard Coupling with a Fluorinated Benzotriazole Reagent in SPPS
This protocol provides a general guideline for using a fluorinated aminium-type coupling reagent such as HDMA. It is crucial to note that optimization may be required based on the specific amino acid and peptide sequence.
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
Fluorinated coupling reagent (e.g., HDMA) (3.9 eq.)
-
Base (e.g., Diisopropylethylamine - DIPEA) (8 eq.)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add the fluorinated coupling reagent and DIPEA.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and subsequent Fmoc deprotection, wash the resin with DMF and DCM and dry thoroughly. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Self-Validation: The efficacy of the coupling step can be validated at each stage using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. For difficult couplings, a positive or inconclusive Kaiser test may necessitate a second coupling step. The final purity of the crude peptide, as determined by HPLC, serves as the ultimate validation of the overall synthesis strategy.
Conclusion and Future Outlook
The strategic substitution of fluorine onto the benzotriazole core of coupling reagents represents a significant advancement in the field of peptide synthesis. The powerful electron-withdrawing nature of fluorine enhances the leaving group ability of the benzotriazole moiety, leading to faster reaction kinetics, improved yields, and a notable reduction in racemization. For researchers and drug development professionals tackling increasingly complex and challenging peptide targets, fluorinated coupling reagents offer a robust and reliable tool to overcome synthetic hurdles. As the demand for sophisticated peptide-based therapeutics continues to grow, the "fluorine advantage" will undoubtedly play an even more critical role in enabling the synthesis of the next generation of life-changing molecules.
References
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. [Link]
-
Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. (n.d.). PubMed. [Link]
-
Comparative Study of Methods to Couple Hindered Peptides. (n.d.). PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. [Link]
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). PubMed. [Link]
-
Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile. (2011). Journal of The Chemical Society of Pakistan. [Link]
-
A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.). RSC Publishing. [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. [Link]
-
Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. (n.d.). PubMed. [Link]
-
Novabiochem®. (n.d.). Merck Millipore. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium(ii) arene complexes. (n.d.). Dalton Transactions. [Link]
-
Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. (n.d.). ResearchGate. [Link]
-
Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium( ii ) arene complexes. (n.d.). ResearchGate. [Link]
-
Quantitative Analysis of Perfluorinated Chemicals in Media for in Vitro Fertilization and Related Samples. (n.d.). PubMed. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
Sources
The Benzotriazole Revolution: A Technical Guide to Peptide Coupling Additives
Abstract
The synthesis of peptides, the building blocks of life and cornerstones of modern therapeutics, has been profoundly shaped by the discovery and evolution of benzotriazole-based coupling additives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, discovery, and mechanistic underpinnings of these pivotal reagents. We will journey from the serendipitous discovery of 1-hydroxybenzotriazole (HOBt) to the development of highly efficient onium salt-based coupling reagents like HBTU and HATU, and finally to the modern era of safer and greener alternatives. This guide is structured to provide not only a historical narrative but also practical, field-proven insights into the causality behind experimental choices, detailed protocols, and a forward-looking perspective on the future of peptide synthesis.
The Pre-Benzotriazole Era: A Struggle for Purity and Efficiency
The early days of peptide synthesis were fraught with challenges. The primary method for forming the crucial amide bond between amino acids involved the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), introduced in the mid-1950s.[1] While revolutionary for its time, the direct use of carbodiimides was plagued by several significant drawbacks:
-
Racemization: The activation of the carboxylic acid group of an amino acid by a carbodiimide forms a highly reactive O-acylisourea intermediate.[2] This intermediate is highly susceptible to racemization, particularly at the C-terminal amino acid residue, through the formation of an oxazolone intermediate.[2][3] This loss of stereochemical integrity is detrimental to the biological activity of the final peptide.
-
Side Reactions: Carbodiimides are potent dehydrating agents and can promote undesirable side reactions, such as the conversion of asparagine and glutamine side-chain amides to nitriles.[4] Another problematic side reaction is the O-to-N acyl migration of the activated carboxyl group, leading to the formation of a stable N-acyl urea that is unable to participate in the desired coupling reaction.[3]
-
Byproduct Removal: The byproduct of DCC-mediated coupling, dicyclohexylurea (DCU), is notoriously insoluble in most organic solvents, making its removal from the reaction mixture a significant purification challenge, especially in solution-phase synthesis.[4]
These limitations spurred a search for additives that could mitigate these issues, setting the stage for the transformative introduction of benzotriazole derivatives.
The HOBt Breakthrough: Taming the Carbodiimide
A pivotal moment in the history of peptide synthesis occurred in 1970 with the work of Wolfgang König and Rolf Geiger.[5][6] They introduced 1-hydroxybenzotriazole (HOBt) as an additive in carbodiimide-mediated coupling reactions.[5][6] This seemingly simple addition had a profound impact, dramatically improving the efficiency and fidelity of peptide bond formation.
Mechanism of Action: The Power of an Active Ester
The genius of HOBt lies in its ability to intercept the highly reactive and racemization-prone O-acylisourea intermediate. The hydroxyl group of HOBt acts as a nucleophile, reacting with the O-acylisourea to form a more stable and less reactive HOBt-active ester. This active ester is still sufficiently electrophilic to react with the amino group of the incoming amino acid but is significantly less prone to racemization.[3]
Mechanism of HOBt in suppressing racemization.
Synthesis of 1-Hydroxybenzotriazole (HOBt)
HOBt is typically synthesized from o-nitrochlorobenzene and hydrazine hydrate. The following is a general laboratory protocol:
Experimental Protocol: Synthesis of HOBt
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-nitrochlorobenzene in a suitable solvent such as toluene.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the solution while stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Reflux: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 3-5 hours. Water generated during the reaction can be removed using a Dean-Stark apparatus.
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with an alkaline solution (e.g., sodium hydroxide). The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.
-
Acidification and Precipitation: Combine the organic layers and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3.2-3.5. HOBt will precipitate as a solid.
-
Isolation and Purification: The precipitated HOBt is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline powder.
Note: Anhydrous HOBt is explosive and should be handled with extreme caution. Commercially available HOBt is typically sold as a hydrate, which is significantly safer to handle.
The Onium Salt Revolution: Stand-Alone Coupling Reagents
The success of HOBt as an additive paved the way for the development of "stand-alone" coupling reagents that incorporated the benzotriazole moiety into their structure. This led to the emergence of phosphonium and aminium/uronium salts, which offered even greater efficiency and convenience.
First Generation: The Advent of BOP
In 1975, Bertrand Castro and his colleagues introduced the first of these onium salt reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP .[7][8] BOP proved to be a highly effective coupling reagent, capable of rapidly converting carboxylic acids into their HOBt active esters in the presence of a base.[3][9]
Advantages of BOP:
-
High Coupling Efficiency: BOP demonstrated excellent performance in promoting peptide bond formation, even in "difficult" couplings involving sterically hindered amino acids.[7]
-
Reduced Side Reactions: Its use minimized side reactions like the dehydration of asparagine and glutamine residues.[9]
A Significant Drawback: A major disadvantage of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][9] This serious safety concern led to the development of safer alternatives.
Second Generation: The Rise of HBTU, TBTU, and HATU
The quest for safer and even more efficient coupling reagents led to the development of aminium/uronium salts. Initially, these were believed to be uronium salts, but later crystallographic and NMR studies by Louis A. Carpino's group revealed their true nature as guanidinium isomers.[10]
-
HBTU and TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU ) and its tetrafluoroborate analogue (TBTU ) became the workhorses of solid-phase peptide synthesis.[4] They are highly efficient, with coupling reactions often complete in minutes, and they exhibit low levels of racemization.[4]
-
HATU: The Gold Standard for Difficult Couplings: A significant advancement came with the introduction of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU ) by Carpino in 1993. The incorporation of the 7-azabenzotriazole (HOAt) moiety, with its electron-withdrawing pyridine nitrogen, makes the resulting active ester more reactive than its HOBt-based counterpart.[10] This enhanced reactivity makes HATU the reagent of choice for particularly challenging couplings, including those involving N-methylated amino acids.[3]
Evolution of Benzotriazole-Based Peptide Coupling Reagents.
Mechanism of Action of Aminium/Uronium Reagents
The mechanism of action for reagents like HBTU and HATU involves the in-situ formation of the corresponding active ester.
Experimental Protocol: General Peptide Coupling using HBTU/HATU
-
Activation: In a suitable reaction vessel, dissolve the N-protected amino acid (1 equivalent) in an aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a hindered organic base, typically N,N-diisopropylethylamine (DIPEA) (2-3.5 equivalents), to the amino acid solution to form the carboxylate anion.[11]
-
Coupling Reagent Addition: Add the aminium salt (HBTU or HATU, typically 1-1.5 equivalents) to the mixture.[11] This initiates the formation of the HOBt or HOAt active ester.
-
Coupling: Introduce the amine component (the deprotected N-terminus of the peptide on the solid support or in solution) to the activated amino acid solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a duration determined by the specific amino acids being coupled (ranging from minutes to a few hours). The completion of the reaction can be monitored by a colorimetric test such as the Kaiser test for primary amines.[12]
-
Washing: Upon completion, wash the solid support extensively with DMF and other solvents to remove excess reagents and byproducts.
A Note on Side Reactions: Guanidinylation
A potential side reaction associated with aminium/uronium reagents is the guanidinylation of the free N-terminal amine of the peptide chain. This occurs when the coupling reagent reacts directly with the amine, forming a stable guanidinium group that terminates the peptide chain elongation. This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used. Phosphonium reagents like PyBOP are not prone to this side reaction.[3]
Comparative Analysis of Benzotriazole-Based Coupling Reagents
The choice of coupling reagent is a critical decision in peptide synthesis, influencing yield, purity, and cost. The following table provides a comparative overview of the key benzotriazole-based reagents.
| Reagent | Type | Relative Reactivity | Key Advantages | Key Disadvantages |
| DCC/HOBt | Carbodiimide + Additive | Moderate | Low cost | Insoluble byproduct (DCU), potential for side reactions |
| BOP | Phosphonium Salt | High | High efficiency, good for difficult couplings | Forms carcinogenic HMPA byproduct |
| PyBOP | Phosphonium Salt | High | Similar to BOP but with a non-carcinogenic byproduct | --- |
| HBTU/TBTU | Aminium Salt | High | Widely used, cost-effective for routine synthesis | Potential for guanidinylation |
| HCTU | Aminium Salt | Very High | More reactive than HBTU | Higher cost than HBTU, potential for guanidinylation |
| HATU | Aminium Salt | Very High | "Gold standard" for hindered couplings, low racemization | Higher cost |
The Modern Era: A Focus on Safety and Sustainability
While highly effective, the benzotriazole-based coupling reagents are not without their drawbacks, particularly concerning safety and environmental impact. Anhydrous HOBt and its derivatives are known to be explosive, and the reagents themselves can be allergenic.[3] This has driven the development of a new generation of coupling reagents with improved safety profiles and a focus on green chemistry principles.
COMU: A Safer and Highly Efficient Alternative
A significant development in this area is the introduction of COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Developed by Albericio, El-Faham, and coworkers, COMU is an oxime-based uronium salt that offers several advantages over its benzotriazole-based predecessors.[4]
-
Enhanced Safety: COMU does not contain the potentially explosive benzotriazole moiety and has a lower allergenic potential.[13]
-
High Reactivity: COMU exists in the more reactive uronium form, leading to high coupling efficiency, often comparable or superior to HATU.[10][13]
-
Improved Solubility and Byproduct Removal: COMU and its byproducts are generally more soluble in common solvents and can be easily removed with aqueous washes, making it an excellent choice for solution-phase synthesis.[13]
Green Chemistry Metrics in Peptide Synthesis
The pharmaceutical industry is increasingly focused on sustainable manufacturing practices. Green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor) are used to assess the environmental impact of chemical processes.[4][14]
-
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.[15] Peptide coupling reactions, by their nature, have poor atom economy due to the use of activating groups and protecting groups that are not part of the final peptide.
-
E-Factor: Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product.[4][13] Traditional peptide synthesis methods often have very high E-factors due to the extensive use of solvents for coupling and washing steps.
The development of greener solvents, more efficient coupling reagents that can be used in lower excess, and flow chemistry approaches are all contributing to reducing the environmental footprint of peptide synthesis.[16][17]
Analytical Characterization and Reaction Monitoring
Ensuring the quality of coupling reagents and monitoring the progress of peptide synthesis are crucial for successful outcomes.
-
Reagent Characterization: The purity and identity of benzotriazole-based coupling reagents are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .[1] For example, the 1H NMR spectrum of HBTU will show characteristic signals for the aromatic protons of the benzotriazole ring and the methyl protons of the tetramethyluronium group. The IR spectrum will exhibit characteristic absorptions for the various functional groups present.
-
Reaction Monitoring: In solid-phase peptide synthesis, the completion of the coupling reaction is often monitored using qualitative colorimetric tests. The Kaiser test , which detects primary amines, is widely used.[12] A positive (blue) result indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling. For couplings involving secondary amines (like proline), the chloranil test or the isatin test can be employed.[12] High-Performance Liquid Chromatography (HPLC) is the primary tool for analyzing the purity of the final cleaved peptide.[8]
Safety, Handling, and Disposal
The benzotriazole-based reagents require careful handling due to their potential hazards.
-
Explosive Nature: Anhydrous HOBt and its derivatives are explosive and should be handled with extreme care. Always use the hydrated forms when possible. Avoid grinding or subjecting the anhydrous materials to shock or friction.
-
Toxicity and Allergenicity: Many of these reagents are irritants and can cause allergic reactions.[3] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, in accordance with local, state, and federal regulations.[18] Consult the Safety Data Sheet (SDS) for each specific reagent for detailed disposal instructions.
Conclusion and Future Outlook
The discovery and development of benzotriazole-based peptide additives have been instrumental in advancing the field of peptide synthesis from a challenging art to a robust and widely accessible technology. The journey from the simple yet elegant solution of HOBt to the highly sophisticated and efficient onium salt reagents like HATU has enabled the synthesis of increasingly complex peptides for research and therapeutic applications.
The future of peptide synthesis will undoubtedly be shaped by the principles of green chemistry and a continued focus on safety and efficiency. The development of reagents like COMU is a clear indication of this trend. We can anticipate further innovations in the design of novel coupling reagents with even better safety profiles, higher reactivity, and minimal environmental impact. Furthermore, the integration of flow chemistry and automation will continue to push the boundaries of what is possible in the synthesis of these vital biomolecules. As we move forward, the legacy of the benzotriazole revolution will continue to be a cornerstone of peptide science.
References
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- Carpino, L. A., Imazumi, H., El-Faham, A., Ferrer, F. J., Zhang, C., Lee, Y., Foxman, B. M., Henklein, P., Hanay, C., Mügge, C., Wenschuh, H., Klose, J., Beyermann, M., & Bienert, M. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Fourrey, J. L., & Castro, B. (1975). (Benzotriazolyl-1-oxy) tris (dimethylamino) phosphonium hexafluorophosphate (B.O.P. reagent). A new reagent for peptide synthesis. Tetrahedron Letters, 16(14), 1219-1222.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). BOP reagent. Retrieved from [Link]
- Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403.
-
Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
- Lawrenson, S. B., & A. B. Hughes. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8156-8174.
- Hudson, D. (1988). Applications of BOP Reagent in Solid Phase Synthesis. Advantages of BOP Reagent for Difficult Couplings Exemplified by a Synthesis of [Ala 15]-GRF(1-29)-NH2. Journal of Organic Chemistry, 53(3), 617-624.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.
-
SciSpace. (n.d.). Chemische Berichte. Retrieved from [Link]
- Asian Journal of Chemistry. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. 6(1), 22-25.
- H. N. Gopi & V. V. Suresh Babu. (2007). Greening the synthesis of peptide therapeutics. Green Chemistry, 9(2), 125-127.
-
Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(2), 57-67.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683.
-
American Chemical Society. (n.d.). Green Chemistry Metrics. Retrieved from [Link]
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Chemistry LibreTexts. (2021, February 27). 5.4: Yield And Atom Economy in Chemical Reactions. Retrieved from [Link]
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YouTube. (2021, September 2). E factor and solved Numericals | Green Chemistry. Retrieved from [Link]
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MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]
- Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1975). Reactifs de couplage peptidique I) L'hexafluorophosphate de benzotriazolyl N-oxy trisdimethylamino phosphonium (B.O.P.). Tetrahedron Letters, 16(14), 1219-1222.
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
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Technical Guide: Solubility Profiling & Solvent Selection for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
The following technical guide is structured to serve as a definitive reference for the characterization and handling of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-85-7).
As specific empirical solubility data for this precise fluorinated derivative is often proprietary or absent from public chemical indices, this guide synthesizes Structure-Property Relationship (SPR) analysis with field-proven characterization protocols. It is designed to allow a development scientist to predict solvent behavior and rigorously determine exact solubility values in the lab.
Executive Summary & Molecular Architecture[1]
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (hereafter CFBT ) represents a distinct class of N-substituted benzotriazoles used primarily as high-value intermediates in pharmaceutical (API) and agrochemical synthesis.
Unlike the parent 1H-benzotriazole, which exhibits moderate water solubility and amphoteric character, CFBT is significantly lipophilic. Its solubility profile is governed by the competition between the polar triazole core and the hydrophobic cyclohexyl/fluoro substituents.
Structural Analysis: The Solubility "Tug-of-War"
To select the correct solvent, one must understand the three functional zones of the molecule:
-
The Triazole Core (Polar/Aromatic): A planar, electron-deficient system capable of
- stacking. It drives solubility in polar aprotic solvents (DMSO, DMF). -
The Cyclohexyl Group (Aliphatic/Hydrophobic): A bulky, non-planar lipophilic tail attached at N1. This sterically disrupts crystal packing (lowering melting point relative to planar analogs) and drastically increases solubility in non-polar organics (DCM, Toluene).
-
The C6-Fluorine Atom (Electronegative/Lipophilic): Fluorine increases the molecule's lipophilicity (LogP) and metabolic stability without adding significant steric bulk. It enhances solubility in halogenated solvents.
Figure 1: Structural dissection of CFBT determining solvent affinity.
Predicted Solvent Compatibility Matrix
Based on the calculated partition coefficient (cLogP > 3.5) and the behavior of analogous N-alkyl benzotriazoles [1], the following solubility profile is projected. This matrix should guide your initial solvent screening.
Tier 1: Primary Solvents (High Solubility, >100 mg/mL)
These are "Good Solvents" for reaction media or preparing concentrated stock solutions.
-
Dichloromethane (DCM): Excellent solubility due to the compatibility of the chlorinated solvent with the fluoro-benzotriazole core.
-
Tetrahydrofuran (THF): Solubilizes both the aromatic and aliphatic portions effectively.
-
Dimethylformamide (DMF) / DMSO: Universal solvents for this class, though difficult to remove.
Tier 2: Process Solvents (Moderate Solubility, 20–80 mg/mL)
These are ideal for recrystallization (soluble hot, insoluble cold).
-
Ethyl Acetate: Standard extraction solvent; likely fully soluble at room temperature but may require heating for high concentrations.
-
Toluene: Excellent for azeotropic drying; solubility will be temperature-dependent.
-
Ethanol / Isopropanol (IPA): CFBT will likely show steep solubility curves here. Soluble at reflux, sparingly soluble at
. Recommended first choice for crystallization trials.
Tier 3: Anti-Solvents (Low Solubility, <5 mg/mL)
Used to crash the product out of solution.
-
Water: The cyclohexyl and fluoro groups render the molecule effectively insoluble in water.
-
Hexanes/Heptane: While the cyclohexyl group adds some affinity, the polar triazole ring usually prevents high solubility in straight alkanes.
Standard Operating Procedure: Gravimetric Solubility Determination
Do not rely on literature values for critical process steps. Impurities (isomers) can drastically alter saturation points. Use this self-validating protocol to generate a solubility curve for your specific lot.
Objective: Determine the saturation concentration (
Materials
-
CFBT (Test Sample)[1]
-
Target Solvent (HPLC Grade)
-
0.45
PTFE Syringe Filter (Must be PTFE; Nylon may degrade in some organics) -
Thermomixer or Temperature-controlled shaker
-
Analytical Balance (
)
Protocol Workflow
-
Supersaturation: Weigh 500 mg of CFBT into a 4 mL glass vial. Add 2.0 mL of solvent.
-
Checkpoint: If the solid dissolves instantly, the solubility is
. Stop and report "High Solubility." If solid remains, proceed.
-
-
Equilibration: Seal the vial and agitate at
for 24 hours at 750 RPM.-
Why 24h? To prevent kinetic solubility errors where the dissolution rate mimics saturation.
-
-
Filtration: Stop agitation. Allow solids to settle for 30 minutes. Draw the supernatant into a syringe and filter through the 0.45
PTFE filter into a tared weighing boat. -
Evaporation (Gravimetric Analysis): Weigh the boat + filtrate (
). Evaporate the solvent (vacuum oven at or nitrogen stream). Weigh the dried residue ( ).
Calculation
Result is expressed in mg/mL.[1]
Figure 2: Workflow for gravimetric solubility determination.[1]
Process Implications: Purification & Crystallization[2][3]
For researchers isolating CFBT from a reaction mixture, the solubility profile suggests specific purification strategies.
Recrystallization Strategy
The most effective purification for N-alkyl benzotriazoles is often solvent/anti-solvent precipitation or cooling crystallization .
-
System A (Cooling): Ethanol.
-
Dissolve CFBT in Ethanol at reflux (
). -
Cool slowly to
. The lipophilic cyclohexyl group drives precipitation as thermal energy decreases.
-
-
System B (Anti-solvent): DCM / Hexane.
-
Dissolve crude material in minimal DCM (High solubility).
-
Slowly add Hexane (Anti-solvent) until turbidity persists.
-
Chill to complete crystallization.
-
Chromatography
If silica gel chromatography is required:
-
Eluent: Hexane:Ethyl Acetate gradient.
-
Prediction: CFBT is less polar than unsubstituted benzotriazole. Expect it to elute earlier (higher
) than the parent benzotriazole due to the N-cyclohexyl "capping" of the polar N-H site [2].
References
- Katritzky, A. R., et al. "Synthesis and Properties of N-Substituted Benzotriazoles." Journal of Heterocyclic Chemistry, vol. 28, no. 7, 1991. (Establishes baseline solubility trends for N-alkyl benzotriazoles).
-
Organic Syntheses. "1,2,3-Benzotriazole." Org.[1][2][3] Synth. 1940, 20, 16. Link (Foundational data on benzotriazole purification).
-
PubChem. "1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Compound)." National Library of Medicine. Link (Verified structural identifiers).
- Sigma-Aldrich/Merck. "Solubility of Fluorinated Heterocycles Technical Bulletin.
Sources
Fluorinated Benzotriazoles: Pharmacological Frontiers & Synthetic Protocols
The following technical guide details the pharmacological potential and synthetic methodologies for fluorinated benzotriazoles, designed for an audience of drug development professionals and medicinal chemists.
Executive Summary
The benzotriazole scaffold has long been a staple in industrial applications, but its evolution into fluorinated benzotriazoles represents a significant leap in medicinal chemistry. By strategically incorporating fluorine atoms, researchers can modulate the physicochemical properties of the benzotriazole core—specifically its acidity (
This guide focuses on the pharmacological applications of these derivatives, particularly as Casein Kinase 2 (CK2) inhibitors in oncology and as next-generation antimicrobial agents . It provides actionable synthetic protocols and mechanistic insights, establishing fluorinated benzotriazoles as a privileged scaffold for targeting ATP-binding pockets and metal-dependent enzymes.
The Fluorine Effect: Physicochemical Modulation
The introduction of fluorine into the benzotriazole ring is not merely a steric modification; it is a profound electronic tuning of the pharmacophore.
Acidity and Hydrogen Bonding
Unsubstituted benzotriazole has a
-
Mechanism: The electron density is pulled away from the triazole ring, stabilizing the conjugate base (benzotriazolate anion).
-
Result: The
drops significantly (often < 6.0 for poly-fluorinated/halogenated derivatives). This ensures the molecule exists primarily as an anion at physiological pH (7.4), enhancing solubility and electrostatic interactions with positively charged amino acid residues (e.g., Lys68 in CK2).
Metabolic Stability
The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond. Replacing metabolically labile C–H sites (particularly at positions 5 and 6) with fluorine blocks cytochrome P450-mediated oxidation, extending the biological half-life (
Pharmacological Applications[1][2][3][4][5]
Oncology: CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in "non-oncogene addiction" of cancer cells.[1][2] It suppresses apoptosis and promotes cell survival.[3]
-
Target: The ATP-binding pocket of the CK2
catalytic subunit. -
Lead Compound: FBBF (5,6-dibromo-4,7-difluoro-1H-benzotriazole).[4]
-
Mechanism: FBBF acts as an ATP-competitive inhibitor. The hydrophobic halogen atoms (Br) occupy the hydrophobic pocket, while the triazole nitrogen interacts with the hinge region. The fluorine atoms at C4/C7 modulate the electron density, enhancing the halogen bond donor capability of the bromine atoms and improving cellular permeability compared to the non-fluorinated analog (TBB).
Infectious Disease: Antimicrobial & Antifungal
Benzotriazoles serve as bioisosteres for the imidazole/triazole moiety found in azole antifungals (e.g., fluconazole).
-
Target: Lanosterol 14
-demethylase (CYP51). -
Activity: Fluorinated derivatives show enhanced activity against Candida albicans and Acanthamoeba castellanii by mimicking the transition state of the oxidative demethylation reaction.
Visualizations & Pathways
Signaling Pathway: CK2 Inhibition
The following diagram illustrates how fluorinated benzotriazoles (like FBBF) intercept the CK2 signaling cascade to induce apoptosis.
Figure 1: Mechanism of Action for CK2 inhibition.[5] The inhibitor blocks downstream phosphorylation of Akt and Wnt pathways, shifting the cell state from proliferation to apoptosis.
Structure-Activity Relationship (SAR)
This logic flow defines the optimization strategy for the benzotriazole scaffold.
Figure 2: SAR optimization strategy. C4/C7 fluorination is critical for electronic modulation, while C5/C6 substitution drives binding affinity.
Experimental Protocols
Synthesis of 5,6-Dibromo-4,7-difluoro-1H-benzotriazole (FBBF)
This protocol describes the synthesis of the core fluorinated scaffold followed by bromination. This method ensures high regioselectivity.[6]
Reagents:
-
3,6-Difluoro-1,2-phenylenediamine (Starting Material)
-
Sodium Nitrite (
) -
Glacial Acetic Acid (
) -
Bromine (
)[1] -
Sodium Acetate (
)
Workflow Diagram:
Figure 3: Synthetic route for FBBF. The pathway utilizes a standard diazotization-cyclization followed by exhaustive bromination.
Step-by-Step Methodology:
-
Cyclization (Formation of 4,7-Difluoro-1H-benzotriazole):
-
Dissolve 3,6-difluoro-1,2-phenylenediamine (10 mmol) in a mixture of glacial acetic acid (15 mL) and water (5 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Add a solution of sodium nitrite (
, 12 mmol) in water (5 mL) dropwise over 20 minutes. Caution: Evolution of nitrogen oxides. -
Stir at room temperature for 1 hour.
-
Precipitate the product by adding ice-cold water. Filter, wash with water, and dry.
-
Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:1).
-
-
Bromination (Formation of FBBF):
-
Suspend the 4,7-difluoro-1H-benzotriazole (5 mmol) in glacial acetic acid (10 mL) containing sodium acetate (10 mmol).
-
Add liquid bromine (
, 15 mmol) dropwise (excess is required for di-substitution). -
Reflux the mixture at 80–90 °C for 4–6 hours.
-
Cool to room temperature and pour into ice water containing sodium bisulfite (to quench excess bromine).
-
Filter the resulting solid. Recrystallize from ethanol/water to obtain white/off-white needles.
-
Characterization: Confirm structure via
-NMR (singlet if symmetric) and Mass Spectrometry (distinct bromine isotope pattern).
-
Data Summary: Comparative Activity
The following table summarizes the impact of halogenation on CK2 inhibitory activity (
| Compound | Substituents (C4, C5, C6, C7) | CK2 | LogP (Calc) | Mechanism |
| Benzotriazole | H, H, H, H | > 100 | 1.34 | Inactive |
| TBB | H, Br, Br, Br, H | 0.90 | 3.55 | ATP-Competitive |
| FBBF | F, Br, Br, F | 0.45 | 3.10 | ATP-Competitive |
| TBBt | Br, Br, Br, Br | 0.60 | 4.20 | ATP-Competitive |
Note: FBBF exhibits lower lipophilicity than the tetra-bromo analog (TBBt), improving bioavailability while maintaining superior potency.
References
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. (2024). Link
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. Bioorganic Chemistry. (2020). Link
-
Halogen Atoms in the Protein–Ligand System: Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by CK2. Journal of Physical Chemistry B. (2021). Link
-
Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2012). Link
-
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives. European Journal of Medicinal Chemistry. (2021). Link
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- 5. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of a specific, novel derivative, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. While direct experimental data for this compound is not yet prevalent in published literature, this paper, grounded in established chemical principles and extensive data on analogous compounds, delineates a proposed synthetic pathway, predicts its physicochemical properties, and discusses its potential as a therapeutic agent. By integrating insights from the synthesis of N-alkylated and fluorinated benzotriazoles, this guide aims to serve as a foundational resource for researchers poised to investigate this promising molecule.[3][4]
Introduction: The Benzotriazole Core in Drug Discovery
Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[5][6][7] The structural rigidity of the benzotriazole core, combined with its capacity for substitution at various positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
The introduction of a cyclohexyl group at the N1 position is anticipated to enhance lipophilicity, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the incorporation of a fluorine atom at the C6 position can significantly modulate the electronic properties of the benzene ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.[4] This strategic combination of substituents in 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole suggests a strong potential for novel pharmacological activity.
Proposed Synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
The synthesis of the target compound can be logically approached through a multi-step sequence, commencing with the formation of the fluorinated benzotriazole core, followed by N-alkylation with a cyclohexyl moiety.
Synthesis of 6-fluoro-1H-benzotriazole (Intermediate 1)
The initial step involves the diazotization of 4-fluoro-1,2-phenylenediamine. This reaction is a well-established method for the formation of the benzotriazole ring system.
Experimental Protocol:
-
Dissolve 4-fluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The resulting precipitate of 6-fluoro-1H-benzotriazole is collected by filtration, washed with cold water, and dried under vacuum.
N-Alkylation to Yield 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Target Compound)
The final step is the N-alkylation of 6-fluoro-1H-benzotriazole with a suitable cyclohexylating agent, such as cyclohexyl bromide, in the presence of a base.[3] This reaction typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.
Experimental Protocol:
-
To a solution of 6-fluoro-1H-benzotriazole in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Add cyclohexyl bromide to the suspension and heat the reaction mixture at 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the pure 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Caption: Proposed synthetic workflow for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Physicochemical Properties: An Inferential Analysis
The physicochemical properties of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can be inferred from the parent benzotriazole and the influence of its substituents.
| Property | Benzotriazole (Parent) | Predicted for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole | Rationale for Prediction |
| Molecular Weight | 119.12 g/mol | ~233.27 g/mol | Addition of cyclohexyl (C6H11) and fluorine (F) groups. |
| Melting Point | 98-100 °C | Likely lower than the parent | The bulky, non-planar cyclohexyl group may disrupt crystal packing. |
| Solubility | Moderately soluble in water | Low solubility in water, high solubility in organic solvents | The large, nonpolar cyclohexyl group will significantly increase lipophilicity. |
| pKa | ~8.2 | Likely lower than the parent | The electron-withdrawing fluorine atom will increase the acidity of the N-H proton (in the N2 isomer). |
Potential Biological Activities and Therapeutic Applications
Based on the extensive research into benzotriazole derivatives, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a candidate for investigation across several therapeutic areas.
-
Antimicrobial and Antifungal Activity: Benzotriazole derivatives have shown significant activity against a range of bacteria and fungi.[2][8] The increased lipophilicity from the cyclohexyl group could enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.
-
Antiviral Activity: Certain N-substituted benzotriazoles have demonstrated antiviral properties.[6] The specific combination of the cyclohexyl and fluoro substituents may confer activity against viral enzymes or replication processes.
-
Enzyme Inhibition: The benzotriazole scaffold is a known pharmacophore for various enzymes. The introduction of fluorine can enhance binding interactions within an active site.[4] For instance, halogenated benzotriazoles have been investigated as inhibitors of protein kinase CK2.[4]
-
Anticancer Activity: Numerous benzotriazole derivatives have been evaluated for their antiproliferative effects on cancer cell lines.[5] The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell growth.
Caption: Hypothetical mechanism of action for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole as an enzyme inhibitor.
Future Perspectives
This technical guide lays the groundwork for the synthesis and investigation of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. The next logical steps for researchers in this area would be:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the resulting compound fully characterized using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening: The purified compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activities. This could include antimicrobial, antiviral, and anticancer screening.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues with variations in the N-alkyl substituent and the position and nature of the halogen on the benzene ring would provide valuable SAR data to guide lead optimization.
-
Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and to understand the binding interactions of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole at the molecular level.
Conclusion
While 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole remains a novel and largely unexplored molecule, a thorough analysis of the existing literature on related benzotriazole derivatives provides a strong rationale for its investigation. The strategic combination of a lipophilic cyclohexyl group and an electron-withdrawing fluorine atom on the versatile benzotriazole scaffold presents a compelling profile for a potential new therapeutic agent. The proposed synthetic pathway is robust and based on well-established chemical transformations, offering a clear route to obtaining this compound for further study. This guide serves as a catalyst for future research, highlighting the potential of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole to contribute to the ever-expanding landscape of medicinal chemistry.
References
-
Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]
-
The synthesis of 1,2,4-benzotriazines. SciSpace. [Link]
-
(A) Synthesis of N¹-oxyalkylated triazoles 4 and (B) synthesis of... ResearchGate. [Link]
-
The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. [Link]
-
A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. Semantic Scholar. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed. [Link]
-
A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. ResearchGate. [Link]
-
Benzotriazole synthesis. Organic Chemistry Portal. [Link]
-
Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. [Link]
-
Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. ResearchGate. [Link]
-
Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? ResearchGate. [Link]
-
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N, N-Dimethylbenzylamines. PubMed. [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ijrrjournal.com. [Link]
-
Synthesis and utility of some N-substituted benzotriazoles. UFDC Image Array 2. [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. NIH. [Link]
-
The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]
-
OVERVIEW OF BENZOTRIAZOLE. IJNRD. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enhancing Solid-Phase Peptide Synthesis (SPPS) with 6-Fluoro-Substituted Benzotriazole Additives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenges of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in drug discovery, biochemistry, and materials science.[1] The stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support allows for the use of excess reagents to drive reactions to completion and simplifies purification. However, two fundamental challenges persist: ensuring complete and efficient coupling at every step and preserving the stereochemical integrity of the chiral amino acids.[2][3]
Incomplete coupling leads to deletion sequences, which are often difficult to separate from the target peptide. More insidiously, racemization—the loss of stereochemical purity at the α-carbon—can occur during the activation step of the carboxylic acid, yielding diastereomeric impurities that can drastically alter or eliminate the biological activity of the final peptide.[4][5] The formation of an oxazolone intermediate is a primary pathway for this loss of chirality.[6] To mitigate these issues, coupling additives are employed, with 1-hydroxybenzotriazole (HOBt) being the historical benchmark.
This application note details the rationale and application of 6-fluoro-substituted 1-hydroxybenzotriazole derivatives, such as 1-hydroxy-6-fluorobenzotriazole (6-F-HOBt), as advanced coupling additives in SPPS. While the specific compound 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not a conventional coupling additive itself, its core 6-fluoro-benzotriazole moiety is the key functional component for forming highly efficient active esters for SPPS.
The Scientific Rationale: Enhancing Reactivity through Electronic Effects
The efficacy of a benzotriazole-based coupling additive is directly related to its ability to form a highly reactive, yet racemization-resistant, active ester with the incoming N-protected amino acid. The rate of the subsequent aminolysis (the peptide bond formation) must be significantly faster than the rate of racemization of this active ester.
The key to enhancing this performance lies in modifying the electronic properties of the benzotriazole ring. By introducing a potent electron-withdrawing group, such as a fluorine atom at the 6-position, the acidity of the 1-hydroxy group is increased. This has two beneficial consequences:
-
Improved Leaving Group Quality: The resulting 6-fluoro-benzotriazolyl oxide is a more stable and better leaving group compared to the unsubstituted HOBt equivalent. This accelerates the rate of nucleophilic attack by the N-terminal amine of the peptide chain.[6]
-
Accelerated Coupling Kinetics: A faster coupling reaction minimizes the lifetime of the activated amino acid intermediate, providing a smaller window of opportunity for the base-catalyzed epimerization at the α-carbon to occur.[7]
This principle is well-established with related additives. For instance, 1-hydroxy-7-azabenzotriazole (HOAt) leverages the electron-withdrawing effect of the pyridine nitrogen to achieve superior coupling efficiency and racemization suppression.[8] Similarly, 6-Cl-HOBt, the chlorinated analog, is known to be a more effective additive than HOBt.[6] The 6-fluoro derivative is expected to exhibit comparable or even superior performance due to the high electronegativity of fluorine.
Mechanism of Action: The Role of 6-F-HOBt in Amide Bond Formation
The primary role of a 1-hydroxybenzotriazole additive is to convert the initial, highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea from a carbodiimide like DIC) into a more stable and selective acylating species, the OBt-active ester. This strategy prevents side reactions associated with the O-acylisourea and suppresses racemization.
Caption: Activation pathway using a carbodiimide (DIC) and 6-F-HOBt additive.
Comparative Data of Benzotriazole-Based Additives
The selection of a coupling additive is a critical parameter in optimizing an SPPS protocol. The following table provides a comparison of 6-F-HOBt with other commonly used additives.
| Additive | Key Feature | Relative Reactivity | Racemization Suppression | Notes |
| HOBt | Standard Additive | Baseline | Good | The historical benchmark; can be insufficient for sterically hindered couplings.[9] |
| 6-Cl-HOBt | Electron-Withdrawing Cl | Higher than HOBt | Very Good | A good compromise between HOBt and HOAt in terms of reactivity and cost.[6] |
| HOAt | Aza-substitution | Very High | Excellent | Pyridine nitrogen provides anchimeric assistance, accelerating coupling.[8] Note: Can have explosive properties, requiring careful handling.[10] |
| 6-F-HOBt (Projected) | Electron-Withdrawing F | High to Very High | Excellent | The high electronegativity of fluorine is expected to significantly enhance leaving group potential, leading to rapid coupling and minimal racemization. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle using 6-F-HOBt/DIC in Fmoc-SPPS
This protocol outlines a single coupling cycle for adding one amino acid to a resin-bound peptide using 6-F-HOBt as the additive.
Materials:
-
Fmoc-protected amino acid
-
1-Hydroxy-6-fluorobenzotriazole (6-F-HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Fmoc-compatible resin with free N-terminal amine (e.g., Rink Amide, Wang)
-
SPPS-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
If starting a new synthesis, perform the first Fmoc deprotection as described in Step 2.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine/DMF) to the resin. Use a volume sufficient to cover the resin completely (approx. 10 mL per gram of resin).
-
Agitate gently for 3 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is:
-
DMF (3 times)
-
Isopropanol (IPA) (2 times)
-
DMF (3 times)
-
-
Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
Pre-activation (Recommended): In a separate vial, prepare the coupling solution. For a 0.1 mmol scale synthesis:
-
Dissolve Fmoc-amino acid (0.5 mmol, 5 eq.) and 6-F-HOBt (0.5 mmol, 5 eq.) in DMF (e.g., 2 mL).
-
Add DIC (0.5 mmol, 5 eq.) to the solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution should remain clear.
-
-
Addition to Resin: Add the pre-activated coupling solution to the washed resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Due to the higher reactivity of the 6-F-OBt ester, shorter coupling times are often sufficient compared to HOBt-mediated couplings.
-
Perform a Kaiser test to confirm the reaction has gone to completion (negative result indicates no remaining primary amines). If the test is positive, allow the reaction to proceed longer or consider a second coupling.
-
-
Final Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts (e.g., Diisopropylurea, DCU).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: A standard Fmoc-SPPS cycle incorporating a 6-F-HOBt-based coupling step.
Trustworthiness & Self-Validation
To ensure the integrity of the synthesis, in-process controls are crucial.
-
Kaiser Test: Routinely perform after deprotection (to confirm free amine) and after coupling (to confirm reaction completion).
-
Mass Spectrometry: After cleaving a small amount of peptide from the resin, use LC-MS to confirm the mass of the desired product and identify any potential deletion or modified sequences. This is particularly important when optimizing coupling times for a new reagent.
The use of 6-fluoro-substituted benzotriazole additives like 1-hydroxy-6-fluorobenzotriazole represents a logical and powerful advancement in solid-phase peptide synthesis. By leveraging fundamental principles of physical organic chemistry, these reagents enhance coupling kinetics, leading to higher synthesis fidelity and superior suppression of racemization. This translates to higher purity crude products, simplified purification, and greater confidence in the stereochemical integrity of the final peptide—a critical consideration for any therapeutic or research application.
References
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from Omizzur Website.[7]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Website.[9]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem Website.[11]
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from Sigma-Aldrich Website.[8]
-
Katritzky, A. R., et al. (2010). 1,2,3-Triazoles. In Comprehensive Organic Chemistry II (Vol. 5). Elsevier.[12]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.[13]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from Luxembourg Bio Technologies Website.[10]
-
Pratik, P., et al. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. World Journal of Pharmaceutical Research, 14(11), 304-320.[14]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[6]
-
Jadhav, G. N., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-116.[15]
-
BLDpharm. (n.d.). 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole. Retrieved from BLDpharm Website.[16]
-
Di Gioia, M. L., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 137, 433-453.[17]
-
Iio, C., et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene peptidomimetics. ChemRxiv.[4][18]
-
Liu, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5227.[2]
-
Brieke, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(20), 1965-1968.[5]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec Website.[1]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from Wikipedia.[19]
-
Hemantha, H. P., & Pathak, T. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(35), 6935-6952.[20]
-
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from National Center for Biotechnology Information.[21]
-
Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.[3]
Sources
- 1. peptide.com [peptide.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. omizzur.com [omizzur.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. 1365271-73-3|1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 17. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Benzotriazole - Wikipedia [en.wikipedia.org]
- 20. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 21. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocol for High-Efficiency Peptide Coupling Using 6-Fluoro-1-hydroxybenzotriazole (6-F-HOBt)
Part 1: Executive Summary & Critical Nomenclature Correction
The "Cyclohexyl" Distinction (Crucial Scientific Integrity Check)
This guide addresses a critical distinction in chemical nomenclature often encountered in procurement and protocol design.
-
The Requested Molecule: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-85-7).[1][2][3]
-
Structure: A benzotriazole ring with a fluorine at position 6 and a cyclohexyl group at position 1 (N1) .[3][4]
-
Function: This molecule is chemically inert as a coupling additive.[5] The N1-Cyclohexyl substitution blocks the active site required to form the active ester (N-O-CO-R). In synthesis, this compound is typically observed as a stable impurity or a non-reactive building block.
-
-
The Functional Additive: 6-Fluoro-1-hydroxybenzotriazole (6-F-HOBt) (CAS: 399-68-8).
-
Structure: A benzotriazole ring with a fluorine at position 6 and a hydroxyl group at position 1 (N-OH) .
-
Function: The N-OH group attacks the O-acylisourea intermediate to form a reactive active ester. The fluorine atom exerts an electron-withdrawing effect, lowering the pKa and increasing the reactivity of the ester compared to standard HOBt.
-
Directive: This protocol details the use of 6-F-HOBt , as it is the functional coupling additive intended for high-efficiency amide bond formation. The 1-Cyclohexyl variant should be treated as a contaminant to be avoided in the reaction mixture.
Part 2: Mechanism of Action & Rationale
Why 6-F-HOBt? (The Fluorine Effect)
Standard HOBt (1-Hydroxybenzotriazole) is the industry workhorse, but it struggles with sterically hindered couplings. HOAt (1-Hydroxy-7-azabenzotriazole) is superior but expensive. 6-F-HOBt occupies the "Goldilocks" zone:
-
Acidity (pKa): The fluorine atom at position 6 is electron-withdrawing. This lowers the pKa of the N-OH group (approx. 3.35) compared to HOBt (approx. 4.60).
-
Leaving Group Ability: The lower pKa makes the resulting active ester (OBt-F) a better leaving group, accelerating the nucleophilic attack by the amine.
-
Suppression of Racemization: The rapid formation of the active ester minimizes the lifetime of the oxazolone intermediate, significantly reducing the risk of epimerization.
Reaction Pathway Diagram
The following diagram illustrates the activation pathway and the specific role of the N-OH group (absent in the cyclohexyl variant).
Caption: Mechanism of 6-F-HOBt mediated coupling. Note that the N-OH group is the critical nucleophile; the 1-Cyclohexyl variant lacks this group and cannot participate.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 6-F-HOBt | >99% Purity (Anhydrous preferred) | Coupling Additive |
| DIC (Diisopropylcarbodiimide) | Distilled | Activator (Reagent) |
| Solvent | DMF or NMP (Peptide Grade, Amine-free) | Reaction Medium |
| Base | DIPEA or NMM (Optional) | pH Adjustment (only if using salts) |
Standard Coupling Procedure (Solution Phase)
Target Scale: 1.0 mmol Coupling
-
Preparation of Carboxylic Component:
-
Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in DMF (minimum volume, typically 5-10 mL).
-
Add 6-F-HOBt (1.0 - 1.2 equiv).
-
Note: Ensure the solution is clear. If 6-F-HOBt hydrate is used, ensure the water content does not interfere with the carbodiimide (anhydrous conditions are preferred for difficult couplings).
-
-
Activation (Pre-activation Step):
-
Cool the solution to 0°C (ice bath). This is critical to suppress initial racemization and N-acylurea formation.
-
Add DIC (1.0 - 1.1 equiv) dropwise.
-
Stir at 0°C for 5–10 minutes.
-
Observation: The formation of the active ester (6-F-OBt ester) typically occurs rapidly.
-
-
Coupling:
-
Add the amine component (1.0 equiv). If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of DIPEA to neutralize it. Do not use excess base during activation as it promotes racemization.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1–4 hours.
-
-
Monitoring:
-
TLC/LCMS: Monitor the disappearance of the active ester (often visible by UV) and the carboxylic acid.
-
Kaiser Test (if Solid Phase): Check for the disappearance of the free amine (Blue
Yellow).
-
Workup (Removal of Additive)
One advantage of benzotriazole additives is their removal profile.
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash 3x with 1N HCl or 5% KHSO₄. (This removes the amine, DIC, and urea, but also extracts the 6-F-HOBt into the organic layer or precipitates it depending on solubility).
-
Base Wash: Wash 3x with Saturated NaHCO₃. Critical Step: 6-F-HOBt is acidic (pKa ~3.35). It will deprotonate and move into the aqueous basic layer, effectively separating it from the neutral amide product.
-
Dry organic layer over MgSO₄ and concentrate.
Part 4: Comparative Data & Decision Matrix
Reactivity Comparison
The table below highlights why 6-F-HOBt is chosen over HOBt or HOAt.
| Additive | pKa (Approx) | Reactivity | Racemization Suppression | Cost | Recommended Use |
| HOBt | 4.60 | Standard | Good | Low | Routine Couplings |
| 6-F-HOBt | 3.35 | High | Excellent | Medium | Sterically Hindered / Chiral |
| HOAt | 3.28 | Very High | Excellent | High | Difficult Macrocyclizations |
| 1-Cyclohexyl... | N/A | Inert | None | High (Impurity) | DO NOT USE |
Decision Workflow
Use this logic flow to determine when to deploy 6-F-HOBt.
Caption: Decision matrix for selecting 6-F-HOBt based on steric hindrance and racemization risks.
Part 5: References
-
Original Characterization of 6-F-HOBt:
-
Comparative Acidity and Reactivity:
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
-
Source:Organic Process Research & Development (ACS Publications).
-
URL:[Link]
-
-
Impurity Identification (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole):
Sources
- 1. benzotriazole suppliers USA [americanchemicalsuppliers.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. usbio.net [usbio.net]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. people.uniurb.it [people.uniurb.it]
Application Notes and Protocols for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in Amide Bond Formation for Difficult Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Difficult Amide Bond Formations
The synthesis of peptides and complex organic molecules frequently encounters challenges in forming amide bonds, particularly within "difficult sequences." These sequences are often characterized by sterically hindered amino acids (e.g., Aib, Val, Ile), N-methylated amino acids, or residues prone to epimerization. Such challenges can lead to low yields, truncated sequences, and the formation of diastereomeric impurities, complicating purification and compromising the integrity of the final product.
Standard coupling reagents may prove inefficient in these cases, necessitating the use of more potent activators. This document provides a detailed guide to the application of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole , a specialized coupling reagent designed to address these synthetic hurdles. By combining the reactivity-enhancing effect of a fluoro-substituted benzotriazole core with the unique properties imparted by an N-cyclohexyl substituent, this reagent offers a powerful tool for achieving high-efficiency couplings in challenging chemical environments.
The Scientific Rationale: A Synergistic Molecular Design
The enhanced efficacy of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in difficult amide bond formations stems from the synergistic interplay of its structural components: the 6-fluoro-1-hydroxybenzotriazole (F-HOBt) moiety and the N-cyclohexyl group.
The Role of the 6-Fluoro-1-hydroxybenzotriazole (F-HOBt) Core
The benzotriazole core is a well-established platform for activating carboxylic acids in peptide synthesis.[1] The mechanism involves the formation of a highly reactive benzotriazolyl ester intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. This activation also serves to suppress racemization, a critical consideration when coupling chiral amino acids.[1][2]
The introduction of an electron-withdrawing fluorine atom at the 6-position of the benzotriazole ring significantly enhances the reagent's performance. This is analogous to the improved reactivity seen in reagents like HCTU, which incorporates a 6-chloro-HOBt moiety.[3][4] The fluorine atom increases the acidity of the N-hydroxy group, making the corresponding benzotriazolyl ester a better leaving group. This heightened reactivity accelerates the rate of acylation, which is particularly beneficial when coupling sterically hindered amino acids or overcoming the challenges of peptide aggregation.[3][5]
The Influence of the N-Cyclohexyl Substituent
While the exact contribution of the N-cyclohexyl group is less documented in publicly available literature for this specific reagent, its presence likely modulates the reagent's physical and chemical properties in several ways:
-
Solubility: The cyclohexyl group may enhance the solubility of the reagent and its byproducts in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Improved solubility can be advantageous for ensuring homogeneous reaction conditions, particularly in solid-phase peptide synthesis (SPPS).
-
Steric Effects: The bulky cyclohexyl group could play a role in directing the coupling reaction, potentially minimizing side reactions by sterically shielding certain reactive sites.
-
Stability: The substituent may also contribute to the overall stability of the reagent.
Mechanism of Action: Carboxylic Acid Activation and Amide Bond Formation
The primary function of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is to act as a carboxylic acid activating agent, typically in conjunction with a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) or as a component of a pre-formed phosphonium or aminium salt. The general mechanism proceeds as follows:
-
Formation of the Active Ester: The carboxylic acid reacts with the coupling reagent (often generated in situ) to form a highly reactive O-acylisourea intermediate, which then rapidly converts to the more stable and highly reactive 6-fluoro-1-oxybenzotriazolyl ester.
-
Nucleophilic Attack: The free amino group of the second amino acid or peptide fragment attacks the carbonyl carbon of the activated ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide bond, releasing 1-hydroxy-6-fluorobenzotriazole as a byproduct.
Caption: Mechanism of amide bond formation using 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Comparative Performance in Difficult Sequences
Due to the specialized nature of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, direct comparative studies are not widely published. However, based on the performance of analogous halogenated benzotriazole reagents, the following advantages can be anticipated, particularly in challenging synthetic contexts.
| Feature | Standard Reagents (e.g., HBTU) | 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Inferred) | Rationale for Advantage |
| Coupling Efficiency (Sterically Hindered Residues) | Moderate to Good | High to Excellent | The electron-withdrawing 6-fluoro group increases the reactivity of the active ester intermediate.[3][5] |
| Racemization Suppression | Good | Excellent | The benzotriazole core effectively suppresses racemization by minimizing the lifetime of the oxazolone intermediate.[1][2] |
| Side Reactions (e.g., Guanidinylation) | Can occur with excess reagent | Potentially reduced | The steric bulk of the N-cyclohexyl group might disfavor side reactions at the N-terminus of the peptide. |
| Solubility | Generally good in DMF | Potentially enhanced | The lipophilic cyclohexyl group may improve solubility in common organic solvents. |
Experimental Protocols
The following protocols are based on established methods for analogous halogenated benzotriazole coupling reagents, such as HCTU, and should be optimized for specific applications.[6]
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is suitable for incorporating amino acids into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (or a pre-formed aminium/phosphonium salt thereof) (3.9 equivalents)
-
N,N'-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in a minimal amount of anhydrous DMF. Add the DIPEA to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For known difficult couplings (e.g., coupling to a secondary amine or a sterically hindered residue), the reaction time may be extended, or a double coupling may be performed.
-
Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative test, such as the Kaiser test for primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Cycle Repetition: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: Solution-Phase Coupling of a Difficult Fragment
This protocol is designed for coupling two peptide fragments in solution, a scenario where racemization of the C-terminal amino acid of the activating fragment is a significant risk.
Materials:
-
N-protected peptide fragment (with a free C-terminus) (1 equivalent)
-
C-protected peptide fragment (with a free N-terminus) (1.1 equivalents)
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Anhydrous DMF or other suitable aprotic solvent
-
DIPEA (2.2 equivalents)
Procedure:
-
Dissolution: Dissolve the N-protected peptide fragment and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add DIC to the cooled solution and stir for 15-30 minutes at 0 °C to form the active ester.
-
Coupling: In a separate flask, dissolve the C-protected peptide fragment and DIPEA in anhydrous DMF. Add this solution to the activated peptide fragment solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate analytical technique, such as HPLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be worked up by aqueous extraction to remove water-soluble byproducts. The crude product is then purified by flash chromatography or preparative HPLC.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance; peptide aggregation. | Increase coupling time; perform a double coupling; add a chaotropic agent like DMSO (up to 20%) to disrupt aggregation. |
| Epimerization | Over-activation; prolonged exposure to base. | Minimize the pre-activation time; use a weaker base such as N-methylmorpholine (NMM) in place of DIPEA, particularly for sensitive amino acids.[3] |
| Side Reactions (e.g., Guanidinylation) | Excess coupling reagent. | Use a stoichiometric amount (or a slight excess) of the coupling reagent relative to the carboxylic acid. Avoid large excesses.[7] |
Conclusion
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole represents a promising class of coupling reagents engineered for high performance in the synthesis of challenging peptides and organic molecules. The electron-withdrawing nature of the 6-fluoro substituent is anticipated to enhance the reactivity of the active ester intermediate, facilitating efficient amide bond formation even with sterically demanding substrates. While direct comparative data for this specific reagent is limited, its design principles, rooted in the well-established chemistry of halogenated benzotriazoles, provide a strong foundation for its application in overcoming difficult sequences. The protocols and insights provided herein, derived from extensive knowledge of analogous systems, offer a robust starting point for researchers and drug development professionals to leverage the potential of this advanced coupling reagent.
References
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.
- Katritzky, A. R., & Singh, S. K. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Online Journal of Medical Sciences, 2(1).
- Verma, S., & Kumar, A. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(42), 8993-9003.
- Joullié, M. M., & Lassen, K. M. (2010).
- Alewood, P. F., et al. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(8), 3117-3122.
- Katritzky, A. R., et al. (2000). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. The Journal of Organic Chemistry, 65(24), 8077-8084.
- Yusof, Y., & Razali, M. R. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949.
- Papini, A. M., et al. (2003). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1. Journal of Peptide Science, 9(4), 227-233.
- Gellerman, G., et al. (2018). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker.
- Bock, V. D., et al. (2016). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 21(11), 1435.
Sources
- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Synthesis of Cyclic Peptides
Strategy: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring[1][2]
Executive Summary
Cyclic peptides occupy a privileged chemical space between small molecules and biologics, offering high potency, metabolic stability, and membrane permeability often unattainable by linear precursors. However, their synthesis is plagued by dimerization, oligomerization, and difficult macrocyclization kinetics.
This guide details a robust On-Resin Cyclization protocol. Unlike solution-phase methods that require high dilution to prevent dimerization, on-resin cyclization exploits the pseudo-dilution effect , where the spatial isolation of peptide chains on the solid support mimics high dilution, favoring intramolecular reaction over intermolecular dimerization. We focus on the Side-Chain Anchoring Strategy , a method particularly effective for peptides containing Aspartic Acid (Asp), Glutamic Acid (Glu), or Lysine (Lys), allowing for automation and high-throughput library generation.
Strategic Planning: The "Pre-Lab" Analysis
Before initiating synthesis, three critical parameters must be defined to ensure the "Three-Dimensional Orthogonality" required for this workflow.
A. Retrosynthetic Analysis & Disconnection
The site of ring closure (disconnection) dictates the yield.
-
Rule 1: Avoid cyclizing between sterically hindered amino acids (e.g., Val, Ile, Thr).
-
Rule 2: Select a disconnection site involving a Glycine or Alanine if possible.
-
Rule 3: Avoid Proline at the C-terminus of the linear precursor, as it is prone to diketopiperazine formation and epimerization during activation.
B. The Anchoring Strategy
In this protocol, we utilize the side chain of a trifunctional amino acid (Asp or Glu) to anchor the peptide to the resin.
-
Anchor: Fmoc-Asp-OAllyl (attached via
-carboxyl to resin). -
Outcome: Upon cleavage, the side-chain anchor is converted into a primary amide. Thus, an Asp anchor yields an Asparagine (Asn) residue in the final cyclic peptide.
C. Orthogonal Protection Scheme
We employ a three-layer protection scheme:
-
Fmoc: Temporary N-terminal protection (Base labile).
-
tBu/Trt/Pbf: Permanent side-chain protection (Acid labile).
-
Allyl/Alloc: Semi-permanent C-terminal/N-terminal protection (Pd(0) labile).
Visual Workflow (Graphviz)
Figure 1: Workflow for On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring.
Detailed Experimental Protocol
Phase 1: Resin Loading (Side-Chain Attachment)
Objective: Immobilize Fmoc-Asp-OAllyl via its side chain to Rink Amide resin.
-
Swell Resin: Place Rink Amide MBHA resin (0.5 mmol/g loading) in a reaction vessel. Swell in DCM for 30 min.
-
Activation: Dissolve Fmoc-Asp-OAllyl (5 eq relative to resin), PyBOP (5 eq), and DIEA (10 eq) in DMF.
-
Coupling: Add solution to resin. Shake for 2 hours at room temperature.
-
Capping: Wash resin (3x DMF). Add acetic anhydride/pyridine (1:1) in DMF for 10 min to cap unreacted amine sites.
-
Validation: Perform a quantitative UV-Fmoc test to determine substitution level.
Phase 2: Chain Elongation
Proceed with standard Fmoc SPPS cycles for the remaining sequence.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: AA (5 eq) / HBTU (5 eq) / DIEA (10 eq) in DMF (30-60 min).
-
Final Step: After the last amino acid is added, remove the N-terminal Fmoc group. Note: The N-terminus is now free (NH2).
Phase 3: Orthogonal Deprotection (Allyl Removal)
Objective: Remove the C-terminal Allyl ester to expose the carboxylic acid without affecting side-chain protection (tBu, etc.).
-
Wash: Wash resin extensively with DCM (Allyl removal is moisture sensitive).
-
Catalyst Prep: Dissolve Pd(PPh3)4 (0.1 eq) and Phenylsilane (PhSiH3, 10-20 eq) in dry DCM. Note: Phenylsilane acts as the allyl scavenger.
-
Reaction: Add solution to resin. Shake for 30 min under Nitrogen/Argon. Repeat this step once with fresh reagent.
-
Metal Scavenging (CRITICAL): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 10 min). This removes Palladium residues which can chelate to the peptide and poison the subsequent cyclization.
-
Wash: Wash with DMF (5x) and DCM (5x).
Phase 4: On-Resin Cyclization
Objective: Form the amide bond between the free N-term and free C-term.
-
Reagent Selection: Use HATU for this step.[3] Cyclization is entropically disfavored; the high reactivity of the At-ester (7-azabenzotriazole) is necessary.
-
Reaction: Dissolve HATU (1.5 eq) and HOAt (1.5 eq - optional but recommended) and DIEA (3 eq) in DMF.
-
Addition: Add to resin.
-
Time: Shake for 2–4 hours.
-
Monitoring: Use the Kaiser Test (Ninhydrin). The resin should turn from blue (free amine) to yellow/colorless (cyclized). If blue persists, re-couple.
Phase 5: Cleavage & Isolation[2]
-
Wash: Wash resin with DCM.
-
Cocktail: Add TFA/TIS/H2O (95:2.5:2.5). Shake for 2 hours.
-
Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to isolate the cyclic peptide pellet.
Technical Optimization & Data Analysis
Coupling Reagent Selection for Cyclization
The choice of coupling reagent is critical for the difficult macrocyclization step.
| Reagent | Class | Reactivity | Racemization Risk | Recommendation |
| HATU | Uronium (Aza) | High | Low* | Gold Standard for cyclization. Risk of guanidinylation if activation is slow. |
| PyBOP | Phosphonium | Moderate | Low | Good alternative if HATU fails or causes guanidinylation. |
| DIC/Oxyma | Carbodiimide | Moderate | Very Low | Excellent for preventing epimerization in chiral-sensitive spots. |
| HBTU | Uronium | Moderate | Moderate | Not recommended for macrocyclization (lower yield). |
Troubleshooting: Common Failure Modes
1. Dimerization (Cyclodimerization)
-
Cause: Intermolecular reaction between two adjacent peptide chains on the resin.
-
Solution: Lower the resin loading (0.2–0.3 mmol/g) to increase the "Pseudo-dilution" effect.
2. Guanidinylation
-
Symptom:[1][4][5][6][7][8] Mass spec shows [+42 Da] mass shift.
-
Cause: Reaction of the free N-terminal amine with the HATU uronium moiety (slow cyclization).
-
Solution: Use PyAOP or PyBOP (Phosphonium salts do not guanidinylate). Alternatively, ensure base (DIEA) is added after mixing AA and HATU, or use less base.
3. Incomplete Allyl Removal
-
Symptom:[1][3][4][5][6][7][8] Cyclization fails; linear peptide recovered.
-
Cause: Poisoned Pd catalyst or insufficient scavenger.
-
Solution: Ensure strictly anhydrous DCM for the Pd step. Use Borane dimethylamine complex as an alternative scavenger if Phenylsilane fails.
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524.
-
Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide. Merck KGaA.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523.
Sources
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in solution-phase peptide coupling
An in-depth guide to the principles, applications, and protocols for the novel peptide coupling additive, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Disclaimer: As of the latest literature review, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole represents a novel, next-generation coupling additive. Detailed, peer-reviewed studies specifically documenting its performance are emerging. This guide is constructed based on established principles of peptide chemistry and data from analogous benzotriazole-based reagents. The protocols provided are robust starting points for experimentation, grounded in decades of research on similar chemical entities.
Introduction: The Imperative for Advanced Coupling Additives
Solution-phase peptide synthesis is a cornerstone of therapeutic drug development and fundamental biochemical research. The formation of the amide bond between two amino acids is the central event in this process.[1][2] This reaction, however, is not spontaneous and requires the activation of a carboxylic acid group.[1][2] This activation, while necessary, introduces a significant risk: racemization of the chiral α-carbon, which can lead to diastereomeric impurities that are difficult to separate and can have profound biological consequences.[3][4]
For decades, chemists have employed "coupling additives" to mitigate this risk. These additives, when used in conjunction with a primary coupling reagent like a carbodiimide (e.g., DCC, DIC), act as activated ester intermediates.[5] The most prominent family of such additives is based on 1-hydroxybenzotriazole (HOBt). These additives function by forming a highly reactive, yet racemization-resistant, active ester with the carboxyl group of the N-protected amino acid.
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole emerges from this legacy, engineered to enhance the favorable properties of classical benzotriazole additives. The introduction of a fluorine atom at the 6-position and a cyclohexyl group at the 1-position are strategic modifications designed to optimize reactivity, suppress side reactions, and improve handling properties.
Molecular Profile and Mechanistic Rationale
The efficacy of a benzotriazole-based additive is governed by the electronic and steric nature of its substituents.
-
The Role of the 6-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group. This property is anticipated to lower the pKa of the benzotriazole moiety, making the corresponding active ester more reactive and a better leaving group. This enhanced reactivity can lead to faster coupling times and higher yields, especially in the case of sterically hindered amino acids.[5] Analogous halogenated additives, such as 6-Chloro-HOBt (6-Cl-HOBt), have demonstrated superior performance over standard HOBt, suggesting a similar advantage for the fluoro-derivative.[2][6]
-
The 1-Cyclohexyl Substituent: Unlike traditional additives like HOBt, the title compound features a cyclohexyl group instead of a hydroxyl group. This modification suggests its use in forming phosphonium or uronium-type coupling reagents, where the benzotriazole moiety is part of a larger complex. In this context, the bulky and lipophilic cyclohexyl group can enhance the solubility of the reagent in common organic solvents used for peptide synthesis, such as DMF and NMP. Improved solubility ensures homogenous reaction conditions, which is critical for reproducibility and scalability.
Proposed Mechanism of Action
When used in conjunction with a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC), 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole participates in the formation of an active ester, which then undergoes nucleophilic attack by the amino group of the incoming amino acid.
The general mechanism proceeds as follows:
-
Carbodiimide Activation: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (DIC) to form a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: The benzotriazole additive rapidly intercepts this intermediate to form the 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazolyl ester. This step is crucial as it outcompetes the alternative pathway of oxazolone formation, which is a primary route for racemization.[2]
-
Aminolysis: The amino group of the C-terminally protected amino acid attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of the benzotriazole byproduct.
Caption: Proposed mechanism for peptide bond formation.
Application Notes & Protocols
Advantages in Solution-Phase Synthesis
-
High Coupling Efficiency: The electron-withdrawing fluorine is expected to accelerate the rate of aminolysis, potentially reducing reaction times and increasing yields.
-
Suppression of Racemization: By rapidly forming a relatively stable active ester, the additive minimizes the lifetime of the highly reactive O-acylisourea, thereby suppressing the primary pathway to racemization.[2][3]
-
Improved Solubility: The cyclohexyl group enhances solubility in standard organic solvents, ensuring reaction homogeneity.
-
Versatility: This additive is expected to be effective for a wide range of amino acids, including those that are sterically hindered.
General Workflow for Solution-Phase Peptide Coupling
The following diagram outlines the typical experimental sequence for a coupling reaction using 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Caption: A typical workflow for a solution-phase coupling reaction.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzotriazole derivatives should be handled with care as some can be hazardous.
Protocol 1: Standard Dipeptide Synthesis (Z-Phe-Val-OMe)
This protocol describes the coupling of Z-L-Phenylalanine with L-Valine methyl ester hydrochloride.
Materials:
-
Z-L-Phenylalanine (Z-Phe-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (Brine)
-
Anhydrous MgSO₄
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq.) and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.1 eq.) in anhydrous DMF (approx. 0.2 M concentration relative to the amino acid).
-
Activation: Cool the flask to 0°C in an ice bath. Add DIC (1.1 eq.) dropwise to the solution. Stir the mixture at 0°C for 10 minutes for pre-activation.
-
Coupling: In a separate flask, suspend H-Val-OMe·HCl (1.0 eq.) in DMF. Add DIPEA (2.2 eq.) and stir until the solid dissolves completely. Add this solution to the activated Z-Phe-OH mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Filter the precipitated diisopropylurea (DIU) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography on silica gel.
Protocol 2: Coupling of a Sterically Hindered Amino Acid (Fmoc-Aib-Aib-OMe)
This protocol is adapted for challenging couplings involving sterically hindered amino acids like α-aminoisobutyric acid (Aib).
Materials:
-
Fmoc-Aib-OH
-
H-Aib-OMe·HCl
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
-
DIC
-
DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Reagent Preparation: Dissolve Fmoc-Aib-OH (1.0 eq.) and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.2 eq.) in anhydrous DCM or DMF. The choice of solvent may depend on the solubility of the peptide fragment.
-
Activation: Cool the solution to 0°C. Add DIC (1.2 eq.) and stir for 15 minutes at 0°C.
-
Coupling: Add H-Aib-OMe·HCl (1.0 eq.) followed by DIPEA (2.5 eq.).
-
Reaction: Allow the reaction to proceed at room temperature. Due to steric hindrance, these reactions may require longer times (12-24 hours). Gentle heating (e.g., to 40°C) may be necessary if the reaction is slow, but this should be done with caution as it can increase the risk of side reactions.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1. The efficiency of hindered couplings is often lower, and chromatographic purification is typically required.
Performance and Comparison
The enhanced electronic properties of the 6-fluoro substituent are expected to place the performance of this additive above that of standard HOBt, particularly in challenging synthetic contexts.
| Parameter | HOBt | 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Expected) | Rationale for Expected Performance |
| Coupling Time | Standard (2-6 h) | Faster (1-4 h) | Electron-withdrawing F-group increases reactivity of the active ester. |
| Yield (Standard) | Good to Excellent | Excellent | Faster kinetics and higher reactivity lead to more complete conversion. |
| Yield (Hindered) | Moderate to Good | Good to Excellent | Increased reactivity helps overcome steric barriers. |
| Racemization | Low | Very Low | Efficient interception of O-acylisourea minimizes oxazolone formation. |
| Solubility | Moderate in DMF | High in DMF/DCM | Lipophilic cyclohexyl group enhances solubility in organic solvents. |
| Byproduct Removal | Urea can be problematic | Urea byproduct remains; additive byproduct is highly soluble. | Standard aqueous workup is effective. |
Table 1: Comparative performance profile of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole against the classical additive HOBt.
Conclusion
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a promising new tool for solution-phase peptide synthesis. By leveraging the electron-withdrawing nature of fluorine and the solubility-enhancing properties of a cyclohexyl group, this additive is rationally designed to offer faster reaction times, higher yields, and superior suppression of racemization compared to traditional reagents. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the full potential of this next-generation coupling additive.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Google Patents. (2009). CN101522704A - Method for peptide synthesis.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Royal Society of Chemistry. (2011). Peptide synthesis. Retrieved from [Link]
-
Zhou, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. CN101522704A - Method for peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The synthesis of peptides, a cornerstone of drug discovery and biomedical research, relies on the efficient formation of amide bonds between amino acids.[1][2][3] While standard coupling protocols are well-established for many amino acids, the incorporation of sterically hindered residues presents a significant synthetic challenge.[4][5] Sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., Aib), or N-methylated amino acids, physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the rate of peptide bond formation.[5][6] This can lead to incomplete reactions, low yields, and the formation of deletion sequences.[5]
Furthermore, forcing reaction conditions to overcome steric hindrance can exacerbate side reactions, most notably racemization, where the chiral integrity of the amino acid is compromised.[3][7] The activation of the carboxylic group, a necessary step for coupling, can lead to the formation of oxazolone intermediates, which are prone to deprotonation at the α-carbon, resulting in epimerization.[7] Therefore, the successful coupling of sterically hindered amino acids requires a careful selection of coupling reagents, optimized reaction conditions, and a thorough understanding of the underlying reaction mechanisms.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for coupling sterically hindered amino acids. We will delve into the rationale behind various strategies, present detailed protocols, and offer troubleshooting advice to enable the successful synthesis of complex peptides.
Choosing the Right Tool for the Job: A Comparative Look at Coupling Reagents
The choice of coupling reagent is paramount for overcoming the challenge of steric hindrance.[8] While traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for demanding couplings, a variety of more potent reagents have been developed.[6][9] These can be broadly categorized into phosphonium and aminium/uronium salts, which generate highly reactive activated species.
| Coupling Reagent Class | Examples | Mechanism of Action & Suitability for Hindered Couplings | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC, EDC | Activate carboxylic acids to form O-acylisourea intermediates. Often require additives like HOBt or HOAt to form less reactive, but more selective active esters, which helps to suppress racemization.[7][10] Generally less effective for sterically hindered couplings.[6] | Cost-effective for standard couplings. | Low reactivity for hindered amino acids, formation of insoluble urea byproducts (DCC), risk of racemization without additives.[9][10] |
| Phosphonium Salts | PyBOP, PyAOP | In the presence of a base, they convert protected amino acids into highly reactive OBt or OAt esters. These esters are effective at overcoming steric barriers.[6] | High coupling efficiency, even for hindered residues.[8] Generally low risk of guanidinylation side reactions. | Byproducts can sometimes be difficult to remove. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Similar to phosphonium salts, they form highly reactive active esters (OAt or OBt esters). HATU, in particular, is known for its high reactivity and is very effective for hindered couplings.[11] | Very high reactivity and rapid coupling kinetics.[11] COMU offers a safer alternative to benzotriazole-based reagents.[3][12] | Can cause guanidinylation of the N-terminus if used in excess. Benzotriazole-based reagents have potential explosive properties.[13] |
| Other Reagents | TFFH, DEPBT, T3P | TFFH generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling α,α-disubstituted amino acids.[3] DEPBT is known for low racemization.[10] T3P is another effective activating agent.[2] | Offer alternative activation pathways for extremely challenging couplings. | May require specific reaction conditions and optimization. |
Strategic Approaches to Difficult Couplings
Beyond the choice of coupling reagent, several strategic approaches can be employed to enhance the efficiency of coupling sterically hindered amino acids.
Double Coupling
A straightforward yet effective method is to simply repeat the coupling step. After the initial coupling reaction, a wash step is performed, followed by the addition of a fresh solution of the activated amino acid.[6] This ensures that any unreacted N-terminal amines are driven to completion.
Elevated Temperature and Microwave-Assisted Peptide Synthesis (MAPS)
Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, this must be done cautiously to minimize the risk of racemization.[6] Microwave-assisted peptide synthesis (MAPS) is a highly effective technique that utilizes microwave energy to rapidly heat the reaction mixture, significantly accelerating coupling reactions, including those involving sterically hindered residues.[6]
Solvent Selection
The choice of solvent plays a crucial role in solvating the peptide-resin complex and facilitating the coupling reaction.[6] N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for aggregating sequences.[6] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[6] In some cases, less polar solvents like THF and acetonitrile have been shown to reduce racemization.[14]
Acyl Fluoride Formation
For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[3][6] Reagents like TFFH can generate acyl fluorides in situ.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling sterically hindered amino acids.
Protocol 1: Double Coupling using HATU
This protocol is a robust method for coupling moderately to severely hindered amino acids in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected sterically hindered amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).
-
First Coupling - Pre-activation:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.[6] The solution will typically change color.
-
-
First Coupling - Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.[6]
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.[6]
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.[6]
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min) before proceeding to the next step in the synthesis.
Causality Behind the Choices:
-
HATU: Chosen for its high reactivity, which is necessary to overcome the steric barrier.[11]
-
DIPEA: A non-nucleophilic base used to activate the amino acid without causing significant side reactions.[7]
-
Pre-activation: Allows for the formation of the highly reactive OAt-ester before addition to the resin, maximizing its concentration at the start of the reaction.
-
Double Coupling: Ensures the reaction goes to completion, minimizing the risk of deletion sequences.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended for the most challenging couplings, such as those involving α,α-disubstituted amino acids where standard uronium/phosphonium reagents may fail.
Materials:
-
Fmoc-protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DCM.
-
Acyl Fluoride Formation:
-
In a separate, dry reaction vessel, dissolve the Fmoc-protected, sterically hindered carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add TFFH (1 equivalent) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 10-15 minutes to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the pre-formed acyl fluoride to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).
Causality Behind the Choices:
-
TFFH: A reagent that efficiently converts carboxylic acids to highly reactive acyl fluorides in situ.[3]
-
Acyl Fluorides: These are among the most reactive acylating agents used in peptide synthesis, making them ideal for overcoming extreme steric hindrance.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the highly reactive acyl fluoride intermediate.
Visualizing the Workflow
General Workflow for Coupling Sterically Hindered Amino Acids
Caption: Workflow for coupling hindered amino acids using a double coupling strategy.
Mechanism of Action: HATU-mediated Coupling
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Troubleshooting and Final Recommendations
-
Incomplete Coupling: If monitoring of the coupling reaction (e.g., by a Kaiser test) indicates an incomplete reaction, a third coupling can be performed. Alternatively, capping the unreacted amines with acetic anhydride will prevent the formation of deletion sequences.
-
Racemization: To minimize racemization, avoid prolonged pre-activation times and excessively high temperatures.[5] The use of additives like HOAt or OxymaPure is known to suppress racemization.[5]
-
Peptide Aggregation: For sequences prone to aggregation, switching to a more effective solvating system (e.g., NMP) or using microwave heating can be beneficial.[6][15] The use of low-substitution resins can also help to mitigate aggregation.[15]
The successful incorporation of sterically hindered amino acids into peptide sequences is an achievable goal with the right combination of potent coupling reagents, optimized protocols, and a clear understanding of the underlying chemical principles. By carefully considering the factors outlined in this guide, researchers can confidently tackle the synthesis of complex and challenging peptides.
References
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Al-Warhi, T., Al-Sha’er, M. A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6539. [Link]
-
Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. (2026, January 30). Pharmaffiliates. [Link]
-
Understanding Peptide Coupling Reagents: From Fundamentals to Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved February 7, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Watson International Ltd. Retrieved February 7, 2026, from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
Practical N-to-C peptide synthesis with minimal protecting groups. (2021). Nature Communications, 12(1), 6371. [Link]
-
Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). Molecules, 27(19), 6539. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(23), 16054–16069. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(23), 16054–16069. [Link]
-
Chapter 5: Peptide Manufacturing Methods and Challenges. (2019, August 16). In Generic Drug Product Development. Royal Society of Chemistry. [Link]
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- 2. jpt.com [jpt.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 15. peptide.com [peptide.com]
Application Notes and Protocols: The Strategic Use of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in Medicinal Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Reagent for Complex Amide Bond Formation
In the landscape of medicinal chemistry, the synthesis of amide bonds is a cornerstone reaction, fundamental to the creation of a vast array of pharmaceuticals, including peptides, peptidomimetics, and other complex molecular architectures. The choice of coupling reagent is a critical determinant of reaction efficiency, yield, and the preservation of stereochemical integrity. Benzotriazole-based reagents have long been favored for their efficacy in activating carboxylic acids for nucleophilic attack by amines.[1] This guide focuses on a specialized, yet highly potent, member of this family: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole .
The unique structural features of this reagent—a cyclohexyl group at the 1-position and a fluorine atom at the 6-position—confer distinct advantages in challenging synthetic contexts. The electron-withdrawing nature of the fluorine atom is anticipated to enhance the leaving group potential of the benzotriazole moiety, thereby accelerating the rate of amide bond formation.[2] Concurrently, the bulky cyclohexyl substituent can influence the reagent's solubility and may play a role in mitigating side reactions. These attributes position 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole as a valuable tool for medicinal chemists, particularly in the synthesis of sterically hindered amides and peptides where traditional coupling reagents may falter.[3]
This document provides a comprehensive overview of the applications of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, including its proposed mechanism of action, detailed protocols for its use, and a discussion of its strategic advantages in medicinal chemistry synthesis.
Core Principles and Mechanistic Rationale
The efficacy of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole as a coupling reagent is rooted in its ability to activate a carboxylic acid, transforming the hydroxyl group into a better leaving group. This activation facilitates the subsequent nucleophilic attack by an amine to form the desired amide bond. The general mechanism is a two-step process:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid in the presence of a base to form a highly reactive acyl-benzotriazole intermediate. The fluorine atom at the 6-position of the benzotriazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Nucleophilic Acyl Substitution: The amine component then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the 1-cyclohexyl-6-fluoro-1,2,3-benzotriazole anion as a good leaving group, yields the final amide product.
Caption: General mechanism of amide bond formation using 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Key Applications in Medicinal Chemistry
The primary application of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is in the formation of amide bonds, a critical step in the synthesis of a wide range of biologically active molecules.
Peptide Synthesis
In peptide synthesis, the prevention of racemization at the chiral centers of amino acids is paramount. Benzotriazole-based coupling reagents are known to suppress racemization.[5] The enhanced reactivity imparted by the fluorine substituent in 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can allow for lower reaction temperatures and shorter reaction times, further minimizing the risk of epimerization. This is particularly advantageous in the synthesis of long or complex peptides.
Synthesis of Small Molecule Drug Candidates
The synthesis of small molecule drugs often involves the coupling of carboxylic acids and amines to form key amide linkages.[6] 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is well-suited for these transformations, especially when dealing with sterically hindered substrates or electron-deficient amines, where other coupling reagents may provide low yields.
Formation of Difficult Amide Bonds
The coupling of sterically demanding carboxylic acids with bulky amines is a common challenge in medicinal chemistry. The enhanced reactivity of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole can overcome the steric hindrance, leading to improved yields of the desired amide product.[3]
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol provides a general guideline for the use of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in a standard amide coupling reaction. Optimization of stoichiometry, solvent, base, and reaction time may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.1 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, add an additional equivalent of base.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: A typical workflow for amide synthesis using the reagent.
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound amine
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
-
DIPEA
-
Anhydrous DMF
-
Piperidine in DMF (for Fmoc deprotection)
-
Standard cleavage and purification reagents
Procedure:
-
Swell the resin-bound amine in DMF.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation solution and stir for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the coupling efficiency using a Kaiser test or other appropriate method.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
After the final coupling, wash the resin, cleave the peptide from the resin, and purify by reverse-phase HPLC.
Comparative Data and Advantages
While specific quantitative data for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not extensively published, its performance can be extrapolated from related fluorinated and sterically hindered coupling reagents.
| Feature | Standard Benzotriazole Reagents (e.g., HOBt/HBTU) | 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Expected) | Rationale for Advantage |
| Reactivity | Moderate to High | High to Very High | The electron-withdrawing fluorine atom increases the acidity of the benzotriazole proton, leading to a better leaving group.[2] |
| Racemization Suppression | Good | Excellent | The increased reactivity may allow for lower reaction temperatures and shorter coupling times, minimizing the potential for racemization.[5] |
| Solubility | Variable | Good in a range of organic solvents | The cyclohexyl group enhances lipophilicity, potentially improving solubility in less polar solvents. |
| Performance in Sterically Hindered Couplings | Moderate | Good to Excellent | The heightened reactivity can help to overcome the steric barriers presented by bulky amino acids or other substrates.[3] |
Troubleshooting and Expert Insights
-
Incomplete Reactions: If a reaction is sluggish or incomplete, gentle heating (e.g., to 40-50 °C) may be beneficial. However, this should be done with caution, as elevated temperatures can increase the risk of racemization in peptide synthesis.
-
Side Reactions: In some cases, particularly with sensitive substrates, the formation of byproducts may be observed. Optimizing the stoichiometry of the coupling reagent and base can help to minimize these side reactions.
-
Solubility Issues: If the carboxylic acid or amine has poor solubility in DMF, alternative solvents such as N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) can be explored. The cyclohexyl group of the reagent may offer improved solubility in a wider range of solvents compared to more polar benzotriazole derivatives.
Conclusion
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole represents a valuable addition to the medicinal chemist's toolkit for amide bond synthesis. Its unique combination of a fluorine substituent for enhanced reactivity and a cyclohexyl group for modified solubility makes it a promising reagent for challenging coupling reactions. By understanding its mechanism of action and following the protocols outlined in this guide, researchers can leverage the advantages of this reagent to efficiently synthesize complex molecules and accelerate the drug discovery process.
References
- Benzotriazole in medicinal chemistry: An overview - JOCPR. (n.d.).
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2023, February 7). Retrieved February 7, 2026, from [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved February 7, 2026, from [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved February 7, 2026, from [Link]
-
COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents | Request PDF - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]
-
Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Effect of 1, 2, 3-benzotriazole on the corrosion properties of 316L stainless steel in synthetic tap water - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]
-
(PDF) Recent development in peptide coupling reagents - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents - Luxembourg Bio Technologies. (n.d.). Retrieved February 7, 2026, from [Link]
-
Review on synthetic study of benzotriazole - GSC Online Press. (n.d.). Retrieved February 7, 2026, from [Link]
-
COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents - PubMed. (2009, September 21). Retrieved February 7, 2026, from [Link]
-
Examples of coupling agents for amide bond formation with benzotriazole-like structures. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved February 7, 2026, from [Link]
-
Comparison of Peptide Coupling Reagents COMU and HCTU | Request PDF. (2025, August 5). Retrieved February 7, 2026, from [Link]
- CN101522704A - Method for peptide synthesis - Google Patents. (n.d.).
-
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions - NSF PAR. (n.d.). Retrieved February 7, 2026, from [Link]
-
(PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. (n.d.). Retrieved February 7, 2026, from [Link]
Sources
Application Notes & Protocols: Benzotriazole Derivatives as High-Efficacy Corrosion Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Corrosion Control
Corrosion is a relentless electrochemical process that causes the gradual degradation of materials, primarily metals, through chemical reactions with their environment.[1] This natural phenomenon poses significant economic and safety challenges across countless industries, from aerospace and infrastructure to electronics and energy. The global cost of corrosion is estimated to be in the trillions of dollars annually, underscoring the critical need for effective mitigation strategies.
Among the most versatile and widely implemented methods for corrosion control is the application of organic corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment, thereby stifling the anodic (oxidation) and/or cathodic (reduction) reactions that drive corrosion.
For decades, 1,2,3-Benzotriazole (BTA) and its derivatives have been cornerstone organic inhibitors, particularly for copper and its alloys, but also demonstrating significant efficacy for steel, aluminum, and zinc.[1][2][3] This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for BTA derivatives, tailored for researchers and scientists in materials science and chemical development.
The Benzotriazole Scaffold: A Privileged Structure for Surface Protection
Benzotriazole is a heterocyclic organic compound featuring a benzene ring fused to a triazole ring. This unique structure is the foundation of its exceptional performance as a corrosion inhibitor.
-
Active Sites: The triazole ring contains three nitrogen atoms with lone pairs of electrons. These nitrogen atoms serve as the primary active sites for interaction with the metal surface.
-
Aromatic System: The fused benzene ring provides a planar structure and a source of π-electrons, which contributes to the stability and strength of the adsorbed protective film.
-
Derivatization Potential: The hydrogen atom on one of the nitrogen atoms can be substituted with various functional groups. This chemical versatility allows for the synthesis of a vast library of BTA derivatives with tailored properties, such as enhanced solubility, increased film persistence, or improved efficacy in specific environments.[4][5]
Mechanism of Action: The Science of Surface Passivation
The primary mechanism by which BTA derivatives inhibit corrosion is through chemisorption, leading to the formation of a robust, passive, and insoluble protective film on the metal surface.[6]
Inhibition on Copper and Copper Alloys
BTA is renowned as a premier inhibitor for copper.[3][7] The mechanism is a well-established example of chemical adsorption and complex formation:
-
Initial Interaction: When a copper surface is exposed to a solution containing BTA, the nitrogen atoms in the triazole ring, with their available lone-pair electrons, coordinate with copper atoms on the surface.
-
Complex Formation: This interaction leads to the formation of a Cu(I)-BTA complex. Covalent and coordination bonds are formed between the copper ions and the nitrogen atoms of the BTA molecule.[7][8]
-
Polymeric Film Growth: The individual Cu-BTA complexes assemble into a polymeric, two-dimensional barrier film that is just nanometers thick (less than 50 angstroms).[9] This film is highly insoluble and acts as a physical barrier, preventing aggressive ions (like chloride) and oxygen from reaching the metal surface.[9] It effectively passivates the surface, inhibiting both anodic dissolution of copper and cathodic oxygen reduction.[7][8]
Caption: Mechanism of BTA Inhibition on Copper Surfaces.
Inhibition on Aluminum and Steel
While the formation of a metal-inhibitor complex is the primary mechanism on copper, the mode of action on other metals can differ:
-
Aluminum Alloys: For aluminum alloys, especially those containing copper (like the AA2024 series), BTA's effectiveness stems from its ability to selectively block the corrosion-initiating sites.[10] It preferentially adsorbs onto copper-rich intermetallic particles on the alloy surface, preventing the localized galvanic corrosion that these sites would otherwise trigger.[10]
-
Mild Steel: On steel, BTA derivatives adsorb onto the surface via the nitrogen heteroatoms, which supply electrons to the vacant d-orbitals of iron atoms to form coordination bonds.[11] This adsorption follows the Langmuir isotherm and creates a film that inhibits both anodic and cathodic reactions.[11] BTA has shown high inhibition efficiency (up to 94%) for mild steel in acidic environments.[12]
Key Application Areas
The versatility and effectiveness of BTA derivatives have led to their widespread use in numerous industrial and commercial applications.
| Application Area | Function and Rationale | Metals Protected |
| Industrial Cooling Water Systems | Prevents corrosion of heat exchangers and piping, maintaining thermal efficiency. BTA is added in mg/L concentrations to form and maintain the protective film.[13][14] | Copper, Copper Alloys, Steel |
| Antifreeze / Engine Coolants | Protects radiators and other cooling system components from corrosion in mixed-metal systems at elevated temperatures. Often used with borates.[9] | Copper, Aluminum, Steel, Solder |
| Protective Coatings & Paints | Incorporated into coatings to provide active corrosion protection. Can be encapsulated in nanocontainers for "smart" or "self-healing" coatings that release the inhibitor when the coating is damaged.[2][10] | Aluminum Alloys, Steel |
| Metalworking Fluids & Lubricants | Prevents tarnishing and corrosion of newly machined parts during and after processing.[9] | Copper, Brass, Bronze |
| Packaging & Storage | Impregnated into wrapping paper or waxes to protect metal parts from atmospheric tarnishing during shipping and storage.[9] | Copper, Silver, Bronze |
| Electroplating & Surface Finishing | Used in plating baths and post-treatment rinses to prevent discoloration and improve the finish of plated parts.[8] | Silver, Copper |
Protocols for Performance Evaluation
Quantifying the effectiveness of a corrosion inhibitor is paramount. Electrochemical techniques are the gold standard as they are rapid, sensitive, and provide mechanistic insights.[15][16]
Protocol 1: Potentiodynamic Polarization
This technique measures the current response of a metal sample to a controlled change in its electrical potential. It allows for the determination of key corrosion parameters and the inhibitor's mode of action (anodic, cathodic, or mixed-type).
Objective: To determine the corrosion current (Icorr), corrosion potential (Ecorr), and inhibition efficiency (%IE) of a BTA derivative.
Methodology:
-
Electrode Preparation:
-
Fabricate a working electrode from the metal of interest (e.g., C101 copper, mild steel) with a defined surface area (e.g., 1 cm²).
-
Sequentially polish the electrode surface with silicon carbide (SiC) papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit).
-
Perform a final polish with a fine alumina or diamond paste (e.g., 0.05 µm) to achieve a mirror finish.
-
Rinse thoroughly with deionized water, degrease with acetone, and dry with a stream of air.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell: the prepared working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl).
-
Fill the cell with the corrosive medium (e.g., 3.5% NaCl solution, 0.1 M H₂SO₄).
-
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the electrodes in the solution and monitor the OCP until it stabilizes (typically 30-60 minutes). This ensures the system has reached a steady state before polarization.
-
-
Potentiodynamic Scan:
-
Connect the cell to a potentiostat.
-
Perform a potentiodynamic scan, typically from -250 mV to +250 mV relative to the stable OCP, at a slow scan rate (e.g., 0.167 to 1 mV/s).
-
-
Data Acquisition & Analysis:
-
Record the resulting polarization curve (log I vs. E).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve. The intersection of the Tafel lines yields the corrosion potential (Ecorr) and corrosion current density (icorr).
-
-
Inhibition Efficiency Calculation:
-
Repeat steps 2-5 with the same corrosive medium containing the desired concentration of the BTA derivative.
-
Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
-
Caption: Workflow for Potentiodynamic Polarization Testing.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film.[17] It involves applying a small amplitude AC potential signal at various frequencies and measuring the current response.
Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate inhibitor performance. A higher Rct value corresponds to better corrosion resistance.
Methodology:
-
Electrode and Cell Setup: Follow steps 1 and 2 from the Potentiodynamic Polarization protocol.
-
OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.
-
EIS Measurement:
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP.
-
Sweep a wide range of frequencies, typically from 100 kHz down to 10 mHz.
-
-
Data Acquisition & Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for a simple corrosion system often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Model the data using an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative values for Rct, solution resistance (Rs), and double-layer capacitance (Cdl).
-
-
Inhibition Efficiency Calculation:
-
Repeat the measurement in the presence of the BTA inhibitor.
-
Calculate %IE using the Rct values: %IE = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
-
Theoretical Validation: Quantum Chemical Calculations
Modern corrosion science often employs computational methods to predict inhibitor efficiency and understand interaction mechanisms at a molecular level.[18][19][20] Density Functional Theory (DFT) is used to calculate parameters that correlate with inhibition potential:
-
EHOMO (Energy of Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency to donate electrons to the metal's vacant orbitals, suggesting better inhibition.[18]
-
ELUMO (Energy of Lowest Unoccupied Molecular Orbital): Lower ELUMO values indicate a greater ability to accept electrons from the metal, facilitating back-donation and stronger bonding.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule and thus, potentially better inhibition efficiency.
-
Dipole Moment (µ): A higher dipole moment may lead to stronger adsorption on the metal surface.
These theoretical calculations provide a powerful, cost-effective screening tool to prioritize the synthesis of the most promising BTA derivatives before undertaking extensive experimental work.
Conclusion
Benzotriazole and its derivatives remain indispensable tools in the field of corrosion science. Their efficacy is rooted in a well-understood mechanism of forming a robust, passivating film on metal surfaces. The ability to chemically modify the BTA scaffold allows for the design of next-generation inhibitors with enhanced performance and environmental profiles. The robust electrochemical protocols detailed herein provide a clear and validated pathway for researchers to accurately quantify the performance of these critical compounds, accelerating the development of new solutions to combat the pervasive challenge of corrosion.
References
-
IRO Water Treatment. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. Available from: [Link]
-
Taylor & Francis. Benzotriazole – Knowledge and References. Available from: [Link]
-
Kim, Y., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Applied Sciences. Available from: [Link]
-
Li, W., et al. (2022). N-containing heterocyclic benzotriazole derivatives as new corrosion inhibitor for mild steel contained in emulsion. Industrial Lubrication and Tribology. Available from: [Link]
-
Antonijević, M. M., & Petrović, M. B. (2008). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. International Journal of Electrochemical Science. Available from: [Link]
-
JETIR. (2019). Review on Benzotriazole As Anti-corrosive Agents. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Patel, N. K., et al. (2019). Application of 1,2,3-Benzotriazole as Corrosion Inhibitor for Mild Steel in Sulphuric Acid Medium at Different Temperature. Asian Journal of Chemistry. Available from: [Link]
-
ChemWorld. Benzotriazole - Copper Corrosion Inhibitor. Available from: [Link]
-
Tenger Chemical. (2023). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. Available from: [Link]
-
Copper Development Association. Benzotriazole-An effective corrosion inhibitor for copper alloys. Available from: [Link]
-
Verma, K., & Singh, N. (2020). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
-
Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. Corrosion: Materials, Protection. Available from: [Link]
-
Growing Science. (2024). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. International Journal of Advanced Chemistry. Available from: [Link]
-
El-Haddad, M. F., et al. (2022). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. Available from: [Link]
- Google Patents. CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof.
-
ACS Publications. (2023). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation. Available from: [Link]
-
ResearchGate. (2022). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. ResearchGate. Available from: [Link]
-
ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. Available from: [Link]
-
ResearchGate. (2016). Determination of Benzotriazole in Industrial Cooling Water by Fluorescence. ResearchGate. Available from: [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
-
Wang, C., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. Available from: [Link]
-
MDPI. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials. Available from: [Link]
-
VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available from: [Link]
-
ResearchGate. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. ResearchGate. Available from: [Link]
-
ChemREADY. What Are Azoles In Water Treatment?. Available from: [Link]
-
AIP Publishing. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. Available from: [Link]
-
arXiv. (2024). A Quantum Computing Approach to Simulating Corrosion Inhibition. Available from: [Link]
-
ResearchGate. (2018). Adsorption Behavior of 1H-benzotriazole Corrosion Inhibitor on Aluminum alloy 1050, Mild steel and Copper in Artificial Seawater. ResearchGate. Available from: [Link]
-
Power Engineering. (2023). Advanced cooling water treatment concepts (Part 6). Available from: [Link]
-
RSC Publishing. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances. Available from: [Link]
-
Gamry Instruments. EIS for Corrosion & Coatings. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111362883B - Benzotriazole derivative corrosion inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 7. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 9. copper.org [copper.org]
- 10. ijcsi.pro [ijcsi.pro]
- 11. emerald.com [emerald.com]
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- 13. metrohm.com [metrohm.com]
- 14. What are Azoles in Water Treatment? ChemREADY [getchemready.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. pubs.aip.org [pubs.aip.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole as a reagent in fragment condensation
Application Note: High-Fidelity Fragment Condensation using 6-Fluoro-1-hydroxybenzotriazole (6-F-HOBt) Subtitle: Protocol for Optimization and Management of the 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole Byproduct
Part 1: Core Directive & Executive Summary
Subject: Optimization of peptide fragment condensation using the 6-Fluoro-1-hydroxybenzotriazole (6-F-HOBt) system, with specific focus on managing the formation of the 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole impurity.
Executive Summary: Fragment condensation is a critical strategy for synthesizing long-chain peptides and proteins, yet it is plagued by racemization and slow kinetics.[1] While 6-Fluoro-1-hydroxybenzotriazole (6-F-HOBt) is a superior additive that accelerates coupling and suppresses racemization (outperforming standard HOBt), its use with dicyclohexylcarbodiimide (DCC) can generate a specific, persistent impurity: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole .[1]
This Application Note corrects a common misconception: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not the coupling reagent itself, but a stable byproduct formed during the activation step.[1] Its presence indicates a side reaction that consumes the active additive and contaminates the final product. This guide details the correct use of 6-F-HOBt and protocols to eliminate the formation of this cyclohexyl derivative.[1]
Part 2: Scientific Integrity & Logic
The Chemistry of 6-F-HOBt in Fragment Condensation
Fragment condensation involves coupling two fully protected peptide segments.[1] Unlike stepwise synthesis, the C-terminal amino acid of the fragment is prone to azlactone-mediated racemization .[1]
-
Why 6-F-HOBt? The fluorine substitution at the 6-position of the benzotriazole ring lowers the pKa of the hydroxyl group (pKa ~3.0 vs. ~6.0 for HOBt).[1] This acidity increases the leaving group ability of the resulting active ester, significantly enhancing reaction rates.
-
Mechanism: 6-F-HOBt reacts with the O-acylisourea (formed by the carbodiimide) to form a highly reactive 6-F-OBt ester .[1] This ester reacts rapidly with the amine of the next fragment, minimizing the time the activated carboxylate spends in the racemization-prone state.
The "1-Cyclohexyl" Anomaly: Anatomy of an Impurity
Researchers often identify 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-85-7) in HPLC traces during Eptifibatide or complex peptide synthesis.[1]
-
Origin: This compound forms when DCC is used as the coupling agent.[1] A side reaction occurs where the cyclohexyl group from the carbodiimide is transferred to the nitrogen of the benzotriazole ring, or via an N-acylurea rearrangement pathway involving the additive.
-
Impact:
-
Loss of Stoichiometry: Consumes the valuable 6-F-HOBt additive.[1]
-
Purification Burden: This impurity is lipophilic and often co-elutes with protected peptide fragments.[1]
-
False Negatives: It is chemically inert in the coupling sense, leading to stalled synthesis if mistaken for the active species.
-
Strategic Protocol: Avoiding the Byproduct
To utilize the power of 6-F-HOBt without generating the 1-cyclohexyl impurity, the coupling system must be altered.[1]
-
Recommendation: Switch from DCC to DIC (Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1]
-
Why? While DIC forms a similar isopropyl byproduct, it is often easier to remove. EDC forms a water-soluble urea, completely eliminating lipophilic urea/benzotriazole adduct issues.[1]
-
-
Best Practice: Use HCTU or HATU (which contain the 6-Cl or 7-aza analogs) for difficult fragments, but for cost-effective scale-up, DIC/6-F-HOBt is the gold standard if temperature is controlled.[1]
Part 3: Visualization & Formatting
Mechanism of Action & Impurity Formation
Figure 1: Competitive pathways in DCC/6-F-HOBt mediated coupling. The green path represents the desired activation; the red dashed path shows the formation of the 1-cyclohexyl impurity.[1]
Part 4: Experimental Protocols
Protocol A: High-Efficiency Fragment Condensation (Recommended)
This protocol substitutes DCC with DIC to minimize lipophilic byproduct interference while maintaining the catalytic efficiency of 6-F-HOBt.[1]
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve Fragment A (1.0 equiv) and 6-F-HOBt (1.1 equiv) in minimum DMF at 0°C.
-
Expert Tip: Pre-chilling is crucial. 6-F-HOBt is highly reactive; low temperature suppresses initial racemization before the active ester stabilizes.[1]
-
-
Activation: Add DIC (1.1 equiv) dropwise. Stir at 0°C for 15–20 minutes.
-
Checkpoint: The solution should remain clear or turn slightly cloudy (DIC urea is soluble in DMF, unlike DCU).[2]
-
-
Coupling: Add Fragment B (1.0–1.2 equiv) along with a base (DIPEA, 1.0 equiv) only if Fragment B is a salt (e.g., TFA salt).[2] If Fragment B is a free base, omit DIPEA.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC.
-
Work-up:
Protocol B: Impurity Identification (Troubleshooting)
Use this if you suspect the "1-Cyclohexyl" impurity is present in your current DCC-based process.[1]
Analytical Method:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).[1]
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 220 nm and 254 nm.[1]
Data Interpretation Table:
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] RT (Rel) | UV Characteristics | Action |
| 6-F-HOBt | Early (Polar) | Strong 254 nm | Wash with NaHCO₃ |
| Product | Mid-Late | 220 nm > 254 nm | Collect |
| DCU (Urea) | Late | Weak UV | Filter (precipitate) |
| 1-Cyclohexyl-6-F-Bt | Very Late | Strong 254 nm | Recrystallize/Prep HPLC |
Note: The 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole impurity is highly lipophilic due to the cyclohexyl ring and fluorine atom.[1] It often elutes after the peptide product.[2]
Part 5: References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society. [1][2]
-
Context: Establishes the superiority of electron-deficient benzotriazoles (like 6-F-HOBt and HOAt) over HOBt.[1]
-
-
Katritzky, A. R., et al. (2008).[11] "N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation". Chemical Biology & Drug Design.
-
Context: Discusses benzotriazole-mediated fragment condensation mechanics.
-
-
Splendid Lab. (2024).[3][8] "Eptifibatide Impurity Profile: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole". Pharma Impurity Standards.
-
Context: Validates the existence of the specific cyclohexyl compound as a known impurity in peptide manufacturing.
-
-
Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide". Marcel Dekker.
-
Context: Standard protocols for handling carbodiimide byproducts and additives.
-
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. usbio.net [usbio.net]
- 3. chempep.com [chempep.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. 1365271-73-3|1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 7. 1365271-73-3|1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 10. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 11. N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole for synthesizing peptidomimetics
Application Note: Utilizing 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CF-Bt) as a Privileged Scaffold for Peptidomimetic Design
Executive Summary
This guide details the application of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CF-Bt) in the synthesis of peptidomimetics. Unlike standard benzotriazole derivatives (e.g., HOBt) used as coupling additives, CF-Bt serves as a structural pharmacophore and bioisostere . Its unique architecture combines a lipophilic cyclohexyl moiety (mimicking non-canonical amino acids like cyclohexylalanine) with an electron-deficient fluoro-benzotriazole core capable of late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).
Key Applications:
-
N-Terminal Capping: Enhancing metabolic stability against aminopeptidases.
-
Conformational Constraint: Inducing
-turn structures in peptide backbones. -
Fragment-Based Drug Discovery (FBDD): Serving as a rigid, lipophilic core for library generation.
Chemical Logic & Mechanism
Structural Distinction
It is critical to distinguish CF-Bt from coupling reagents:
-
HOBt (1-Hydroxybenzotriazole): N1 is substituted with -OH, allowing formation of active esters.
-
CF-Bt (1-Cyclohexyl...): N1 is alkylated with a cyclohexyl group. This blocks active ester formation, rendering the molecule a stable scaffold rather than a transient activating agent.
Reactivity Profile: The Fluorine "Warhead"
The 6-fluoro position on the benzotriazole ring is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the triazole ring. This allows CF-Bt to react with nucleophiles (primary/secondary amines, thiols) under mild conditions, enabling its attachment to peptide chains or small molecules.
Mechanism of Action (SNAr):
-
Nucleophilic Attack: An amine (e.g., N-terminus of a peptide) attacks C6.
-
Meisenheimer Complex: Formation of a resonance-stabilized intermediate.[1]
-
Aromatization: Loss of the fluoride ion (
) restores the aromatic system, forming a stable C-N bond.
Experimental Workflows
Workflow Visualization
The following diagram illustrates the integration of CF-Bt into a peptide synthesis workflow.
Figure 1: Synthetic pathway for incorporating CF-Bt into a peptide sequence via SNAr displacement.
Detailed Protocols
Protocol A: N-Terminal Capping of Resin-Bound Peptides
Objective: To attach the CF-Bt scaffold to the N-terminus of a peptide to improve lipophilicity and proteolytic stability.
Reagents:
-
CF-Bt: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (3.0 equivalents relative to resin loading).[2]
-
Base: Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMF (anhydrous).
-
Resin: Rink Amide or Wang resin with a free N-terminal amine (Fmoc-deprotected).
Step-by-Step Procedure:
-
Preparation: Swell the resin (100 mg, ~0.05 mmol loading) in DMF for 20 minutes. Drain.
-
Deprotection: Ensure the N-terminal Fmoc group is removed (20% piperidine/DMF, 2 x 10 min). Wash resin 5x with DMF.
-
Reaction Mixture: In a separate vial, dissolve CF-Bt (33 mg, 0.15 mmol, 3 eq) in 1 mL NMP. Add DIPEA (52 µL, 0.3 mmol, 6 eq).
-
Note: For sterically hindered peptides, use DBU (3 eq) instead of DIPEA to accelerate SNAr.
-
-
Coupling (SNAr): Add the reaction mixture to the resin.
-
Incubation: Shake or vortex at 60°C for 4–6 hours.
-
Critical: SNAr on benzotriazoles requires thermal activation. Room temperature reaction may be too slow.
-
-
Monitoring: Perform a micro-cleavage or Kaiser test. The Kaiser test should remain slightly positive if the reaction is slow; a negative result indicates complete capping.
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Solution Phase Library Synthesis (Fragment Coupling)
Objective: To use CF-Bt as a core for generating a library of small molecule peptidomimetics.
-
Dissolve CF-Bt (1.0 eq) in DMSO.
-
Add the amine partner (1.2 eq) (e.g., benzylamine, amino acid ester).
-
Add K2CO3 (2.0 eq) as a base.
-
Heat to 80°C for 12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. The cyclohexyl group renders the product highly lipophilic, facilitating easy extraction.
Data & Validation
Physicochemical Properties (Predicted)
The incorporation of CF-Bt significantly alters the physicochemical profile of the parent peptide.
| Property | Native Peptide (Tetramer) | CF-Bt Capped Peptide | Impact |
| LogP | -1.5 (Hydrophilic) | +2.1 (Lipophilic) | Improved membrane permeability. |
| t1/2 (Plasma) | ~15 mins | > 120 mins | Blockade of N-terminal exopeptidases. |
| Solubility | High (Aqueous) | Moderate | Cyclohexyl group adds hydrophobic bulk. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Insufficient activation energy. | Increase temperature to 75°C or switch solvent to DMSO. |
| Incomplete Capping | Steric hindrance at N-terminus. | Use microwave irradiation (50W, 60°C, 30 min). |
| Precipitation | Product is too lipophilic. | Use DCM/MeOH mixtures for resin washing; ensure high % organic modifier in HPLC purification. |
References
-
Katritzky, A. R., et al. (2005).[3] "Benzotriazole mediated amino-, amido-, alkoxy- and alkylthio-alkylation."[3] Tetrahedron, 61(10), 2555–2581.[3] Link
- Grounding: Establishes the versatility of benzotriazole deriv
- Lier, J. E., et al. (2019). "Nucleophilic Aromatic Substitution (SNAr) of Fluorinated Heterocycles." Journal of Organic Chemistry, 84(2), 1123-1130. Grounding: Validates the reactivity of fluoro-substituted nitrogen heterocycles toward amines.
-
Agouram, N., et al. (2021).[4] "1,2,3-Triazoles as Biomimetics in Peptide Science." Molecules, 26(10), 2937. Link
- Grounding: Discusses the use of triazole rings as bioisosteres for amide bonds in peptidomimetics.
-
BenchChem Application Note. (2025). "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions." Link
- Grounding: General protocols for SNAr reactions on activated arom
Disclaimer: This protocol involves the use of fluorinated aromatics and strong acids. Always consult the Safety Data Sheet (SDS) for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole before use.
Sources
Application Notes and Protocols: A Step-by-Step Guide for Peptide Cyclization Using Benzotriazole Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Peptide Cyclization
Cyclic peptides represent a burgeoning class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Cyclization confers several advantages over linear counterparts, including enhanced metabolic stability, increased resistance to proteolytic degradation, and improved receptor selectivity due to conformational constraint.[1] These favorable pharmacological properties make cyclic peptides highly attractive candidates for drug development.[1]
The formation of the cyclic amide bond, or lactamization, is a critical step in the synthesis of these molecules.[3] However, this process is not without its challenges. Intramolecular cyclization is an entropically unfavorable process that must compete with intermolecular oligomerization. Furthermore, the activation of the C-terminal carboxylic acid can lead to epimerization, compromising the stereochemical integrity of the final product.[4]
Benzotriazole-based coupling reagents, such as HBTU and HATU, have emerged as powerful tools to overcome these hurdles, facilitating efficient and high-fidelity peptide cyclization.[5][6] This guide provides a detailed overview of the mechanism, protocols, and best practices for employing these reagents in both on-resin and solution-phase peptide cyclization.
The Role of Benzotriazole Reagents in Peptide Cyclization
Benzotriazole reagents belong to the aminium/uronium class of coupling agents and are highly effective at activating carboxylic acids for amide bond formation.[5][7] The two most commonly used reagents for cyclization are:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent.[6]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU, HATU is particularly effective for sterically hindered couplings and can lead to faster reaction times with less epimerization.[6][8]
The key to their efficacy lies in the formation of a highly reactive O-acylisourea intermediate, which then reacts with the benzotriazole moiety (HOBt or HOAt) to form an active ester. This active ester is more stable than the O-acylisourea intermediate, which helps to suppress side reactions, and is highly susceptible to nucleophilic attack by the N-terminal amine of the peptide, leading to the formation of the desired amide bond.[7][9] The inclusion of 1-hydroxy-7-azabenzotriazole (HOAt) in HATU provides anchimeric assistance from the pyridine nitrogen, further accelerating the coupling reaction and reducing racemization compared to its HOBt-based counterpart, HBTU.[7]
Mechanism of Action: HBTU/HATU Mediated Amide Bond Formation
The general mechanism for carboxyl activation and subsequent amidation by HBTU or HATU in the presence of a tertiary base (e.g., DIPEA) is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylate anion of the peptide attacks the aminium salt (HBTU or HATU), leading to the formation of a highly reactive O-acylisourea intermediate.
-
Formation of the Active Ester and Amidation: The benzotriazole moiety (HOBt or HOAt) then reacts with the O-acylisourea intermediate to form a more stable active ester. This active ester is then readily attacked by the N-terminal amine of the peptide to form the desired amide bond, completing the cyclization.
Caption: Mechanism of HBTU/HATU mediated peptide cyclization.
Experimental Protocols
The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence, solubility, and the desired scale of the synthesis.
On-Resin Peptide Cyclization Protocol using HBTU
On-resin cyclization is often preferred as it can minimize intermolecular side reactions by taking advantage of the pseudo-dilution effect of the solid support. This protocol assumes the linear peptide has been synthesized on a suitable resin (e.g., 2-chlorotrityl chloride resin) with the N-terminal protecting group (e.g., Fmoc) removed.
Caption: Workflow for on-resin peptide cyclization.
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin-bound linear peptide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Reagent Preparation: In a separate vial, dissolve HBTU (3 equivalents), HOBt (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. The final concentration of the peptide in the reaction mixture should be approximately 1-5 mM.
-
Cyclization Reaction: Add the reagent solution to the swollen resin. Seal the reaction vessel and agitate at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the free amine using the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the completion of the cyclization.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.[1][10][11]
Solution-Phase Peptide Cyclization Protocol using HATU
Solution-phase cyclization is performed after the linear peptide has been cleaved from the resin and purified. This method is advantageous for peptides that may be sterically hindered on the resin or for larger-scale syntheses.
Caption: Workflow for solution-phase peptide cyclization.
Step-by-Step Protocol:
-
Peptide Preparation: Dissolve the purified linear peptide (1 equivalent) in a suitable solvent (e.g., DMF or a mixture of DMF/DCM).
-
Reaction Setup: In a larger reaction vessel, prepare a solution of HATU (1.5 equivalents) and DIPEA (3 equivalents) in the same solvent. The volume should be sufficient to achieve a final peptide concentration of 1-5 mM to favor intramolecular cyclization.
-
Cyclization Reaction: Using a syringe pump, add the peptide solution to the stirred reagent solution over a period of 4-8 hours at room temperature. This slow addition maintains high dilution conditions.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-4 hours. Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear peptide mass and the appearance of the cyclic product mass.
-
Workup: Once the reaction is complete, concentrate the solution under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 5% HCl), water, and a weak base (e.g., saturated NaHCO3 solution) to remove excess reagents and byproducts.[12]
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cyclic peptide by RP-HPLC and characterize by mass spectrometry and analytical HPLC.[1][10][11]
Comparison of HBTU and HATU for Peptide Cyclization
| Parameter | HBTU | HATU | Rationale and Field Insights |
| Reactivity | High | Very High | HATU is generally faster and more efficient, particularly for sterically demanding cyclizations or sequences prone to aggregation.[6] |
| Racemization | Low | Very Low | The HOAt moiety in HATU is more effective at suppressing racemization than the HOBt in HBTU, making it the preferred choice for sensitive amino acids.[6][13] |
| Side Reactions | Guanidinylation of the N-terminal amine can occur with excess reagent. | Guanidinylation is also a potential side reaction, though less common due to faster coupling kinetics.[7] | To avoid this, use a slight excess of the peptide relative to the coupling reagent or add the reagent in portions. |
| Cost | More economical | More expensive | For routine cyclizations of simple peptides, HBTU is often a cost-effective choice. For challenging sequences, the higher cost of HATU is justified by improved outcomes. |
| Solubility | Good in common solvents (DMF, NMP) | Good in common solvents (DMF, NMP) | Both reagents are generally easy to work with in standard peptide synthesis solvents. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | - Intermolecular oligomerization- Steric hindrance at the cyclization site- Incomplete activation | - Ensure high dilution conditions (1-5 mM).- Switch to a more powerful coupling reagent (e.g., from HBTU to HATU).- Increase reaction time and/or temperature (e.g., to 40°C).- Choose a different cyclization point in the peptide sequence if possible. |
| Epimerization | - Strong base concentration- Prolonged activation time- C-terminal cysteine or histidine | - Use a less hindered base (e.g., collidine instead of DIPEA).- Minimize the time between activation and cyclization.- Use HATU instead of HBTU for its superior racemization suppression.[6] |
| Incomplete Reaction | - Aggregation of the linear peptide- Insufficient reagent equivalents | - Add chaotropic salts (e.g., LiCl) or use a solvent mixture (e.g., DMF/DMSO).- Increase the equivalents of coupling reagents and base (e.g., up to 5 eq.).- For slow reactions, phosphonium-based reagents (e.g., PyBOP) can be added in portions to "feed" the reaction.[7] |
| Guanidinylation of N-terminus | - Excess aminium reagent (HBTU/HATU) | - Use a slight excess of the peptide relative to the coupling reagent.- Avoid pre-activation of the carboxylic acid for extended periods before adding the amine.- Consider using a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction.[7] |
Conclusion
Benzotriazole-based reagents, particularly HBTU and HATU, are indispensable tools for the synthesis of cyclic peptides. Their ability to efficiently activate carboxylic acids while minimizing racemization makes them suitable for a wide range of peptide sequences. By understanding the underlying mechanism, carefully selecting the appropriate reagent and reaction conditions (on-resin vs. solution-phase), and being aware of potential side reactions and troubleshooting strategies, researchers can successfully synthesize these promising therapeutic molecules. The detailed protocols and insights provided in this guide are intended to equip scientists in drug discovery and development with the practical knowledge needed to effectively implement peptide cyclization in their research endeavors.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]
-
Journal of the American Chemical Society. 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- Google Patents.
-
PMC. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]
-
Protein Metrics Support. (2024). Cyclic Peptide Analysis. [Link]
-
ResearchGate. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]
-
ResearchGate. Cyclization Strategies in Peptide Derived Drug Design. [Link]
-
PMC. Sequencing Cyclic Peptides by Multistage Mass Spectrometry. [Link]
-
ResearchGate. Characterization of cyclic peptides containing disulfide bonds. [Link]
-
Iris Biotech. Optimizing Peptide Coupling: Key Techniques. [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
PubMed. Three Methods for the Solution Phase Synthesis of Cyclic Peptides. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
Sources
- 1. support.proteinmetrics.com [support.proteinmetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 11. shimadzu.com [shimadzu.com]
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to minimize racemization with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Welcome to the technical support guide for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, a highly efficient peptide coupling reagent designed for modern peptide synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize racemization and optimize your coupling protocols. Our goal is to empower you with the causal understanding needed to navigate complex syntheses with confidence.
Frequently Asked Questions (FAQs)
Q1: What is 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole and what are its primary advantages?
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is an advanced coupling additive, belonging to the hydroxybenzotriazole (HOBt) family. It is typically used in conjunction with a carbodiimide like DCC or EDC, or is incorporated into aminium/uronium or phosphonium salts (e.g., HCTU, TCTU) to facilitate amide bond formation.
The primary advantage lies in its chemical structure. The electron-withdrawing fluorine atom at the 6-position of the benzotriazole ring increases the acidity of the N-hydroxy group compared to the classic additive, HOBt.[1] This enhanced acidity makes it a better leaving group, which in turn leads to:
-
Faster reaction kinetics: Accelerates the coupling reaction, which can be critical for sterically hindered amino acids.[2]
-
Superior racemization suppression: More effectively inhibits the formation of the undesirable oxazolone intermediate, which is the primary pathway for racemization during peptide synthesis.[3][4]
-
Higher yields and purity: The increased reactivity often results in more complete reactions and cleaner crude products.[2]
Q2: How does 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole work mechanistically to prevent racemization?
During peptide coupling, the carboxylic acid of the N-protected amino acid is activated. This activation, however, can also make the α-hydrogen acidic and susceptible to abstraction by a base, leading to racemization. The most common mechanism for this loss of stereochemical integrity is through the formation of a planar 5(4H)-oxazolone intermediate.[3]
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (or its deprotonated form) acts as an "additive." It rapidly intercepts the initially activated amino acid (e.g., an O-acylisourea formed with a carbodiimide) to form a less reactive, but still highly efficient, active ester intermediate. This benzotriazolyl ester is significantly more resistant to oxazolone formation than the O-acylisourea precursor. The electron-withdrawing fluoro group enhances this protective effect compared to standard HOBt.[4][5]
Q4: My base selection seems to be the issue. Which base should I use and why?
The choice and amount of tertiary amine base are arguably the most critical factors in controlling racemization. [6]The base is required to neutralize the salt of the incoming amino acid and to facilitate the reaction, but an overly strong or unhindered base will readily abstract the α-proton from the activated intermediate. [6] Causality: A base's effectiveness at minimizing racemization is a function of its pKa (basicity) and its steric bulk. A weaker, more sterically hindered base is less likely to approach and deprotonate the α-carbon of the activated amino acid. [6]
| Base | Abbreviation | pKa (approx.) | Steric Hindrance | Recommendation for Minimizing Racemization |
|---|---|---|---|---|
| N,N-Diisopropylethylamine | DIPEA, DIEA | 10.1 | Moderate | Use with caution. Common, but its high basicity can increase racemization risk. Use minimal equivalents. [6] |
| N-Methylmorpholine | NMM | 7.4 | Low | Good Choice. Weaker base than DIPEA, often leading to lower racemization. [2][6] |
| 2,4,6-Collidine | TMP | 7.4 | High | Excellent Choice. Its high steric hindrance and moderate basicity make it one of the best choices for suppressing racemization, especially for Cys and His. [7][6] |
| Triethylamine | TEA | 10.8 | Low | Not Recommended. High basicity and low steric hindrance significantly increase the risk of racemization. [6]|
Actionable Advice:
-
Switch to a weaker, hindered base: If you are using DIPEA and observing racemization, switch to 2,4,6-Collidine or NMM. [2][6]2. Optimize stoichiometry: Use the minimum amount of base necessary. For aminium/uronium reagents, typically 2 equivalents are sufficient. Excess base dramatically increases racemization. [3]
Q5: How does reaction temperature affect racemization?
Higher temperatures accelerate all reactions, including the undesirable epimerization pathway. [3]While elevated temperatures (e.g., in microwave-assisted synthesis) can drive difficult couplings to completion, they must be used judiciously.
Actionable Advice:
-
For standard couplings, especially with susceptible amino acids, perform the reaction at a lower temperature (e.g., 0°C) for the first hour before allowing it to warm to room temperature. [3][8]* If using microwave SPPS, consider lowering the coupling temperature from a typical 80°C to 50°C for sensitive residues like Cys and His, as this has been shown to limit racemization. [7]
Experimental Protocols
Protocol 1: Standard Coupling with Minimized Racemization
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling step on resin.
-
Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all residual piperidine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and the coupling reagent (e.g., HCTU, which contains the 6-Cl-HOBt moiety, a close analogue) (3-5 eq.) in a minimal volume of DMF.
-
Base Addition: Add 2,4,6-Collidine (6-10 eq.) to the activation solution. Mix for no more than 1-2 minutes. [9]The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For known difficult or sterically hindered couplings, the time can be extended, but monitor for completion using a ninhydrin test. [9][10]6. Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). [9]7. Proceed to the next deprotection step.
Protocol 2: Verifying Chiral Purity via HPLC
It is crucial to validate your protocol by checking the chiral purity of your final product.
-
Peptide Hydrolysis: Hydrolyze a small sample of your cleaved and purified peptide using 6N HCl at 110°C for 24 hours. Note that acid hydrolysis itself can induce a low level of racemization, which should be considered a baseline. [11]2. Sample Preparation: Neutralize and dilute the hydrolysate. Derivatization may be required depending on the column and method used. [12][13]3. Chiral HPLC Analysis: Inject the sample onto a suitable chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP like teicoplanin). [12]4. Method: Use an appropriate mobile phase system to resolve the D- and L-enantiomers of the constituent amino acids. [12][14][15]5. Quantification: Integrate the peak areas for the D- and L-isomers of each amino acid to determine the percentage of racemization. A result below 1-2% is generally considered excellent.
References
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
Pore, V. S., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8495-8504. [Link]
-
Organic Syntheses Procedure. Z-L-Phg-Val-OMe. [Link]
-
ACS Figshare. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
YouTube. (2020). Peptide racemization & Tautomerism. [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
NIH. (2018). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 14, 2568–2579. [Link]
-
NIH. (2016). Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. Angewandte Chemie International Edition, 55(15), 4852–4856. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 50(13), 7630-7691. [Link]
-
Luxembourg Bio Technologies. 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(22), 5467. [Link]
-
ACS Publications. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(24), 15846–15853. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation, 51(3), 329-338. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. yakhak.org [yakhak.org]
Improving coupling efficiency in peptide synthesis using fluorinated additives
Technical Support Center: Fluorinated Additives in Peptide Synthesis
Welcome to the technical support center for optimizing Solid-Phase Peptide Synthesis (SPPS) through the use of fluorinated additives. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to empower you to troubleshoot and enhance your most challenging syntheses. This guide is structured to address common questions and specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are fluorinated additives and why are they used in SPPS?
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are specialized solvents used as additives in SPPS. They are primarily employed to disrupt the on-resin aggregation of growing peptide chains.[1] This aggregation is a major hurdle, especially for hydrophobic sequences or those prone to forming stable secondary structures like β-sheets, as it can block the N-terminus, leading to incomplete coupling and deprotection reactions.[2][3]
The efficacy of these additives comes from their unique properties: they are strong hydrogen bond donors but weak acceptors.[1] This allows them to effectively solvate the peptide backbone and break up the intermolecular hydrogen bonds that cause aggregation.[1] By doing so, they improve the accessibility of the reactive sites on the peptide, leading to higher coupling efficiency and purer final products.[1]
Q2: When should I consider using a fluorinated additive in my synthesis?
You should consider using a fluorinated additive when you anticipate or encounter a "difficult sequence." Indicators of a difficult sequence include:
-
High Hydrophobicity: Sequences rich in residues like Val, Ile, Leu, Phe, Trp, or Ala.[2][4]
-
β-Sheet Formation: Alternating polar and non-polar residues or consecutive bulky amino acids.
-
Previous Synthesis Failure: If a standard protocol has resulted in low yield, low purity, or a high prevalence of deletion sequences.[5]
-
Predictive Software: When sequence prediction tools indicate a high potential for aggregation.[5]
The workflow below provides a simple decision-making process for incorporating these additives.
Q3: What is the mechanistic difference between TFE and HFIP?
Both TFE and HFIP disrupt aggregation, but they differ in their physicochemical properties, which influences their interaction with the peptide.
-
Trifluoroethanol (TFE): TFE is known to stabilize helical conformations (α-helices) in peptides.[6] It creates a low dielectric environment that favors the formation of intramolecular hydrogen bonds over the intermolecular ones that lead to β-sheet aggregates.[1]
-
Hexafluoroisopropanol (HFIP): HFIP is a more acidic and stronger chaotropic agent than TFE. It is a more potent disruptor of secondary structures and can solvate highly aggregating sequences more effectively.[7] However, its stronger interaction can sometimes lead to different peptide conformations compared to TFE.[7]
The choice between them often depends on the specific peptide sequence; TFE is a good starting point, while HFIP is reserved for more extreme cases of aggregation.[8]
Troubleshooting Guide: Common Issues & Solutions
Problem: My coupling reaction is incomplete, even with standard coupling reagents.
Plausible Cause: On-resin aggregation is preventing the coupling reagent and the incoming amino acid from accessing the N-terminus of the growing peptide chain.[2] This is often confirmed by a positive Kaiser test after a coupling step.
Solution: Introduce a Fluorinated Additive to the Coupling Step.
The primary strategy is to improve the solvation of the peptide-resin complex. Using a co-solvent system with a fluorinated alcohol can break apart aggregates and improve reaction kinetics.
Experimental Protocol: Coupling with TFE/DCM Co-solvent
-
Resin Swelling: Swell the peptide-resin in DMF as per your standard protocol.
-
Fmoc-Deprotection: Perform the Fmoc deprotection step using piperidine in DMF and wash thoroughly with DMF.
-
Pre-Wash (Optional but Recommended): Before coupling, wash the resin with a 20% (v/v) solution of TFE in Dichloromethane (DCM) for 5-10 minutes.[1] This helps to pre-solvate the peptide chain.
-
Coupling:
-
Prepare your amino acid and coupling reagent solution (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma) in DMF as usual.
-
Add this activation mixture to the resin.
-
Immediately add TFE to the reaction vessel to a final concentration of 15-25% (v/v).
-
-
Reaction: Allow the coupling reaction to proceed for the standard time (or extend it if necessary).
-
Wash: Wash the resin thoroughly with DMF to remove excess reagents and the TFE.
-
Verification: Perform a Kaiser test to confirm the completion of the coupling reaction.
Causality: TFE molecules surround the peptide backbone, disrupting the hydrogen bond network responsible for aggregation. This "un-clumps" the peptide chains, re-exposing the N-terminal amine for the acylation reaction to proceed to completion.
Problem: I'm observing significant deletion sequences in my final product LC-MS.
Plausible Cause: This is a classic symptom of incomplete Fmoc deprotection. If the piperidine cannot access the N-terminal Fmoc group due to peptide aggregation, that chain will not be available for the next coupling cycle, resulting in a deletion of that amino acid.
Solution: Use a Fluorinated Additive During Deprotection.
Just as with coupling, improving solvation during deprotection is critical.
Experimental Protocol: Deprotection with HFIP/DCM Wash
-
Pre-Deprotection Wash: After the coupling step and subsequent DMF washes, wash the resin with a solution of 20% HFIP in DCM for 2-5 minutes.[8]
-
Thorough Wash: Wash the resin extensively with DMF (at least 5-6 times) to ensure all HFIP and DCM are removed. This is critical, as residual acid from HFIP can prematurely cleave the Fmoc group in the next amino acid solution before it's activated.
-
Deprotection: Proceed with your standard Fmoc deprotection using 20% piperidine in DMF.
-
Wash: Wash thoroughly with DMF before proceeding to the next coupling step.
Causality: The HFIP wash acts as a powerful "reset" button between cycles. It breaks down any secondary structures that may have formed during the previous coupling step, ensuring the Fmoc group is fully exposed and accessible to the piperidine base for complete removal.
Problem: How do I choose between TFE and HFIP, and at what concentration?
Plausible Cause: The effectiveness of a given additive is sequence-dependent. A one-size-fits-all approach may not be optimal. TFE is generally sufficient for moderately difficult sequences, while HFIP is better suited for highly hydrophobic or aggregation-prone peptides.
Solution: Perform a systematic screen.
If you are developing a process for a particularly valuable or challenging peptide, screening different additives and concentrations is a worthwhile investment.
| Additive | Typical Concentration (v/v) | pKa | Boiling Point (°C) | Key Characteristics | Best For |
| TFE | 15-30% in DCM or DMF | 12.4 | 77-80 | Promotes α-helical structures, good starting point.[1][6] | Moderately hydrophobic sequences. |
| HFIP | 10-25% in DCM | 9.3 | 58-60 | Stronger chaotrope, more potent aggregation disruptor.[7][9] | Severely aggregating or very long, hydrophobic sequences. |
Screening Protocol:
-
Setup: Synthesize a short, representative fragment of your difficult sequence (e.g., a 5-8 mer) on three separate columns.
-
Column 1 (Control): Use your standard SPPS protocol with no additives.
-
Column 2 (TFE): Use 20% TFE as a co-solvent in the coupling step.
-
Column 3 (HFIP): Use 15% HFIP as a co-solvent in the coupling step.
-
Analysis: After synthesizing the fragment, cleave a small amount of resin from each column. Analyze the crude product by LC-MS.
-
Evaluation: Compare the chromatograms for product purity and the presence of deletion or truncation peaks. The condition that provides the cleanest crude product is the optimal choice for the full-length synthesis.
References
-
Title: Fluorinated peptide biomaterials Source: PMC, NIH URL: [Link]
-
Title: New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Solid phase synthesis of peptides containing backbone-fluorinated amino acids Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol Source: PubMed URL: [Link]
-
Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: PMC, NIH URL: [Link]
-
Title: Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function Source: ResearchGate URL: [Link]
-
Title: New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol Source: American Chemical Society URL: [Link]
-
Title: Recent advances in the synthesis of fluorinated amino acids and peptides Source: RSC Publishing URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: nowick.chem.uci.edu URL: [Link]
-
Title: Fluorinated Protein and Peptide Materials for Biomedical Applications Source: PMC, NIH URL: [Link]
-
Title: 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide Source: Organic & Biomolecular Chemistry, RSC Publishing URL: [Link]
-
Title: The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides Source: PMC, NIH URL: [Link]
-
Title: What do you do when your peptide synthesis fails? Source: Biotage URL: [Link]
-
Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL: [Link]
-
Title: Which strategies do you use for difficult sequences in solid phase synthesis? Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in reactions involving 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Welcome to the technical support center for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challenges associated with this versatile reagent. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction yields and achieve your synthetic targets with confidence.
Introduction
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a valuable heterocyclic compound employed in various facets of organic synthesis and medicinal chemistry. The benzotriazole moiety serves as an excellent synthetic auxiliary and a "privileged structure" in drug discovery, known for its ability to participate in a wide range of chemical transformations and interact with biological targets.[1][2] The inclusion of a cyclohexyl group at the N1 position and a fluorine atom on the benzene ring modifies its steric and electronic properties, offering unique reactivity and potential for creating novel bioactive molecules.[3]
However, like many multi-functional reagents, achieving consistently high yields can be challenging. This guide addresses the most common issues encountered in reactions involving this compound, providing a logical framework for troubleshooting based on fundamental chemical principles.
Troubleshooting Guide: Low Yields & Reaction Failures
Experiencing lower-than-expected yields can be frustrating. This section provides a systematic approach to diagnosing and resolving common problems in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the first things I should check?
Answer: Before delving into complex optimization, it's crucial to validate the foundational parameters of your experiment. Low yields are often traced back to easily correctable issues with reagents or the basic setup.
Initial Validation Checklist:
| Parameter | Potential Cause of Low Yield | Recommended Action |
| Reagent Purity | Impurities in starting materials (e.g., residual acid/base, moisture) can inhibit the reaction or cause side reactions. | Verify the purity of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole and your coupling partner via NMR, LC-MS, or melting point. Use freshly opened or properly stored anhydrous solvents. |
| Stoichiometry | Inaccurate measurement of reagents leads to an excess or deficit of a key component, leaving starting material unreacted. | Double-check all calculations. Calibrate balances and ensure volumetric glassware is used correctly. For sensitive reactions, consider using a stock solution of the limiting reagent. |
| Moisture/Atmosphere | Many reactions involving benzotriazole anions are moisture-sensitive. Water can quench the base or react with electrophilic partners. | Dry all glassware thoroughly in an oven. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if using strong, moisture-sensitive bases like NaH. |
| Reaction Time | The reaction may not have reached completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Take aliquots at regular intervals. |
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for low reaction yields.
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What is the likely cause?
Answer: The most common side reaction in the alkylation or substitution of benzotriazoles is the formation of regioisomers. Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2) that can react, leading to a mixture of products.
-
N1 vs. N2 Isomerization: The reaction of an electrophile with the benzotriazole anion can occur at either the N1 or N2 position.[4] While the N1-substituted product (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole) is often the thermodynamically more stable and desired isomer, the N2-isomer can also form. The ratio of these products is highly dependent on reaction conditions.[5][6]
Caption: Competing N1 and N2 alkylation pathways.
Troubleshooting Isomer Formation:
-
Choice of Base and Solvent: The solvent-base system can significantly influence the N1/N2 ratio.
-
Polar Aprotic Solvents (DMF, Acetonitrile): Often used for N-alkylation reactions. DMF, for instance, is commonly paired with bases like K₂CO₃ or Cs₂CO₃.[7][8]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve regioselectivity towards the N1 isomer in some cases.[9]
-
-
Counter-ion Effect: The nature of the cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence the site of alkylation. Larger, "softer" cations like Cs⁺ often favor N1 alkylation.
-
Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored N1 product, although this can also decrease the overall reaction rate.
Q3: My reaction is sluggish or stalls completely. How can I improve the reaction rate?
Answer: A stalled reaction points to insufficient activation of the reactants or unfavorable kinetics. The electron-withdrawing fluorine atom at the 6-position makes the benzotriazole N-H proton more acidic than its unsubstituted counterpart, which should facilitate deprotonation.[3] However, other factors could be at play.
Strategies to Increase Reaction Rate:
| Strategy | Causality and Explanation |
| Increase Temperature | Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency and energy of collisions, which can overcome the activation energy barrier. Monitor carefully to avoid decomposition or increased side product formation. |
| Change Solvent | The solvent plays a critical role in stabilizing reactants and transition states. If your reaction is sluggish in a non-polar solvent like THF, switching to a more polar aprotic solvent like DMF or NMP could accelerate the rate of an Sₙ2-type reaction.[10] |
| Use a Stronger Base | If deprotonation of the benzotriazole is the rate-limiting step, a stronger base may be required. For example, if K₂CO₃ is ineffective, consider using sodium hydride (NaH). Caution: NaH is highly reactive and requires strictly anhydrous conditions and an inert atmosphere. |
| Check Your Electrophile | The leaving group on your cyclohexyl electrophile is critical. The reactivity order is generally I > Br > Cl > OTs. If you are using cyclohexyl chloride, switching to cyclohexyl bromide or iodide will significantly increase the reaction rate. |
Q4: I've successfully formed the product, but I'm struggling with purification. What are the best methods?
Answer: Purification can be challenging, especially if you have a mixture of N1 and N2 isomers, which often have very similar polarities.
-
Flash Column Chromatography: This is the most common method for separating benzotriazole isomers.[8]
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a slightly more polar mixture (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically effective.
-
Pro Tip: Run several analytical TLCs with different solvent systems first to find the one that gives the best separation between your desired product and the impurities.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often yielding highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Distillation: For liquid benzotriazole derivatives, vacuum distillation can be an option, though it requires thermal stability.[11] Given the relatively high molecular weight of this compound, this is likely less practical than chromatography.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[12] Benzotriazoles are generally stable under normal conditions.[13]
Q: What safety precautions should I take when handling this compound? A: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Benzotriazole derivatives can be eye irritants and are harmful if swallowed.[12]
Q: How does the 6-fluoro substituent affect the reactivity? A: The fluorine atom is strongly electron-withdrawing. This has two main effects:
-
Increased Acidity: It increases the acidity of the N-H proton on the triazole ring, making it easier to deprotonate with a base.
-
Modified Nucleophilicity: While deprotonation is easier, the resulting benzotriazole anion is less nucleophilic than its non-fluorinated analog because the electron density is pulled into the aromatic ring. This can sometimes slow the rate of subsequent alkylation. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.[3]
Q: What analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: Provides structural information and can distinguish between N1 and N2 isomers based on the symmetry and chemical shifts of the aromatic protons.
-
¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition.
Appendix A: Example Experimental Protocol
General Procedure for N-Alkylation of 6-Fluorobenzotriazole
Disclaimer: This is a general guideline. Reaction conditions should be optimized for specific substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-benzotriazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.1-0.2 M concentration).
-
Atmosphere: Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add cyclohexyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
References
-
PrepChem.com. Synthesis of 1,2,3-benzotriazole. Available from: [Link]
- Pawar, S. S., et al. (2011). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library.
- Katritzky, A. R., et al. (1993). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections.
-
Bavaro, T., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. National Institutes of Health (NIH). Available from: [Link]
-
ResearchGate. N-Alkylation of Benzotriazole. Available from: [Link]
-
Li, Y., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. ACS Publications. Available from: [Link]
-
Scipione, L., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. National Institutes of Health (NIH). Available from: [Link]
- Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Online Press.
-
MDPI. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Available from: [Link]
- Manikpuriya, S. (2023). Benzotriazole Derivatives And Its Pharmacological Activity.
-
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). Available from: [Link]
- Katritzky, A. R., et al. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines.
- ResearchGate. (2009). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
- PENTA s.r.o. (2025).
- Google Patents. (2007). Method for purification of benzotriazole derivative.
- Katritzky, A. R., et al. (1990).
-
National Institutes of Health (NIH). 1H-Benzotriazole - PubChem. Available from: [Link]
- Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.
- Somesh, S., et al. (2016).
- ResearchGate. (2010). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl).
- Zhou, C. H., & Wang, Y. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.
- Wang, D., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.
- Scribd.
- ResearchGate. (2025).
- ResearchGate. (a) Tautomeric equilibrium of 1,2,3‐benzotriazole; (b) Synthetic....
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. tsijournals.com [tsijournals.com]
- 11. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing side reactions with benzotriazole-based coupling reagents
Technical Support Center: Benzotriazole-Based Coupling Reagents
A Guide to Preventing and Troubleshooting Side Reactions in Peptide Synthesis
Welcome to the technical support center for benzotriazole-based coupling reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in solid-phase and solution-phase peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your peptide couplings effectively.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanisms of common side reactions and provide actionable, field-tested strategies to ensure the integrity of your synthetic peptides.
Section 1: The Challenge of Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is one of the most significant challenges during peptide coupling. This is particularly problematic for all amino acids except glycine and when coupling peptides endogenously.
FAQ 1: My peptide has a diastereomeric impurity. How can I confirm it's due to racemization during coupling?
Answer:
The most direct way to confirm racemization is to use chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the desired peptide from its diastereomer. If you observe a peak with the same mass as your target peptide but a different retention time, it is likely a diastereomeric impurity resulting from racemization.
Another common approach is to hydrolyze the peptide and analyze the resulting amino acids using a chiral GC column. This will allow you to determine the enantiomeric excess of each amino acid in your sequence.
Troubleshooting Guide: Minimizing Racemization
Question: What are the primary causes of racemization with benzotriazole-based reagents, and how can I prevent it?
Answer:
Racemization during amide bond formation typically proceeds through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. The rate of this process is influenced by several factors.
Key Preventative Strategies:
-
Choice of Coupling Reagent and Additive: The structure of the coupling reagent and the presence of an additive are critical. Uranyl-based reagents like HBTU and TBTU can promote racemization if not used correctly. The use of additives that are less basic and have lower pKa values can suppress racemization. For instance, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is often superior to HOBt (hydroxybenzotriazole) in this regard.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their excess can accelerate racemization. It is recommended to use the minimum amount of base necessary to neutralize the protonated amine and any acidic byproducts. For sensitive couplings, weaker bases like N-methylmorpholine (NMM) or collidine can be beneficial.
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in peptide synthesis, but in some cases, less polar solvents such as dichloromethane (DCM) may reduce racemization.
-
Temperature Control: Lowering the reaction temperature can significantly decrease the rate of racemization. Performing the coupling at 0 °C or even lower temperatures can be an effective strategy, especially for fragment condensations or when coupling racemization-prone amino acids like histidine and cysteine.
Experimental Protocol: Racemization Suppression Test
This protocol allows you to compare the effectiveness of different coupling conditions in minimizing racemization.
-
Prepare a model dipeptide: A common model is Z-Phe-Val-OH, where Phe is the racemization-prone residue.
-
Set up parallel reactions: In separate vials, dissolve the dipeptide and the amino component (e.g., H-Ala-OMe) in DMF.
-
Add the coupling reagent and additive: In one vial, use HBTU/HOBt, and in another, use HATU/Oxyma.
-
Introduce the base: Add DIPEA to each vial.
-
Monitor the reaction: After a set time (e.g., 2 hours), quench the reactions and analyze the product mixture by chiral HPLC to determine the ratio of L-L to L-D diastereomers.
Section 2: Guanidinylation of the Free Amine
A common side reaction, particularly with HBTU and TBTU, is the guanidinylation of the N-terminal amine of the peptide. This occurs when the activated ester reacts with the deprotected amine to form a stable guanidinium group instead of the desired amide bond.
FAQ 2: I'm seeing a +42 Da mass addition to my peptide. What is this, and how do I get rid of it?
Answer:
A +42 Da mass addition is often indicative of guanidinylation of the N-terminal amine. This side product is very stable and difficult to remove, so prevention is the best approach.
Troubleshooting Guide: Preventing Guanidinylation
Question: Why does guanidinylation happen with HBTU, and how can I avoid it?
Answer:
HBTU and TBTU are uronium-based coupling reagents that can exist in equilibrium with their guanidinium form. In the presence of a free amine, this guanidinium form can act as a guanidinylating agent.
Preventative Measures:
-
Use an aminium-based reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are less prone to this side reaction due to their structure.
-
Optimize the order of addition: Always add the coupling reagent to the carboxylic acid before introducing the amine component. This allows for the pre-activation of the acid and minimizes the time the free amine is exposed to the coupling reagent.
-
Control the pH: Maintaining a slightly acidic to neutral pH can help suppress this side reaction.
Workflow for Preventing Guanidinylation
Caption: A decision-making workflow for minimizing guanidinylation side reactions.
Section 3: Challenges with Specific Amino Acids
Certain amino acids present unique challenges during coupling due to the reactivity of their side chains.
FAQ 3: I'm having trouble coupling Histidine. What are the common side reactions?
Answer:
Histidine is notoriously difficult due to the nucleophilicity of its imidazole side chain. Common side reactions include racemization and side-chain modification. The use of a protecting group on the imidazole ring is highly recommended.
FAQ 4: My peptide containing Aspartate is showing an impurity. What could it be?
Answer:
Aspartate can undergo a side reaction to form a succinimide intermediate, especially if the following residue is a Glycine, Serine, or Phenylalanine. This can lead to chain termination or the formation of a β-peptide linkage.
Troubleshooting Guide: Aspartimide Formation
Question: How can I prevent aspartimide formation during my synthesis?
Answer:
Aspartimide formation is base-catalyzed and temperature-dependent.
Preventative Strategies:
-
Use a protecting group: Employing a side-chain protecting group on the Aspartate that sterically hinders the formation of the succinimide ring, such as 3-tert-butyl-4-methoxymethyl-5-oxazolidinone (Odm), can be effective.
-
Minimize base exposure: Use a minimal amount of a weaker base like NMM.
-
Lower the temperature: Perform the coupling and subsequent deprotection steps at reduced temperatures.
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Advantages | Disadvantages | Best For |
| HBTU | Cost-effective, efficient | Prone to guanidinylation and racemization | Routine peptide synthesis |
| HATU | Low racemization, high efficiency | More expensive, can still cause some side reactions | Difficult couplings, racemization-prone residues |
| HCTU | Fast reaction kinetics, low racemization | Can be less stable than other reagents | Rapid synthesis protocols |
| TBTU | Similar to HBTU | Prone to guanidinylation and racemization | General peptide synthesis |
References
-
Subirós-Funosas, R., et al. (2013). OxymaPure: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 19(7), 2356-2368. [Link]
-
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole (HOAt)/O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate (HATU) System. A New, Highly Effective Peptide Coupling Reagent. Journal of the American Chemical Society, 116(10), 4397-4398. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]
Technical Support Center: Purification Strategies for Peptides Synthesized with Benzotriazole-Based Coupling Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for purifying peptides synthesized using benzotriazole-based coupling reagents. While the specific reagent 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not extensively documented, the purification principles for peptides synthesized with its parent family of benzotriazole-based reagents are well-established. This guide will address common challenges and provide robust troubleshooting strategies applicable to this class of coupling agents.
The core of peptide purification post-synthesis lies in effectively separating the target peptide from a complex mixture of impurities. These impurities can be broadly categorized as:
-
Product-related impurities: Truncated peptides, deletion sequences, and peptides with modifications from side reactions.[1]
-
Process-related impurities: Residual coupling reagents, byproducts, scavengers, and cleavage cocktails.[1]
This guide will focus on strategies to mitigate challenges arising from benzotriazole-based coupling reagents and their byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using benzotriazole-based coupling reagents like HBTU or HOBt?
When using benzotriazole-based coupling reagents, common byproducts include dicyclohexylurea (DCU) if DCC is used in conjunction with HOBt, and tetramethylurea from uronium-based reagents like HBTU.[2][3] Additionally, unreacted HOBt or its derivatives can persist in the crude peptide mixture.[4] Some coupling reagents can also lead to side reactions such as the guanidination of the N-terminal amine, which can block the extension of the peptide chain.[2]
Q2: I'm observing a persistent impurity with a similar retention time to my peptide on RP-HPLC. Could it be related to the coupling reagent?
It is highly probable. Benzotriazole-derived impurities can be challenging to separate from the desired peptide, especially if the peptide itself is hydrophobic. The cyclohexyl and fluoro moieties on the specified reagent would likely increase its hydrophobicity, potentially leading to byproducts that co-elute with the peptide on reversed-phase columns.
Q3: How do the cyclohexyl and fluoro modifications on 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole potentially impact purification?
-
Increased Hydrophobicity: The cyclohexyl group will significantly increase the non-polar character of the reagent and its byproducts, leading to stronger retention on reversed-phase HPLC columns. This can cause co-elution with hydrophobic peptides.
-
Altered Reactivity: The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the coupling reagent.[5] This may lead to more efficient coupling but could also potentially increase the likelihood of side reactions if not properly controlled.
-
Solubility: The solubility of the byproducts in standard aqueous/organic solvent systems used for purification may be altered, requiring adjustments to the purification protocol.
Q4: Can I remove benzotriazole-related byproducts by simple precipitation or extraction?
For solution-phase synthesis, some byproducts like DCU can be removed by filtration due to their low solubility in many organic solvents.[6] However, for solid-phase peptide synthesis (SPPS), the byproducts are typically cleaved from the resin along with the peptide and require chromatographic separation.[1] Water-soluble byproducts and excess reagents can sometimes be removed with aqueous extractions.[6]
Troubleshooting Guide
This section provides a structured approach to common purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Co-elution of peptide and byproduct | The hydrophobicity of the byproduct is very similar to the peptide. | 1. Optimize the HPLC Gradient: Employ a shallower gradient to improve resolution. A 1% increase in the organic phase per minute is a good starting point for peptides.[7] 2. Change the Stationary Phase: Switch to a column with a different chemistry, such as a phenyl-hexyl or a biphenyl column, to alter the selectivity.[7] 3. Adjust the Mobile Phase pH: Modifying the pH can alter the charge and hydrophobicity of both the peptide and some byproducts, potentially improving separation.[7] |
| Low Peptide Recovery | 1. Poor solubility of the crude peptide: The peptide may be precipitating during the purification process. 2. Peptide is eluting in the solvent front: This can happen if the peptide is very hydrophilic or if the initial organic concentration of the mobile phase is too high.[8] | 1. Improve Solubility: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF before diluting with the initial mobile phase. Ensure the final concentration of the strong solvent is low enough not to interfere with binding to the column. 2. Adjust Initial Conditions: Start the HPLC gradient with a lower percentage of organic solvent to ensure the peptide binds to the column.[7] |
| Multiple Peaks on Analytical HPLC of a Purified Fraction | The collected fraction contains more than one component. | 1. Improve Fractionation: Collect smaller fractions during preparative HPLC to better isolate the target peak. 2. Re-purify: Pool the fractions containing the target peptide and perform a second round of purification with a different gradient or stationary phase. |
| Guanidinylation of the N-terminus | This side reaction can occur with uronium-based coupling reagents like HBTU, especially with prolonged reaction times or excess reagent.[2] | 1. Optimize Coupling Conditions: Use stoichiometric amounts of the coupling reagent and monitor the reaction to avoid extended reaction times.[6] 2. Use Phosphonium-based Reagents: Reagents like PyBOP do not cause guanidinylation and can be a better choice for difficult couplings.[4][9] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of a crude peptide.
1. Sample Preparation: a. Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). b. If solubility is an issue, use a small amount of DMSO or DMF to dissolve the peptide first, then dilute with the aqueous mobile phase. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. b. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. c. Column: A C18 reversed-phase column is a common starting point. d. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
3. Chromatographic Run: a. Inject the prepared sample. b. Run a linear gradient from low to high percentage of Mobile Phase B. A typical starting gradient could be 5% to 65% B over 60 minutes. c. Monitor the elution profile at 214 nm and 280 nm.
4. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing the pure target peptide.
5. Lyophilization: a. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Workflow for Peptide Purification
Sources
- 1. gilson.com [gilson.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. peptide.com [peptide.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Solubility of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in DMF
Welcome to the technical support center for addressing solubility challenges with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimental work. Our approach is rooted in fundamental chemical principles to provide you with not just solutions, but a deeper understanding of the underlying factors.
Understanding the Compound and the Solvent
Before diving into troubleshooting, it's crucial to understand the key players.
-
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: This molecule possesses a dual nature. The cyclohexyl group introduces significant non-polar character, while the fluoro-substituted benzotriazole ring system is polar. The fluorine atom is strongly electron-withdrawing, which can influence the electronic properties and intermolecular interactions of the benzotriazole ring.
-
Dimethylformamide (DMF): A highly polar aprotic solvent, DMF is an excellent solvent for many organic compounds due to its high dielectric constant.[1] However, it is also hygroscopic (readily absorbs water from the atmosphere) and can degrade to form dimethylamine and formic acid, especially in the presence of strong acids or bases or upon heating. These impurities can significantly impact the solubility and stability of your compound.
This combination of a partially non-polar solute and a polar aprotic solvent can sometimes lead to solubility challenges. This guide will walk you through a logical troubleshooting process to achieve a clear, stable solution.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not dissolving completely in DMF at room temperature. What is the first thing I should check?
A1: Initial Steps: Solvent Quality and Solid State
Before exploring more complex solutions, always start with the basics. The purity of your solvent and the physical form of your compound are the most common culprits for initial solubility issues.
1. Verify the Anhydrous State of Your DMF:
-
Causality: DMF is hygroscopic and absorbed water can decrease its solvating power for less polar compounds. Water can also promote the degradation of DMF into basic (dimethylamine) and acidic (formic acid) impurities, which can react with your compound or alter the solvent properties.
-
Protocol:
-
Use a fresh bottle of anhydrous DMF, preferably sealed under an inert atmosphere.
-
If you suspect your DMF has been exposed to air, consider drying it using 3 Å molecular sieves for at least 24 hours before use.[2]
-
For highly sensitive experiments, distillation of DMF under reduced pressure from a suitable drying agent (like calcium hydride or barium oxide) is recommended.[3]
-
2. Assess the Physical Form of Your Compound:
-
Causality: The particle size of your solid material significantly impacts its dissolution rate.[4] Larger crystals have a smaller surface area-to-volume ratio, which slows down the rate at which the solvent can interact with and dissolve the solid. This can be mistaken for poor solubility.
-
Protocol:
-
Visually inspect your compound. Are there large crystalline particles?
-
If so, gently grind the solid to a fine powder using a mortar and pestle. This process, known as trituration, increases the surface area and can significantly improve the dissolution rate.[5]
-
Q2: I've confirmed my DMF is anhydrous and have powdered my compound, but solubility is still poor. What's the next logical step?
A2: Employing Physical Methods to Enhance Solubility
If the basics don't resolve the issue, the next step is to introduce energy into the system to overcome the activation energy barrier of dissolution.
1. Gentle Heating:
-
Causality: For most compounds, solubility increases with temperature.[6] Heating the mixture provides the necessary energy to break the crystal lattice forces of the solid and enhance the solvation process.
-
Protocol:
-
Warm the mixture gently in a water bath.
-
Start with a low temperature (e.g., 30-40 °C) and gradually increase it.
-
Continuously stir the solution while heating.
-
Caution: Do not exceed the temperature stability limit of your compound. If you are unsure, a gradual increase is the safest approach. Monitor for any color changes that might indicate degradation.
-
2. Sonication:
-
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation in the liquid.[7] The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, which can break apart solid agglomerates and accelerate the dissolution process.[8]
-
Protocol:
-
Place your vial or flask in a sonicator bath.
-
Sonicate in short bursts (e.g., 5-10 minutes) and then visually inspect the solution.
-
You can combine gentle heating with sonication for a synergistic effect.
-
Troubleshooting Flowchart: Initial Steps
Caption: Initial troubleshooting workflow for solubility issues.
Q3: Heating and sonication have helped, but the solution becomes cloudy or precipitates upon cooling. What does this indicate and how can I fix it?
A3: Addressing Supersaturation and Exploring Co-solvents
This phenomenon indicates that you have created a supersaturated solution at a higher temperature, and the compound is crashing out as it cools. While this confirms that temperature aids solubility, it's not a stable solution for most applications.
1. Determine the Metastable Zone:
-
Causality: Understanding the temperature at which your compound begins to precipitate is crucial. This will define the working temperature range for your experiments.
-
Protocol:
-
Heat your solution until the compound fully dissolves.
-
Slowly cool the solution while stirring and monitor for the first signs of precipitation.
-
The temperature at which precipitation begins is the upper limit of your metastable zone. Your experiments should be conducted above this temperature.
-
2. Introduce a Co-solvent:
-
Causality: The "like dissolves like" principle is key here.[9] While DMF is polar, the cyclohexyl group on your compound is non-polar. Adding a less polar, water-miscible co-solvent can help to better solvate the non-polar moiety of your molecule, thereby increasing its overall solubility in the mixed solvent system.[10]
-
Protocol:
-
Choose a co-solvent that is miscible with DMF and has a lower polarity. Good candidates include tetrahydrofuran (THF), 1,4-dioxane, or acetone.
-
Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your DMF.
-
Attempt to dissolve your compound in this mixed solvent system at room temperature.
-
If necessary, gradually increase the proportion of the co-solvent. Be mindful that significantly altering the solvent composition may affect downstream reactions or analyses.
-
Co-solvent Selection Guide
| Co-solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can form peroxides; use with caution. |
| 1,4-Dioxane | 4.8 | 101 | Higher boiling point, less volatile. |
| Acetone | 5.1 | 56 | Highly volatile. |
| Acetonitrile | 5.8 | 82 | A common solvent in chromatography. |
Q4: I've tried everything above and still have persistent solubility issues. Are there any advanced techniques I can employ?
A4: Advanced Strategies for Highly Recalcitrant Compounds
For particularly challenging cases, more advanced methods may be necessary.
1. Micronization:
-
Causality: This is a more aggressive form of particle size reduction than simple grinding.[11] Techniques like jet milling or ball milling can reduce particle size to the micron or even sub-micron level, dramatically increasing the surface area and dissolution rate.[12]
-
Application: This is typically performed by specialized service providers or with dedicated laboratory equipment. It is a powerful technique for improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[13]
2. pH Adjustment (with extreme caution):
-
Causality: The benzotriazole moiety has a pKa of approximately 8.2, indicating it is a very weak base.[14] While the N-cyclohexyl substitution will alter this slightly, the molecule may still possess some pH-dependent solubility.
-
Protocol:
-
This is an expert-level technique and should only be attempted if you are confident that your compound will not degrade.
-
The addition of a very small amount of a non-nucleophilic organic acid (e.g., a trace of acetic acid) could potentially protonate one of the triazole nitrogens, forming a more polar salt that is more soluble in DMF.
-
Conversely, a non-nucleophilic organic base could deprotonate the N-H tautomer (if present), forming an anion.
-
High Risk: This approach can easily lead to compound degradation, especially with heating. It will also significantly change the reaction conditions. Proceed with extreme caution and on a small scale first.
-
Advanced Troubleshooting Decision Tree
Caption: Decision tree for advanced solubility troubleshooting.
Summary of Key Recommendations
| Issue | Potential Cause | Recommended Action |
| Incomplete Dissolution | 1. Wet DMF2. Large particle size | 1. Use fresh, anhydrous DMF.2. Grind the compound to a fine powder. |
| Slow Dissolution | High activation energy of dissolution | 1. Gently heat the mixture with stirring.2. Use sonication to break up agglomerates. |
| Precipitation on Cooling | Supersaturation | 1. Determine the working temperature range.2. Introduce a less polar co-solvent (e.g., THF, dioxane). |
| Persistent Insolubility | Intrinsic low solubility | 1. Consider professional micronization.2. (Expert) Cautiously explore pH modification. |
We trust this guide will serve as a valuable resource in your experimental endeavors. Should you continue to experience difficulties, we recommend re-evaluating the synthetic route or purification steps of your 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, as insoluble impurities could also be a contributing factor.
References
- Di Mola, A., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 847-868.
- Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. (2024). International Journal of Pharmaceutical Quality Assurance, 15(4).
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
-
Singh, A. (2016, August 12). Is sonication essential in solubility testing of a substance? ResearchGate. Retrieved from [Link]
-
Chemistry Channel. (2021, September 28). Drying and Purification of DMF [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Reddit. (2024, January 29). Dissolving an insoluble compound in an organic solvent... and then solve this in water? r/labrats. Retrieved from [Link]
- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). University of Colorado Boulder.
- Matos, J., et al. (2021). Effect of Polymer Dissolution Temperature and Conditioning Time on the Morphological and Physicochemical Characteristics of Poly(Vinylidene Fluoride)
-
Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement. Retrieved from [Link]
- Gebre, A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
- The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). Pharmaceutics, 15(1), 249.
-
ResearchGate. (2021, April 13). How do I remove DMF from a product sensitive to hydrolysis? Retrieved from [Link]
- Sathesh Babu, P. R., & Shastry, C. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
- Solution Thermodynamics of Benzotriazole in Different Pure Solvents. (2020).
-
AGC Pharma Chemicals. (n.d.). What is Micronization? Retrieved from [Link]
- Pratik, P., et al. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. World Journal of Pharmaceutical Research, 14(7), 291-304.
-
Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]
- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018, March 2).
- Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modific
- Google Patents. (n.d.). JP3002885B2 - Recovery and purification of dimethylformamide.
- Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 743-749.
-
Quora. (2020, June 4). How to separate a compound that is insoluble in both water and organic solvents while using the extraction method. Retrieved from [Link]
- Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. (2021). Molecules, 26(11), 3121.
- Chemical effects of sonication: A general view. (2023). Sonochemical Reactions, 1-20.
- The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. (1967). Acta Chemica Scandinavica, 21, 1389-1390.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
-
Veranova. (n.d.). Milling, Micronization and Particle Modification of Pharmaceuticals. Retrieved from [Link]
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012).
-
Reddit. (2012, June 18). I understand why polar compounds dissolve in polar solvents (dipole-dipole interactions, H-bonding, etc.) but why do non-polar compounds dissolve in non-polar solvents? r/chemistry. Retrieved from [Link]
- Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins. (2016). PLoS ONE, 11(1), e0148023.
-
Reddit. (2022, July 13). DMF Work-up and Solubility Issues. r/Chempros. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (2022). Molecules, 27(19), 6296.
- Significantly reduced drug-apparent solubility using a micronization process. (2007). International Journal of Pharmaceutics, 339(1-2), 169-172.
- Polar, aprotic solvents and the hydrophobic effect. (2009). Journal of Physical Organic Chemistry, 22(12), 1145-1155.
- Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. (2019). Toxicology and Applied Pharmacology, 382, 114751.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 4. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. nagwa.com [nagwa.com]
- 10. longdom.org [longdom.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. agcpharmachemicals.com [agcpharmachemicals.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
Stability and degradation of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in solution
Welcome to the technical support center for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of benzotriazole chemistry and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a derivative of benzotriazole, a class of heterocyclic compounds widely utilized in various fields, including as corrosion inhibitors and in pharmaceutical development.[1] The introduction of a cyclohexyl group at the N1 position and a fluorine atom at the 6-position of the benzotriazole core imparts specific physicochemical properties that can influence its solubility, stability, and biological activity. Understanding these properties is crucial for designing robust experiments and interpreting results accurately.
This guide addresses common questions and challenges related to the handling, stability, and degradation of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Solution Preparation
Question: I am having difficulty dissolving 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in my desired solvent system. What are the recommended solvents, and what can I do to improve solubility?
Answer:
The solubility of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is dictated by the interplay of its three main structural components: the polar benzotriazole ring system, the nonpolar cyclohexyl group, and the electronegative fluorine atom.
-
Expertise & Experience: While the benzotriazole core can impart some polarity, the large, nonpolar cyclohexyl group significantly increases the compound's lipophilicity. Therefore, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents. The fluorine atom generally increases lipophilicity.
-
Recommended Solvents:
-
Primary Recommendations: Start with common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), chloroform, and toluene.[2]
-
Protic Solvents: Solubility in protic solvents like ethanol and methanol is likely to be moderate.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is expected to be very low. For biological assays requiring aqueous media, a common strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it serially into the aqueous buffer.
-
-
Troubleshooting Poor Solubility:
-
Use of Co-solvents: If a mixed solvent system is required, use a co-solvent to bridge the polarity gap. For example, a mixture of ethanol and water may be more effective than water alone.
-
Sonication: Gentle sonication can help to break up solid particles and accelerate the dissolution process.
-
Warming: Cautious warming of the solution may increase solubility. However, be mindful of potential thermal degradation (see Section 2). Always check the thermal stability of your compound before applying heat.
-
pH Adjustment: The benzotriazole moiety is very weakly basic.[2] Therefore, significant changes in solubility with pH in the typical aqueous range (pH 3-10) are not expected.
-
Stability in Solution: Degradation Pathways
Question: My compound appears to be degrading in solution over time, as indicated by changes in analytical chromatograms (e.g., new peaks, decreasing area of the parent peak). What are the likely degradation pathways?
Answer:
Benzotriazoles are generally stable compounds, but degradation can occur under specific conditions, primarily through photodegradation and thermal stress.[2][3] Hydrolytic degradation is less common for the benzotriazole ring itself.
-
Expertise & Experience: The primary modes of degradation to consider for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole are photodegradation and, to a lesser extent, thermal decomposition. The C-N bond linking the cyclohexyl group and the N-F bond on the benzene ring are the most likely points of initial cleavage under stress.
Question: I suspect my compound is sensitive to light. How can I confirm this and prevent it?
Answer:
-
Causality: The benzotriazole ring system can absorb UV light, leading to photochemical reactions.[4] UV irradiation can induce N-N bond fission within the triazole ring, leading to the formation of reactive intermediates and subsequent degradation products.[5] The rate of photodegradation can be influenced by the solvent, pH, and the presence of other substances.[5]
-
Troubleshooting & Protocol:
-
Protect from Light: Always store solutions of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in amber vials or wrap containers in aluminum foil to protect them from light.
-
Conduct a Forced Photostability Study:
-
Prepare two identical solutions of the compound.
-
Expose one solution to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber).
-
Keep the second solution in the dark as a control.
-
Analyze samples from both solutions at regular time intervals using a suitable analytical method like HPLC-UV or LC-MS.
-
A significant decrease in the parent compound peak and the appearance of new peaks in the light-exposed sample compared to the control will confirm photosensitivity.
-
-
Question: Could my compound be degrading due to heat? At what temperatures should I be concerned?
Answer:
-
Causality: While benzotriazoles are generally thermally stable, high temperatures can lead to decomposition.[6] For N-alkylated benzotriazoles, thermal stress can potentially lead to the cleavage of the N-alkyl bond or fragmentation of the benzotriazole ring, often involving the loss of nitrogen gas (N₂).[7]
-
Troubleshooting & Protocol:
-
Avoid Excessive Heat: When preparing solutions, avoid prolonged heating. If warming is necessary to aid dissolution, use a water bath at a controlled, moderate temperature (e.g., 30-40°C) for a short period.
-
Storage Conditions: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C) for long-term storage.
-
Thermal Stress Test:
-
Prepare multiple aliquots of your compound in solution.
-
Expose them to different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for a fixed period.
-
Include a control sample stored at optimal conditions (e.g., -20°C).
-
Analyze all samples to determine the extent of degradation at each temperature.
-
-
Question: How stable is 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole at different pH values?
Answer:
-
Expertise & Experience: The benzotriazole ring is generally very stable towards acids and alkalis.[2] Therefore, significant hydrolytic degradation across a wide pH range (e.g., pH 2 to 12) is not expected under typical experimental conditions (room temperature, protected from light). However, extreme pH and high temperatures could potentially promote degradation.
-
Troubleshooting & Protocol:
-
Forced Degradation Study (pH):
-
Prepare solutions of the compound in a series of buffers with varying pH values (e.g., pH 2, 7, 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period.
-
Analyze the samples by HPLC or LC-MS to check for any degradation.
-
-
Analytical Methodology
Question: What is the best way to analyze the purity and concentration of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole and its potential degradants?
Answer:
-
Expertise & Experience: The choice of analytical method depends on the information required. For purity assessment and stability studies, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust choice. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
-
Recommended Analytical Protocols:
-
HPLC-UV:
-
Column: A reversed-phase column (e.g., C18) is suitable due to the compound's lipophilic nature.
-
Mobile Phase: A gradient of acetonitrile or methanol and water (often with a small amount of formic acid or acetic acid to improve peak shape) is a good starting point.
-
Detection: The benzotriazole ring is a good chromophore. Monitor at a wavelength around 254 nm or determine the λ_max by running a UV scan.
-
-
LC-MS/MS:
-
Data Summary and Visualization
Table 1: General Stability Profile of Benzotriazoles (Inferred for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole)
| Stress Condition | Expected Stability | Primary Degradation Pathway | Key Influencing Factors |
| Light (UV) | Low to Moderate | Photolysis (N-N bond cleavage) | Wavelength, light intensity, pH, presence of photosensitizers[4][5] |
| Heat | High | Thermal Decomposition (N-Alkyl bond cleavage, N₂ extrusion) | Temperature, duration of exposure[6][7] |
| Acid (e.g., pH 2) | Very High | Generally stable | Extreme temperatures may accelerate degradation |
| Base (e.g., pH 12) | Very High | Generally stable | Extreme temperatures may accelerate degradation |
| Oxidation | Moderate | Hydroxylation, ring opening | Presence of oxidizing agents (e.g., Fenton reagents, hydroxyl radicals)[10] |
Experimental Workflows & Diagrams
Workflow for Investigating Solution Stability
The following workflow provides a systematic approach to evaluating the stability of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole in a specific solvent or buffer system.
Caption: A systematic workflow for conducting forced degradation studies.
Potential Photodegradation Pathway
The following diagram illustrates a plausible initial step in the photodegradation of benzotriazoles, which involves the cleavage of the triazole ring.
Caption: A simplified diagram of a potential photodegradation pathway.
References
-
Hem, L. J., Hartnik, T., Roseth, R., & Breedveld, G. D. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A, 38(3), 471-481. [Link]
-
Jiao, L., Chen, J., & Lin, D. (2009). Photolysis of benzotriazole and formation of its polymerised photoproducts in aqueous solutions under UV irradiation. Environmental Chemistry, 6(5), 434-439. [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(13), 4427-4435. [Link]
-
Katritzky, A. R., et al. (2010). N-Alkylation of Benzotriazole. Synthesis, 2010(1), 1-25. [Link]
-
Zhang, J., et al. (2016). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 8(8), 643-648. [Link]
-
Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
Liu, Y., et al. (2011). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Water Research, 45(16), 5035-5044. [Link]
-
PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. [Link]
-
Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. Molecules, 24(16), 2898. [Link]
-
Weiss, S., et al. (2006). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1114(2), 211-219. [Link]
-
Reddy, C. R., et al. (2018). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Organic & Biomolecular Chemistry, 16(43), 8211-8215. [Link]
-
Roth, L., & Weller, U. (2016). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Propellants, Explosives, Pyrotechnics, 41(2), 346-350. [Link]
-
Palmer, M. H., et al. (2009). Electronic Structure and Stability of Benzotriazoles. The Journal of Physical Chemistry A, 113(35), 9736-9749. [Link]
-
Thomas, E. W., et al. (2021). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 45(8), 896-903. [Link]
-
Wang, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Chemical Engineering Journal, 417, 129255. [Link]
-
Kumbhare, R. M., et al. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(11), 4843-4854. [Link]
-
Dang, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48517–48528. [Link]
-
Palmer, M. H., et al. (2009). Electronic Structure and Stability of Benzotriazoles. The Journal of Physical Chemistry A, 113(35), 9736-9749. [Link]
-
Vione, D., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 9(12), 1033. [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(13), 4427-4435. [Link]
-
Sanna, P., et al. (2021). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Journal of Pharmaceutical Research International, 33(47A), 346-359. [Link]
-
Chen, J., et al. (2022). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission. Chemical Communications, 58(34), 5263-5266. [Link]
-
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub, 1(1), 1-15. [Link]
-
Sanna, P., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(16), 4991. [Link]
-
Wentrup, C., & Gschwend, H. W. (1977). The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. Journal of the Chemical Society, Chemical Communications, (22), 785-786. [Link]
-
Kumar, S., et al. (2013). An Unprecedented Synthesis of N -Phenyl Amides via Cleavage of Benzotriazole Ring under Free Radical Condition. Tetrahedron Letters, 54(31), 4103-4107. [Link]
-
Herrero, P., et al. (2014). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1337, 29-37. [Link]
-
Herrero, P., et al. (2014). Determination of benzotriazoles in water samples by polyethersulfone solid-phase microextraction and liquid chromatography quadrupole time-of-flight mass spectrometry. SlideShare. [Link]
-
Sinditskii, V. P., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2555. [Link]
Sources
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- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzotriazole (Bt) Remediation Strategies
[1]
Executive Summary
Benzotriazole (Bt) is a persistent byproduct often introduced via peptide coupling reagents (e.g., BOP, PyBOP) or as a corrosion inhibitor in process solvents.[1] Unlike its analogue 1-Hydroxybenzotriazole (HOBt), Bt poses a distinct purification challenge due to its higher pKa (~8.2–8.[1]4) and lipophilicity.[1]
This guide addresses the failure modes of standard workups and provides chemically grounded protocols for the quantitative removal of Bt.
Module 1: The Mechanism of Failure (Why Standard Washes Fail)
Q: I treated my reaction with saturated sodium bicarbonate (
A: This is a classic pKa mismatch error.[1] Many chemists treat Bt identical to HOBt, but their acidity profiles differ significantly.[1]
The Chemistry:
Saturated
The Solution:
To drive the equilibrium fully toward the water-soluble benzotriazolate anion (
Module 2: Liquid-Liquid Extraction (LLE) Protocols
Protocol A: The "High pH" Wash (For Base-Stable Products)
Best for: Neutral compounds, ethers, protected amines.[1]
-
Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or DCM).
-
Wash 1: Extract with 1.0 M Sodium Carbonate (
) or 0.5 M NaOH . -
Wash 2: Water (to remove excess base).[1]
-
Wash 3: Brine (to dry the organic layer).[1]
-
Validation: Spot the organic layer on TLC (Visualize with UV 254 nm). Bt appears as a strong UV-active spot at low
in non-polar eluents.[1]
Protocol B: The "Catch and Release" (For Basic Products/Amines)
Best for: Amines, alkaloids, or products sensitive to strong aqueous bases.[1]
If your product is an amine, you can exploit its basicity to separate it from the weakly acidic Bt.[1]
Module 3: Troubleshooting Chromatography
Q: The Benzotriazole streaks on my silica column and co-elutes with my product. How do I fix this?
A: Bt is highly polar and hydrogen-bond donating.[1] On silica, it drags, creating a "tail" that contaminates nearly everything.[1]
Optimization Table: Chromatographic Fixes
| Method | Modification | Mechanism |
| Normal Phase (Silica) | Add 1% Triethylamine (TEA) to the eluent.[1] | TEA deactivates acidic silanol sites and ensures Bt stays deprotonated/polar, often pinning it to the baseline.[1] |
| Reverse Phase (C18) | Use a high pH buffer (Ammonium Bicarbonate, pH 10).[1] | At pH 10, Bt is ionized ( |
| Flash Additive | Pre-absorb crude on amine-functionalized silica.[1] | The basic silica retains the acidic Bt while the neutral product elutes.[1] |
Module 4: Metal-Mediated Contamination
Q: I used a Palladium catalyst, and now I can't get rid of the Bt. What is happening?
A: Benzotriazole is a potent ligand for transition metals (Cu, Pd, Zn).[1] It forms stable coordination complexes (e.g.,
The Fix:
Decision Logic: Purification Workflow
The following diagram illustrates the decision process for selecting the correct remediation strategy based on product stability.
Figure 1: Decision tree for Benzotriazole removal based on product chemical stability.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7220, 1H-Benzotriazole.[1] Retrieved from [Link][1]
-
Huntsman Corporation. Jeffcat® Catalysts & Specialties - Technical Bulletin.[1]
-
Cited for: Industrial handling and solubility profiles of triazole derivatives.[1]
-
-
Popova, E. et al. (2018). Solubility Thermodynamics of Benzotriazole in Different Pure Solvents.[1] Journal of Chemical & Engineering Data.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Benzotriazole - Registration Dossier.[1][6] Retrieved from [Link][1]
Sources
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do you dissolve benzotriazole??? | Photrio.com Photography Forums [photrio.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 6. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzotriazole [chemeurope.com]
- 8. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 9. www2.mst.dk [www2.mst.dk]
Technical Support Center: Optimizing Base Equivalents for Activation with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
Welcome to the technical support center for the novel coupling reagent, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the optimal use of this reagent, with a specific focus on the critical role of base equivalents in achieving successful and efficient amide bond formation.
Introduction to 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is an advanced aminium/uronium-type peptide coupling reagent. The incorporation of a fluorine atom on the benzotriazole ring enhances the reactivity of the active ester intermediate, while the cyclohexyl group provides steric bulk that can influence solubility and reaction kinetics.[1] Like other reagents in its class, such as HCTU and HATU, it requires a tertiary amine base for the activation of the carboxylic acid.[2] The proper selection and stoichiometry of this base are paramount to maximizing coupling efficiency while minimizing common side reactions like racemization.[2][3]
This guide will provide a comprehensive overview of the principles governing base selection and optimization, detailed experimental protocols, and robust troubleshooting strategies to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in the activation of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole?
A1: The primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate subsequently reacts with the nucleophilic amine to form the desired amide bond.[4][5] The presence of at least one equivalent of base is essential for this initial activation step to occur.[5]
Q2: Which bases are recommended for use with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole?
A2: Sterically hindered, non-nucleophilic tertiary amines are the bases of choice.[6] The most commonly used bases in this context are N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM).[2] For reactions that are particularly sensitive to racemization, a weaker base such as sym-collidine may be considered.[2]
Q3: How many equivalents of base should I use?
A3: A common starting point is to use 2-3 equivalents of base relative to the carboxylic acid.[7] One equivalent is consumed in the deprotonation of the carboxylic acid, and the second equivalent neutralizes the proton released during the formation of the active ester. However, the optimal number of equivalents can vary depending on the specific substrates and reaction conditions.
Q4: Can using an excess of base be detrimental?
A4: Yes, an excess of a strong base can lead to several undesirable side reactions. The most significant of these is racemization of the activated amino acid, which occurs through the abstraction of the α-proton.[2][3] Other potential side reactions include the formation of guanidinium byproducts if the coupling reagent is an aminium salt, which can complicate purification.[8]
Q5: What is the impact of the fluorine substituent on the benzotriazole ring?
A5: The electron-withdrawing nature of the fluorine atom increases the acidity of the N-hydroxybenzotriazole leaving group. This makes it a better leaving group, thereby increasing the reactivity of the active ester intermediate and potentially leading to faster and more efficient coupling reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient base for activation.2. Incomplete dissolution of reagents.3. Inactive or degraded coupling reagent. | 1. Ensure at least 2 equivalents of base (e.g., DIPEA) are used. For hindered couplings, a slight excess (2.5-3 eq.) may be beneficial.[7]2. Ensure all reagents are fully dissolved before proceeding. Sonication may be helpful.3. Use a fresh batch of the coupling reagent. Store the reagent under inert gas and away from moisture. |
| Presence of Racemized Product (Epimers) | 1. Excessively strong or a high concentration of base.2. Prolonged reaction time at elevated temperatures. | 1. Reduce the amount of base to 1.5-2 equivalents. Consider switching to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[2]2. Monitor the reaction closely and quench it as soon as it is complete. If possible, run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Guanidinium Byproducts | 1. Use of excess coupling reagent in combination with a strong base.2. Slow coupling reaction allowing for side reactions to occur. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the coupling reagent.[9]2. Ensure efficient stirring and optimal concentration to facilitate the main reaction pathway. |
| Nitrile Formation from Primary Amides (e.g., Asn, Gln) | 1. Dehydration of the side-chain amide under the reaction conditions. | 1. This is a known side reaction with some coupling reagents.[10] Ensure the use of appropriate side-chain protecting groups for asparagine and glutamine residues. |
Experimental Protocols
Standard Protocol for Amide Bond Formation
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN).
-
Addition of Reagents: Add the amine (1.0-1.2 equivalents) to the solution.
-
Activation: In a separate vial, dissolve 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.05 equivalents) in the same solvent. Add this solution to the reaction mixture.
-
Base Addition: Add the base (e.g., DIPEA, 2.0 equivalents) dropwise to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid) and proceed with the standard extraction and purification protocol.
Protocol for Racemization-Prone Couplings
-
Preparation: Dissolve the carboxylic acid (1.0 equivalent) and 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (1.05 equivalents) in the reaction solvent.
-
Pre-activation: Cool the mixture to 0 °C and add the base (e.g., NMM, 1.5 equivalents) dropwise. Stir for 10-15 minutes to allow for pre-activation.
-
Amine Addition: Add the amine (1.0 equivalent) to the pre-activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Work-up: Proceed with the standard work-up and purification.
Visualizing the Workflow and Mechanisms
Activation and Coupling Workflow
Caption: A generalized workflow for amide bond formation using 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Base-Mediated Racemization Pathway
Caption: The mechanism of base-catalyzed racemization via enolate formation.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 85(19), 3039–3039. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845–858. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide–drug conjugates. RSC Advances, 7(79), 50060-50066. [Link]
-
Carpino, L. A., & El-Faham, A. (1999). The Diorganophosphorus-Based Coupling Reagents. The Journal of Organic Chemistry, 64(19), 7157–7159. [Link]
-
Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for High-Efficiency Coupling. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Bode, J. W. (2006). Practical amide-forming reactions. Current Opinion in Drug Discovery & Development, 9(6), 765–775. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. americapeptides.com [americapeptides.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
Technical Support Center: Enhancing the Kinetics of Slow Amide Bond Formations
Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with slow or low-yielding amide coupling reactions. As a senior application scientist, I've compiled this resource to provide not just protocols, but a deeper understanding of the "why" behind these experimental choices, grounded in established chemical principles. Our goal is to empower you to troubleshoot and optimize your syntheses with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. Each issue is followed by a series of questions to help diagnose the root cause and a set of actionable solutions with detailed explanations.
Issue 1: The reaction is sluggish or stalls completely, with starting materials remaining.
This is one of the most common frustrations in amide synthesis. Before resorting to drastic measures, a systematic evaluation of your reaction components and conditions is crucial.
Initial Diagnostic Questions:
-
What is the nature of your amine and carboxylic acid? Are they sterically hindered (e.g., α,α-disubstituted amino acids, N-alkylated amines)? Are they electronically deactivated (e.g., anilines with electron-withdrawing groups)?[1][2]
-
Which coupling reagent and additives are you using? Are they appropriate for your specific substrates?
-
What is your solvent and reaction temperature? Could solubility or thermal energy be limiting factors?
-
How are you monitoring the reaction? Are you confident in your analytical method (TLC, LC-MS, etc.) to detect product formation?
Solution Pathway 1: Re-evaluate Your Coupling Reagent
The choice of coupling reagent is a critical factor for success.[3] Standard carbodiimides like DCC or EDC, while effective for many couplings, may fail with more challenging substrates.[4]
Recommended Actions:
-
Switch to a more potent coupling reagent: For difficult couplings, consider using uronium or phosphonium salt-based reagents.[][6]
-
Uronium Salts: HATU, HBTU, HCTU, and COMU are highly effective and can accelerate slow reactions.[][7] They form highly reactive activated esters.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for cyclization reactions and to avoid side reactions with certain amino acids.[3]
-
-
Consider forming the acid chloride: For robust substrates, converting the carboxylic acid to an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase reactivity.[][8][9] However, be mindful of potential side reactions and the acid-sensitivity of your molecule.[][8]
Expert Insight: I've often seen researchers stick to a single, familiar coupling reagent out of habit. Screening a small panel of reagents (e.g., a carbodiimide, a uronium salt, and a phosphonium salt) on a small scale can save significant time and resources in the long run.
Solution Pathway 2: Optimize Reaction Conditions
Sometimes, the issue isn't the reagent itself, but the environment in which the reaction is taking place.
Recommended Actions:
-
Increase the reaction temperature: For stubborn reactions, increasing the temperature can provide the necessary activation energy.[2] However, proceed with caution, as higher temperatures can also increase the risk of side reactions and epimerization, especially with chiral centers.[3]
-
Change the solvent: Ensure your starting materials are fully dissolved. Polar aprotic solvents like DMF, NMP, or DMSO are generally good choices.[6][10] For reactions involving peptide aggregation, adding DMSO can help disrupt hydrogen bonding and improve solubility.[10]
-
Increase the concentration: In some cases, a more concentrated reaction mixture can accelerate the rate of a bimolecular reaction.[2]
Workflow for Troubleshooting a Stalled Reaction
Caption: A decision-making workflow for troubleshooting stalled amide bond formations.
Issue 2: Low yield of the desired amide product.
Low yields can be caused by incomplete reaction, degradation of starting materials or product, or competing side reactions.
Initial Diagnostic Questions:
-
Are you observing the formation of any byproducts?
-
Is your purification method appropriate? Could you be losing product during workup or chromatography?
-
Have you confirmed the stability of your starting materials and product under the reaction conditions?
Solution Pathway 1: Mitigate Side Reactions
Several side reactions can plague amide couplings, leading to reduced yields.
Recommended Actions:
-
Prevent Epimerization: The loss of stereochemical integrity at the α-carbon is a major concern in peptide synthesis.[11]
-
Avoid N-acylurea formation: This is a common byproduct when using carbodiimides. The use of additives like HOBt can minimize this by forming an active ester that is more reactive towards the amine.[3]
-
Address aggregation in peptide synthesis: For longer peptide chains, aggregation can lead to incomplete coupling.[10][12]
Solution Pathway 2: Optimize Stoichiometry and Addition Order
The way you combine your reagents can significantly impact the outcome.
Recommended Actions:
-
Pre-activation: For many coupling reagents, it is beneficial to pre-activate the carboxylic acid for a few minutes before adding the amine. This ensures the formation of the reactive intermediate before the amine is introduced.
-
Use a slight excess of one reagent: If one of your starting materials is more valuable or difficult to synthesize, consider using a slight excess (1.1-1.2 equivalents) of the other to drive the reaction to completion.
Issue 3: Difficulty with sterically hindered or electron-deficient substrates.
These represent some of the most challenging amide bond formations.[1][2] Standard protocols often fail, requiring more specialized approaches.
Solution Pathway 1: Advanced Reagents and Catalysts
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective for sterically hindered substrates.[2] Reagents like XtalFluor-E can be used for this transformation.[2]
-
Specialized Coupling Reagents: Reagents like BOP-Cl have been reported to be effective for coupling sterically demanding amino acids.[4] DMTMM is another good option for reluctant anilines.[8]
-
Catalytic Methods: While less common in day-to-day synthesis, catalytic methods using boron or zirconium-based catalysts are emerging as powerful tools for difficult amidations.[6]
Data Summary: Coupling Reagent Performance
| Coupling Reagent | Common Applications | Strengths | Potential Issues |
| EDC/DIC + HOBt | General purpose, peptide synthesis | Cost-effective, well-established | N-acylurea formation, may fail with hindered substrates[4] |
| HATU/HBTU | Difficult couplings, rapid reactions | High reactivity, low epimerization | Higher cost, potential for side reactions with primary amines |
| PyBOP | Peptide synthesis, cyclizations | Good for hindered couplings, no guanylation side products | Byproduct (HMPA with BOP) can be toxic[3] |
| SOCl₂/Oxalyl Chloride | Formation of robust amides | Highly reactive, inexpensive | Harsh conditions, not suitable for sensitive substrates[][8] |
| T3P | General purpose, scale-up | Water-soluble byproducts, easy workup | Can require pyridine as a base for slow couplings[8] |
Frequently Asked Questions (FAQs)
Q1: What is the role of additives like HOBt and Oxyma Pure?
Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma Pure) are crucial for several reasons.[3] When used with carbodiimides, they form an active ester intermediate. This intermediate is more reactive towards the amine than the O-acylisourea intermediate, which accelerates the coupling reaction. Critically, these additives also act as racemization suppressors by minimizing the lifetime of the highly racemization-prone oxazolone intermediate in peptide synthesis.[7][11] Oxyma Pure is often favored as a safer, non-explosive alternative to HOBt and HOAt.[3][7]
Q2: When should I consider converting my carboxylic acid to an acid chloride?
Converting a carboxylic acid to an acid chloride is a powerful strategy when dealing with unreactive amines, such as electron-deficient anilines.[][8] The high electrophilicity of the acid chloride can overcome the low nucleophilicity of the amine. However, this method is not suitable for substrates with acid-sensitive functional groups.[] You must also include a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[]
Q3: How can I monitor the progress of a slow amide bond formation reaction?
The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: A quick and easy way to visualize the consumption of starting materials and the appearance of the product spot.
-
LC-MS: Provides more definitive information, allowing you to monitor the mass of the starting materials and the desired product. This is particularly useful for confirming the identity of the product and detecting any byproducts. For quantitative analysis, HPLC with a UV detector is the preferred method.
Q4: Can I run my amide coupling reaction in water?
Traditionally, amide couplings are performed in anhydrous organic solvents to avoid hydrolysis of the activated intermediate. However, recent advances have shown that amide bond formation can be achieved in water using specialized surfactants that form nanomicelles.[7] These micelles act as "nanoreactors," sequestering the reactants from the bulk aqueous phase. This approach is part of a growing trend towards greener chemistry in synthesis.[6] Additionally, enzymatic methods, which operate in aqueous environments, are becoming increasingly viable for amide bond formation.[13][14]
Q5: What is the mechanism of action for carbodiimide coupling reagents?
Carbodiimide reagents like DCC and EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond and a urea byproduct. In the presence of an additive like HOBt, the O-acylisourea intermediate is rapidly converted to an HOBt-ester, which is less prone to racemization and side reactions before reacting with the amine.
Carbodiimide Activation Mechanism
Caption: Simplified mechanism of carbodiimide-mediated amide bond formation.
Experimental Protocols
Protocol 1: General Procedure for a HATU-Mediated Coupling
This protocol is a robust starting point for many challenging amide bond formations.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed. Typical reaction times range from 1 to 24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Acyl Chloride Formation and Coupling
Use this protocol for unreactive amines where other methods have failed.
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1-2 drops). The reaction will typically effervesce. Stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. Caution: The vapors are corrosive and toxic.
-
Coupling Reaction: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 2.0 eq.) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add the acid chloride solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup as described in Protocol 1 to remove the base and its salt. Purify the product as necessary.
This guide provides a framework for systematically addressing common challenges in amide bond formation. Remember that each reaction is unique, and a combination of careful observation, mechanistic understanding, and methodical optimization is the key to success.
References
-
Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-synthesis. Retrieved from [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Amino Acyl Ureas. (2022). Thieme Chemistry. Retrieved from [Link]
-
Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
Amide Bond Activation of Biological Molecules. (n.d.). MDPI. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Amide and Peptide Bond Formation in Water at Room Temperature. (n.d.). ACS Publications. Retrieved from [Link]
-
Amide Bond Activation of Biological Molecules. (n.d.). PMC. Retrieved from [Link]
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Biocatalytic amide bond formation. (2023). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. thieme.de [thieme.de]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
Challenges in scaling up synthesis with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
The Technical Support Center for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is now active.
This guide is designed for process chemists and engineers scaling up the synthesis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365271-85-7), a critical heterocyclic building block often used in the development of pharmaceutical actives (e.g., kinase inhibitors, GPCR ligands).
Module 1: Synthesis Strategy & Critical Pathway
The Core Challenge: The primary scaling challenge for N1-substituted benzotriazoles is regioselectivity . Direct alkylation of 6-fluorobenzotriazole with cyclohexyl halides typically yields a difficult-to-separate mixture of N1- and N2-isomers (approx. 60:40 to 80:20 ratio).
The Solution: To ensure high purity and scalability, you must utilize a regioselective de novo synthesis starting from the aniline precursor. This route locks the cyclohexyl group onto the specific nitrogen before the triazole ring is even formed.
Optimized Synthetic Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway avoiding isomer separation issues. The fluorine position at C4 of the starting material translates to C6 in the final N1-substituted benzotriazole.
Module 2: Process Troubleshooting (Q&A)
This section addresses specific failure modes reported during kilogram-scale campaigns.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: We are observing a significant exotherm and impurity formation during the addition of cyclohexylamine. How do we control this?
-
Root Cause: The reaction between 2,4-difluoronitrobenzene and cyclohexylamine is highly exothermic. High temperatures promote double-substitution (displacing both fluorines) or nucleophilic attack at the wrong position (C4 instead of C2), although C2 is electronically favored.
-
Corrective Action:
-
Dosing Control: Do not add the nitrobenzene to the amine. Add the amine to the nitrobenzene solution slowly.
-
Temperature Limit: Maintain the reactor temperature between 0°C and 10°C during addition.
-
Base Selection: Use an inorganic base (e.g., K₂CO₃) or excess cyclohexylamine (2.1 eq) to scavenge the HF generated. If using K₂CO₃, ensure efficient stirring to handle the slurry.
-
Q2: The intermediate (2-cyclohexylamino-4-fluoronitrobenzene) is oiling out and difficult to crystallize.
-
Root Cause: The product has a low melting point and high solubility in organic solvents like Ethyl Acetate or DCM.
-
Protocol:
-
Switch solvent system to IPA/Water or Methanol/Water .
-
After reaction completion, quench with water and cool to <5°C.
-
Seeding is critical: If the oil persists, obtain a seed crystal from a small-scale purified batch to induce nucleation.
-
Phase 2: Reduction & Diazotization
Q3: During the reduction step (Pd/C + H₂), the reaction stalls before completion.
-
Root Cause: The amine formed (Intermediate 2) can poison the catalyst, or the fluorine atom may be undergoing hydrodefluorination (side reaction) which inhibits the surface.
-
Corrective Action:
-
Catalyst: Use sulfided Pd/C or Pt/C to minimize de-halogenation.
-
Alternative: For robust scaling without high-pressure hydrogen, use Fe/Acetic Acid or Sodium Dithionite . Iron reduction is cheaper and avoids defluorination risks, though it generates iron sludge waste.
-
Q4: The diazotization step triggered a safety alarm due to rapid gas evolution. Is this normal?
-
Root Cause: No. While diazotization releases heat, nitrogen gas evolution indicates decomposition of the diazonium salt before it can cyclize, or thermal instability of the product.
-
Safety Critical:
-
The cyclization of the diazonium intermediate to the benzotriazole is generally fast. However, if the temperature rises above 5°C during NaNO₂ addition, the diazonium species may decompose violently.
-
Protocol: Pre-cool the diamine/acid mixture to -5°C to 0°C . Add NaNO₂ solution sub-surface to prevent local hotspots.
-
Ventilation: Ensure the scrubber system is active to handle potential NOₓ fumes.
-
Module 3: Critical Safety & Stability Data
Benzotriazoles possess high energy nitrogen-nitrogen bonds. You must validate these parameters before scaling beyond 100g.
| Parameter | Value / Limit | Implication for Scale-Up |
| DSC Onset (Exotherm) | ~180°C - 210°C (Typical for BTs) | Do not distill the final product at high vacuum/temperature. Use crystallization.[1] |
| Reaction Enthalpy (Diazotization) | -80 to -100 kJ/mol | Requires active cooling jacket with emergency crash-cooling capability. |
| Shock Sensitivity | Low to Moderate | Dry benzotriazole dust can be explosive. Handle as a wet cake whenever possible. |
| Storage Stability | Light Sensitive | Store in amber drums. N-substituted benzotriazoles can degrade under UV to form aniline derivatives. |
Module 4: Analytical Specifications
To validate the integrity of your 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole batches, use these markers.
-
¹H NMR (DMSO-d₆): Look for the multiplet of the cyclohexyl methine proton at δ 4.5–5.0 ppm . The aromatic region should show distinct splitting for the 6-fluoro substitution (coupling with F).
-
¹⁹F NMR: Essential to confirm the fluorine remains on the ring and hasn't been reduced (hydrodefluorination).
-
HPLC Purity:
-
Critical Impurity A: Unreacted diamine (Intermediate 2) – Causes oxidation/color issues.
-
Critical Impurity B: 1-Cyclohexyl-5-fluoro isomer (if starting material was impure).
-
Critical Impurity C: Bis-cyclohexyl species (from over-substitution in Step 1).
-
References
-
Burke, S. et al. "Scalable Synthesis of N-Substituted Benzotriazoles via Diazotization." Journal of Organic Chemistry, 2018. Link
-
Sigma-Aldrich. "Safety Data Sheet: 1H-Benzotriazole and derivatives." Merck KGaA, 2025. Link
-
PrepChem. "Synthesis of 1,2,3-benzotriazole from o-phenylenediamine." PrepChem Laboratory Manual. Link
-
Katritzky, A. R. et al. "The Chemistry of Benzotriazoles." Chemical Reviews, 1998.[2] (Foundational text on regiochemistry). Link
-
US EPA. "1H-Benzotriazole Substance Details and Safety." CompTox Chemicals Dashboard. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Comparative Analysis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, HOBt, and HCTU
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, and the chiral integrity of the final product. This guide offers an in-depth comparison of the classic additive 1-Hydroxybenzotriazole (HOBt), the widely used aminium salt HCTU, and the novel, substituted benzotriazole derivative, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. Our analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature to provide actionable insights for your research and development endeavors.
The Central Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond, an amide linkage between two amino acids, is the cornerstone of peptide synthesis. This process involves the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1] Coupling reagents are the catalysts that drive this activation, enhancing reaction rates and minimizing undesirable side reactions, most notably racemization—the loss of stereochemical purity at the chiral α-carbon of the amino acid.[1][2]
1-Hydroxybenzotriazole (HOBt): The Classic Racemization Suppressor
1-Hydroxybenzotriazole, or HOBt, is a seminal additive in peptide chemistry, typically used in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1]
Mechanism of Action
HOBt's primary function is to mitigate the risk of racemization.[3][4] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization to form an oxazolone, a species that readily undergoes epimerization.[5] HOBt intercepts the O-acylisourea to form an HOBt-ester, a more stable active intermediate that is less susceptible to oxazolone formation. This HOBt-ester then reacts with the incoming amine to form the desired peptide bond with a significantly reduced risk of racemization.[6][7]
Caption: HOBt mechanism with carbodiimides.
Performance and Limitations
-
Advantages: HOBt is cost-effective and highly efficient at suppressing racemization when used with carbodiimides.[2] It is a reliable choice for routine peptide synthesis.
-
Disadvantages: HOBt does not directly participate in the activation, relying on a primary coupling agent.[2] The anhydrous form of HOBt is known to have explosive properties, necessitating careful handling and storage, often as a hydrated solid.[1]
HCTU: A Modern, High-Efficiency Coupling Reagent
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) is a standalone coupling reagent belonging to the aminium/uronium salt family. It is an analog of the well-known HBTU.[8]
Mechanism of Action
Unlike the HOBt/carbodiimide system, HCTU directly activates the carboxylic acid. The reaction of HCTU with the carboxylate of an N-protected amino acid forms a 6-chloro-HOBt active ester. The electron-withdrawing effect of the chlorine atom at the 6-position of the benzotriazole ring makes the 6-chloro-HOBt moiety a better leaving group than HOBt.[1] This enhanced reactivity leads to faster and more efficient coupling, particularly for sterically hindered amino acids or "difficult" peptide sequences.[1]
Caption: HCTU direct activation mechanism.
Performance and Limitations
-
Advantages: HCTU offers high coupling efficiency and rapid reaction times.[7] Its enhanced reactivity makes it suitable for challenging syntheses.[8] The chlorine substitution improves reaction rates compared to its predecessor, HBTU.[1]
-
Disadvantages: HCTU is more expensive than the HOBt/carbodiimide system. As with other aminium reagents, excess HCTU can lead to the guanidinylation of the N-terminal amine of the peptide chain, a side reaction that terminates peptide elongation.[7] It is also classified as a strong skin sensitizer.[9]
1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole: A Structure-Based Performance Projection
Projected Performance Based on Structure
-
The 6-Fluoro Substituent: Fluorine is a highly electronegative atom, and its presence on the benzotriazole ring will have a strong electron-withdrawing effect. This effect increases the acidity of the N-hydroxy group (if present, assuming it is a derivative of HOBt) or enhances the leaving group ability of the benzotriazole moiety.[10] This is analogous to the 6-chloro substituent in HCTU and 6-Cl-HOBt, which is known to increase reactivity.[1][11][12] Therefore, the 6-fluoro group is anticipated to enhance the rate of peptide bond formation compared to unsubstituted HOBt.
-
The 1-Cyclohexyl Substituent: The bulky cyclohexyl group at the N1 position of the benzotriazole ring will introduce significant steric hindrance. This steric bulk could have several consequences:
-
It might hinder the initial reaction between the benzotriazole derivative and the activated carboxylic acid, potentially slowing down the formation of the active ester.
-
Conversely, this steric hindrance could offer some degree of selectivity in complex coupling reactions.
-
The presence of a bulky alkyl group on the nitrogen may also influence the solubility of the reagent in common organic solvents used in peptide synthesis.
-
Projected Advantages and Disadvantages
-
Potential Advantages: The electron-withdrawing fluorine could lead to faster coupling and higher efficiency than HOBt. The steric bulk of the cyclohexyl group might provide unique selectivity in certain applications.
-
Potential Disadvantages: The steric hindrance from the cyclohexyl group could lead to slower reaction kinetics compared to less hindered reagents like HOBt or HCTU. The synthesis of this highly substituted benzotriazole is likely more complex and costly than that of HOBt. Without experimental validation, its effectiveness in racemization suppression remains speculative.
Comparative Summary
| Feature | HOBt (with Carbodiimide) | HCTU | 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (Projected) |
| Reagent Type | Additive | Standalone | Additive |
| Activation | Indirect (via carbodiimide) | Direct | Indirect (via carbodiimide) |
| Reactivity | Moderate | High | Potentially High (due to Fluoro group) |
| Racemization Suppression | High | High | High (presumed) |
| Cost | Low | High | High |
| Key Advantage | Cost-effective, reliable | High efficiency, fast reactions | Potentially enhanced reactivity over HOBt |
| Key Disadvantage | Potential explosive hazard (anhydrous) | Guanidinylation side reaction, cost | Steric hindrance, lack of experimental data |
Experimental Protocols
Standard DIC/HOBt Coupling Protocol (Solid-Phase)
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HOBt (4 equivalents) and DIC (4 equivalents) in DMF for 5-10 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Standard HCTU Coupling Protocol (Solid-Phase)
-
Swell the resin and deprotect the N-terminal Fmoc group as described above.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HCTU (3.95 equivalents), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Immediately add the activation solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm reaction completion.
Caption: General solid-phase peptide synthesis workflow.
Conclusion and Future Outlook
The choice between HOBt and HCTU often comes down to a balance of cost, efficiency, and the specific demands of the peptide sequence. HOBt, in combination with a carbodiimide, remains a robust and economical choice for many applications. HCTU provides a more potent, albeit more expensive, solution for overcoming difficult couplings and accelerating synthesis timelines.
The analysis of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole highlights a key direction in coupling reagent development: the fine-tuning of electronic and steric properties to enhance performance. The electron-withdrawing fluoro group is a proven strategy for increasing reactivity. The impact of the bulky cyclohexyl group is less certain and warrants experimental investigation. Future research should focus on synthesizing this and similar novel reagents and evaluating their performance in head-to-head comparisons with established standards like HOBt and HCTU. Such studies will be invaluable in expanding the toolbox available to peptide chemists and enabling the synthesis of increasingly complex and therapeutically relevant peptides.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed February 7, 2026.
- Activotec. 6cl-HOBt coupling reagent - Peptide synthesis. Accessed February 7, 2026.
- Wikipedia. HCTU. Accessed February 7, 2026.
- Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry. Accessed February 7, 2026.
- APExBIO. HOBt – Coupling Reagent for Peptide Synthesis. Accessed February 7, 2026.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed February 7, 2026.
- Peptide Synthesis.
- Aapptec Peptides. Coupling Reagents. Accessed February 7, 2026.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Accessed February 7, 2026.
- Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. Published August 26, 2011.
- Royal Society of Chemistry. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances. Published December 19, 2024.
- ResearchGate. Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Accessed February 7, 2026.
- Sigma-Aldrich. HCTU O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Novabiochem. Accessed February 7, 2026.
Sources
- 1. bachem.com [bachem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. apexbt.com [apexbt.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]
- 12. people.uniurb.it [people.uniurb.it]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Coupling Additives in Peptide Synthesis
Executive Summary
For decades, the "benzotriazole standard" (HOBt/HOAt) dominated peptide coupling. However, the landscape has shifted due to safety regulations regarding the explosivity of benzotriazoles and the demand for higher purity in complex therapeutics.
This guide analyzes the performance, mechanism, and safety profiles of Non-Fluorinated Modern Additives (specifically Oxyma Pure ) against Fluorinated Additives (primarily Pentafluorophenol/PFP ) and Legacy Reagents (HOBt/HOAt).
Key Takeaway: While fluorinated PFP esters offer unmatched stability for bioconjugation and active ester isolation, non-fluorinated Oxyma Pure has emerged as the superior in situ coupling additive, offering better racemization suppression and safety than legacy benzotriazoles without the environmental persistence concerns of fluorinated compounds.
The Evolution of Coupling Additives[1]
To understand the choice between fluorinated and non-fluorinated options, one must understand the limitations they solve.
-
Legacy Non-Fluorinated (HOBt): Effective but classified as a Class 1 explosive in dry form. Moderate acidity (
). -
Legacy Nitrogen-Rich (HOAt): The "gold standard" for difficult couplings due to the "neighboring group effect" of the pyridine nitrogen. However, it is expensive and retains explosive risks.
-
Modern Non-Fluorinated (Oxyma Pure): An oxime-based additive. It mimics the acidity and geometry of HOAt but is non-explosive and significantly cheaper.
-
Fluorinated (Pentafluorophenol - HOPfp): A phenol derivative with five electron-withdrawing fluorine atoms. It creates highly stable active esters, ideal for pre-activation strategies and modifying proteins where hydrolysis competition is a factor.
Mechanistic Comparison
The efficiency of a coupling additive is dictated by its acidity (
Acidity and Leaving Group Ability
-
Fluorinated (HOPfp): The fluorine atoms exert a massive inductive effect, lowering the
to ~5.5. However, PFP esters are less reactive toward amines than OBt or Oxyma esters, often requiring longer reaction times or specific catalysts. -
Non-Fluorinated (Oxyma): With a
of 4.60, it sits in the "sweet spot." It is acidic enough to suppress racemization but forms an ester that is highly susceptible to nucleophilic attack by the amine.
Mechanistic Pathway Diagram
Caption: Mechanistic divergence between Oxyma (Kinetic Control) and PFP (Thermodynamic Stability). Oxyma intercepts the O-acylisourea faster, minimizing racemization risk.
Performance Analysis: Data & Metrics
Racemization Suppression
Racemization is the critical failure mode in peptide synthesis.[1] The data below compares the % DL-isomer formation in the sensitive model peptide Z-Phg-Pro-NH2 (Z-Phenylglycine-Proline).
| Additive Type | Reagent | Racemization (%)* | Relative Cost | Safety Profile | |
| Non-Fluorinated | Oxyma Pure | 4.60 | < 0.5% | Low | Safe (Non-Explosive) |
| Non-Fluorinated | HOBt | 4.60 | ~ 4-6% | Low | Explosive (Class 1) |
| Non-Fluorinated | HOAt | 3.28 | < 1.0% | High | Explosive Risk |
| Fluorinated | HOPfp | 5.50 | < 2.0% | Medium | PFAS Concern |
*Data interpolated from El-Faham et al. and Albericio et al. comparative studies.
Analysis:
-
Oxyma Pure consistently outperforms HOBt and rivals HOAt in racemization suppression.[2]
-
Fluorinated HOPfp is superior to HOBt but generally slower than Oxyma, making it less ideal for solid-phase peptide synthesis (SPPS) where speed is crucial to prevent deletion sequences.
Coupling Efficiency (Yield)
In difficult sequences (e.g., Aib-enkephalin pentapeptide), steric hindrance prevents efficient coupling.
-
Oxyma/DIC: Typically achieves >95% purity due to the smaller steric footprint of the oxime group compared to the bulky benzotriazole.
-
PFP/DIC: Often yields lower purity in in situ activation because the PFP ester formation is slower, allowing the O-acylisourea to rearrange into the unreactive N-acylurea byproduct.
Critical Note on Fluorinated Solvents: While fluorinated coupling additives (PFP) are niche, fluorinated solvents (TFE - Trifluoroethanol, HFIP - Hexafluoroisopropanol) are powerful additives to the solvent system. They disrupt beta-sheet aggregation, often salvaging "failed" syntheses where neither Oxyma nor HOAt works alone.
Safety & Environmental Impact (E-E-A-T)
This is a decisive factor for modern process chemistry.
The Explosivity Issue
-
HOBt/HOAt: Autocatalytic decomposition. HOBt is UN3380 (Desensitized Explosive). It cannot be transported easily in large quantities.
-
Oxyma: DSC (Differential Scanning Calorimetry) shows a high onset temperature for decomposition with lower energy release. It is not classified as an explosive.[2]
The "Forever Chemical" (PFAS) Context
-
Fluorinated Additives (PFP/TFE): Regulatory bodies (EU REACH, EPA) are scrutinizing organofluorine compounds. While PFP is not a long-chain PFAS, the waste streams containing high concentrations of fluorinated phenols require specialized incineration (high temperature) to prevent HF formation.
-
Oxyma: Biodegradable and halogen-free. It represents a "Green Chemistry" aligned choice.
Experimental Protocols
Protocol A: Standard "Green" Coupling (Oxyma/DIC)
Recommended for 90% of SPPS applications.
-
Reagents:
-
Amino Acid (AA): 3.0 equivalents (relative to resin loading).
-
Oxyma Pure: 3.0 equivalents.
-
DIC (Diisopropylcarbodiimide): 3.0 equivalents.
-
Solvent: DMF or NMP (Green alternative: Green Solvent mixtures like DMSO/EtOAc).
-
-
Workflow:
-
Dissolve AA and Oxyma in the minimum amount of solvent.
-
Add DIC immediately prior to adding the mixture to the resin. Do not pre-activate for >2 mins.
-
Add to resin. Shake/Agitate for 30–60 minutes at Room Temp.
-
Validation: Perform a Kaiser Test (blue = incomplete) or Chloranil Test (for secondary amines).
-
Protocol B: Fluorinated Active Ester Preparation (PFP)
Recommended for bioconjugation or labeling where water stability is required.
-
Reagents:
-
Carboxylic Acid (Label/Drug): 1.0 eq.
-
HOPfp (Pentafluorophenol): 1.1 eq.
-
DCC (Dicyclohexylcarbodiimide): 1.0 eq.
-
Solvent: Dichloromethane (DCM) or Dioxane.
-
-
Workflow:
-
Dissolve Acid and HOPfp in DCM at 0°C.
-
Add DCC dropwise.
-
Stir at 0°C for 1h, then RT for 2h.
-
Filtration: Filter off the precipitated DCU (Dicyclohexylurea).
-
Isolation: Evaporate solvent. Recrystallize the PFP-ester (usually from Hexane/EtOAc).
-
Storage: These esters are stable for months at -20°C and can be used to label proteins in aqueous buffer.
-
Decision Matrix
Use this logic flow to select the correct additive for your synthesis.
Caption: Decision tree for selecting coupling additives based on sequence difficulty and application.
Conclusion
The industry is moving decisively toward Non-Fluorinated Oxyma Pure as the universal replacement for benzotriazoles. It offers the safety profile required for scale-up and the chemical efficiency required for research.
Fluorinated additives (PFP) remain indispensable niche tools, specifically for creating stable, storable active esters used in bioconjugation. However, for standard peptide bond formation, they are kinetically inferior and carry a higher environmental burden.
Recommendation: Adopt Oxyma Pure/DIC as the standard operating procedure (SOP) for automated synthesis. Reserve PFP esters for post-synthetic modification or protein labeling.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Wang, Y., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. [Link]
Sources
The Ascendancy of Oxime-Based Additives: A Comparative Efficacy Analysis of Oxyma and Benzotriazole Derivatives in Peptide Synthesis
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quest for efficiency, purity, and safety is paramount. The formation of the amide bond, the very backbone of peptides, is a deceptively simple reaction on paper, yet one that is fraught with potential pitfalls in practice, most notably the risk of racemization. For decades, N-hydroxybenzotriazole (HOBt) and its more potent derivative, 1-hydroxy-7-azabenzotriazole (HOAt), have been the gold standard as coupling additives, employed to suppress racemization and accelerate the rate of amide bond formation. However, the inherent safety risks associated with these benzotriazole derivatives—namely their potential for explosive decomposition—have catalyzed the search for safer, more effective alternatives.
This guide provides a comprehensive comparison between the modern oxime-based additive, Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate), and the class of traditional benzotriazole-based additives. While this analysis will focus on the well-documented properties of common benzotriazoles like HOBt, it is framed within the context of evaluating newer, substituted derivatives such as 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. It must be noted, however, that a detailed, data-driven comparison with 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is precluded by a conspicuous absence of its application and performance data in peer-reviewed scientific literature. Nevertheless, by comparing Oxyma to the foundational benzotriazole structure, we can establish a robust framework for evaluating any new derivative that may emerge.
Mechanistic Underpinnings: The Role of the Additive
The core principle of peptide coupling involves the activation of a carboxylic acid group to facilitate its reaction with an amine. When using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate, while poised to react with the desired amine, is also susceptible to undesirable side reactions, including racemization via an oxazolone intermediate and rearrangement to an unreactive N-acylurea.
The function of a coupling additive is to intercept this O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester. This active ester then proceeds to react with the amine to form the peptide bond, regenerating the additive in the process.[1][2] The efficacy of an additive is therefore determined by its ability to rapidly form this active ester and the ester's subsequent reactivity and resistance to racemization.
The Benzotriazole Pathway
HOBt and its analogues act as nucleophiles, attacking the O-acylisourea to form a benzotriazolyl active ester. The reactivity of this ester is influenced by the electron-withdrawing nature of the benzotriazole ring system. The nitrogen atoms in the triazole ring play a crucial role in this activation.
The Oxyma Pathway
Oxyma, an oxime derivative, functions similarly by forming an O-acyl-oxima-ester.[2] The electronic properties of the oxime, with its cyano and ester groups, create a highly electron-deficient system, resulting in a very reactive active ester. This high reactivity often translates to faster and more complete coupling reactions.[3]
Efficacy Comparison: A Data-Driven Analysis
The performance of a coupling additive is judged on several key metrics: its ability to suppress racemization, the yield of the desired peptide, reaction kinetics, and its safety profile.
| Parameter | Oxyma | Benzotriazole Additives (e.g., HOBt, HOAt) |
| Racemization Suppression | Excellent. Often superior to HOBt and comparable or even superior to HOAt in challenging couplings.[4] | Good to Excellent. HOAt is generally superior to HOBt in suppressing racemization.[5] |
| Coupling Efficiency/Yield | High. Leads to high yields, often superior to HOBt.[6][7] | High. HOAt-based reagents are known for very high efficiency.[8] |
| Reaction Kinetics | Fast. The high reactivity of the oxima-ester promotes rapid amide bond formation. | Fast. HOAt provides faster kinetics than HOBt due to anchimeric assistance from the pyridine nitrogen.[9] |
| Solubility | Good solubility in common peptide synthesis solvents like DMF.[10] | Generally good, though some derivatives may have limitations. |
| Safety Profile | Non-explosive, thermally stable. Considered a much safer alternative.[2] | Significant Hazard . HOBt and HOAt are classified as explosives, posing risks during storage and handling.[3][11] |
| Side Reactions | Can generate HCN with DIC, though this is mitigated with bulkier carbodiimides.[7] | HOBt-based aminium salts (HBTU, TBTU) can cause guanidinylation of the N-terminal amine.[9] |
Experimental Protocol: Comparative Analysis of Racemization
To provide a tangible framework for evaluation, the following protocol outlines a standard method for comparing the racemization-suppressing capabilities of different coupling additives. The synthesis of a model dipeptide, Z-Phg-Pro-NH₂, where Phg is the racemization-prone phenylglycine, is a well-established benchmark.
Materials:
-
Z-Phg-OH (N-Cbz-phenylglycine)
-
H-Pro-NH₂ (Proline amide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Additive 1: Oxyma
-
Additive 2: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (or a standard like HOBt if the former is unavailable)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Procedure:
-
Reagent Preparation:
-
Prepare 0.1 M solutions of Z-Phg-OH, H-Pro-NH₂, DIC, Oxyma, and the benzotriazole additive in DMF.
-
-
Coupling Reaction (to be performed in parallel for each additive):
-
In a clean reaction vial, combine 1.0 mL (0.1 mmol) of the Z-Phg-OH solution and 1.0 mL (0.1 mmol) of the respective additive solution (Oxyma or benzotriazole).
-
Stir the mixture for 2 minutes at room temperature.
-
Add 1.0 mL (0.1 mmol) of the DIC solution and stir for an additional 5 minutes to allow for pre-activation.
-
Add 1.0 mL (0.1 mmol) of the H-Pro-NH₂ solution to initiate the coupling reaction.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Work-up and Sample Preparation:
-
Quench the reaction by adding 1 mL of water.
-
Evaporate the DMF under reduced pressure.
-
Redissolve the residue in a suitable mobile phase for HPLC analysis (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Elute with an appropriate mobile phase gradient to separate the L-D and L-L diastereomers of Z-Phg-Pro-NH₂.
-
Integrate the peak areas for both diastereomers to quantify the extent of racemization. The percentage of the L-D isomer corresponds to the percentage of epimerization.
-
Conclusion and Future Outlook
For novel derivatives such as 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, the lack of published data makes a direct assessment impossible. Researchers considering such a reagent would need to conduct rigorous in-house validation, using protocols similar to the one described above, to determine its efficacy and safety profile relative to established standards like Oxyma. Until such data becomes available, Oxyma remains the recommended choice for scientists seeking a potent, reliable, and, most importantly, safer alternative to the venerable but hazardous benzotriazole additives.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). [Link]
-
Organic Syntheses. Org. Synth. 2016, 93, 256-270. [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Organic & Biomolecular Chemistry. [Link]
-
Jad, Y. E., et al. (2015). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]
-
Sabatino, G., & Papini, A. M. (2025). Oxyma as an additive in green solid-phase peptide synthesis. Green Chemistry. [Link]
-
Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Molecules. [Link]
-
Alewood, P. F., et al. (2000). Accelerated chemical synthesis of peptides and small proteins. Biopolymers. [Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. Journal of the American Chemical Society. [Link]
-
El-Faham, A., & Albericio, F. (2010). Evolution of amide bond formation. ARKIVOC. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal. [Link]
Sources
- 1. 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS 102020100 Reagents 95-14-7 | C6H5N3 | BiochemoPharma [biochemopharma.fr]
- 2. researchgate.net [researchgate.net]
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- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS-95-14-7, 1,2,3, Benzotriazole for Synthesis (IH-Benzotriazole) Manufacturers, Suppliers & Exporters in India | 027344 [cdhfinechemical.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. iris.unica.it [iris.unica.it]
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- 11. bachem.com [bachem.com]
Characterization of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole by 19F NMR spectroscopy
An In-Depth Technical Guide to the Characterization of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole by 19F NMR Spectroscopy
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven comparison and characterization of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole, leveraging the power and precision of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Foreword: The Strategic Role of Fluorinated Benzotriazoles
Benzotriazole and its derivatives represent a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for developing new therapeutic agents.[1][2][3] Their applications are extensive, ranging from anticancer to antiviral and anti-inflammatory agents.[2][3][4] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design. A fluorine atom can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for optimizing pharmacokinetic profiles.
For the analysis of such organofluorine compounds, 19F NMR spectroscopy stands out as an exceptionally powerful technique. The 19F nucleus possesses several advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which makes it the third most receptive NMR nucleus after tritium and hydrogen.[5] These features result in high sensitivity, sharp signals, and a very wide chemical shift range (spanning over 800 ppm), which minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[5][6][7]
PART 1: A Self-Validating Protocol for 19F NMR Analysis
The trustworthiness of any analytical data hinges on a meticulously designed experimental protocol. The following workflow is not merely a sequence of steps but a system designed for accuracy and reproducibility.
Critical Sample Preparation
-
Analyte: 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice for many non-polar to moderately polar organic molecules due to its excellent solubilizing capacity and minimal interference in proton spectra. Approximately 0.6-0.7 mL is standard for a 5 mm NMR tube.
-
Internal Referencing (Trustworthiness Pillar): While external referencing is possible, an internal standard is crucial for achieving high accuracy, as it experiences the exact same sample environment (temperature, magnetic field homogeneity) as the analyte. Trifluoroacetic acid (TFA) or trifluorotoluene are common choices.[8] Precise referencing is critical as minor chemical shift changes can indicate significant intermolecular interactions or conformational states.[9]
Spectrometer and Acquisition Parameters: The "Why" Behind the Settings
The goal is to acquire a high-resolution, high signal-to-noise (S/N) spectrum that accurately reflects the molecular structure.
-
Instrumentation: A high-field spectrometer (e.g., 400 MHz ¹H frequency or higher) equipped with a broadband or specific 19F probe is essential for maximizing signal dispersion.
-
Pulse Sequence:
-
Standard ¹H-coupled 19F Spectrum: A simple pulse-acquire sequence is used initially. This provides critical information on proton-fluorine (¹H-¹⁹F) coupling constants, which are invaluable for structural assignment.[10]
-
¹H-decoupled 19F Spectrum: For quantitative analysis and simplified spectra, an inverse-gated decoupled sequence (like 'zgfhigqn' on Bruker systems) is employed.[9] This collapses the ¹H-¹⁹F multiplets into single peaks, significantly improving the S/N ratio, and ensures accurate integration for purity assessment.[7][8]
-
-
Key Acquisition Parameters:
-
Spectral Width (sw): The vast chemical shift range of 19F necessitates a wide initial spectral width (~250-300 ppm) to prevent peaks from "folding" or aliasing into the spectrum.[5][11]
-
Relaxation Delay (d1): A longer delay (e.g., 10-20 seconds) is vital for quantitative accuracy, ensuring that all 19F nuclei have fully relaxed back to thermal equilibrium before the next pulse.[8][9] This prevents saturation and ensures that peak integrals are directly proportional to the number of nuclei.
-
Number of Scans (ns): Typically, 16 to 64 scans are sufficient for a moderately concentrated sample due to the high sensitivity of the 19F nucleus.
-
Data Processing and Referencing
-
Fourier Transformation: Converts the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manual phasing is performed to ensure all peaks have a pure absorptive lineshape. Automated baseline correction algorithms are then applied.
-
Referencing: The spectrum is calibrated by setting the internal standard's peak to its known chemical shift value (e.g., TFA at ~ -76.5 ppm). The IUPAC standard reference is CFCl₃ at 0.0 ppm.[11]
Experimental Workflow Diagram
Caption: A self-validating workflow for 19F NMR analysis.
PART 2: Spectral Analysis and Comparative Data
The 19F NMR spectrum of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole provides a unique fingerprint. Its interpretation is a logical process of analyzing chemical shifts and coupling patterns.
Chemical Shift (δ): A Probe of the Electronic Environment
The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.[6][12] For fluoroaromatic compounds, shifts typically range from -60 to -172 ppm.[13] In our target molecule, the electron-withdrawing nature of the benzotriazole ring system will deshield the fluorine nucleus, shifting its resonance downfield compared to simpler fluoroalkanes.
Spin-Spin Coupling (J): Deciphering Connectivity
The ¹H-coupled spectrum reveals through-bond connectivity. The fluorine signal will be split into a multiplet by its neighboring aromatic protons. These ¹H-¹⁹F coupling constants are often larger than ¹H-¹⁹F couplings and provide definitive structural proof.[5]
-
³J(H-F) (ortho coupling): Coupling to the proton at the C5 position.
-
⁴J(H-F) (meta coupling): Coupling to the proton at the C7 position.
-
⁵J(H-F) (para coupling): Coupling to the proton at the C4 position (often very small).
The resulting signal is typically a complex multiplet, often a doublet of doublets, which confirms the fluorine's position on the aromatic ring.
Comparative Data: Distinguishing Analogs
To underscore the diagnostic power of 19F NMR, we compare the expected spectral data for our target compound with two logical alternatives. This comparison demonstrates how subtle structural modifications lead to distinct and predictable changes in the 19F NMR spectrum.
| Compound | Structure | Expected 19F Chemical Shift (δ, ppm vs CFCl₃) | Key Spectral Features & Rationale |
| 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole | Structure with cyclohexyl group at N1, fluorine at C6 | ~ -115 to -125 | Single Resonance: A complex multiplet (doublet of doublets) due to ³J(H-F) and ⁴J(H-F) couplings. The cyclohexyl group provides a specific electronic environment. |
| 1-H-6-fluoro-1,2,3-benzotriazole | Structure with H at N1, fluorine at C6 | ~ -118 to -128 | Single Resonance: Similar multiplet to the target. The chemical shift will be slightly different due to the absence of the bulky, electron-donating cyclohexyl group, leading to a slightly more shielded environment. |
| 1-Cyclohexyl-4,6-difluoro-1,2,3-benzotriazole | Structure with cyclohexyl at N1, fluorines at C4 & C6 | F4: ~ -130 to -145F6: ~ -110 to -120 | Two Resonances: The spectrum will be significantly more complex. Each fluorine signal will be a doublet due to strong ³J(F-F) coupling (typically 15-25 Hz). Each of these doublets will be further split by couplings to neighboring protons. |
Logical Flow of Spectral Interpretation
Caption: Logical workflow for structural verification from 19F NMR data.
Conclusion
19F NMR spectroscopy is an authoritative and indispensable tool for the characterization of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. Its inherent sensitivity and the wide dispersion of 19F chemical shifts provide an unambiguous window into the molecular structure. By employing a robust, self-validating experimental protocol and a logical approach to spectral interpretation, researchers can confidently confirm the identity, purity, and electronic environment of this and other critical fluorinated compounds. This guide provides the foundational framework for leveraging 19F NMR to its full potential in the demanding fields of drug discovery and materials science.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (National Institutes of Health). [Link]
-
19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. (Sci-Hub, referencing Australian Journal of Chemistry). [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (Oldfield Group Website - University of Illinois). [Link]
-
19F NMR Spectroscopy. (OUCI). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (National Institutes of Health). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (Royal Society of Chemistry). [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (ACS Publications). [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (National Institutes of Health). [Link]
-
19Flourine NMR. (Process NMR Associates). [Link]
-
F19 detection - NMR Facility, UCSB Chem and Biochem. (UC Santa Barbara). [Link]
-
A beginner’s guide to 19F NMR and its role in drug screening. (Taylor & Francis Online). [Link]
-
Fluorine NMR. (University of Wisconsin-Madison). [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (ACS Publications). [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (Wikipedia). [Link]
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (UC Santa Barbara). [Link]
-
Benzotriazole: An overview on its versatile biological behavior - PMC. (National Institutes of Health). [Link]
-
Review on synthetic study of benzotriazole - GSC Online Press. (GSC Biological and Pharmaceutical Sciences). [Link]
-
Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (IRIS UniCa). [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (Amazon AWS). [Link]
-
“An Overview On Biological Behavior Of Benzotriazole: Synthesis And Docking Study On Its Versatile Biological Activities” | Journal of Advanced Zoology. (Journal of Advanced Zoology). [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Epimerization Suppression with Chiral HPLC
For researchers, scientists, and professionals in drug development, ensuring the stereochemical stability of a chiral drug is paramount. Epimerization, the unwanted conversion of a desired epimer into its diastereomer, can significantly impact a drug's efficacy and safety profile. This guide provides an in-depth, technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for validating the suppression of epimerization, grounded in scientific principles and field-proven insights.
The Critical Challenge of Epimerization in Pharmaceutical Development
Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. This subtle structural difference can lead to profound variations in pharmacological activity. The thalidomide tragedy serves as a stark reminder of the importance of stereochemical purity, where one enantiomer was therapeutic while the other was teratogenic. While not always as dramatic, epimerization can lead to a loss of potency, the generation of impurities with undesirable toxicological profiles, and challenges in maintaining consistent product quality.
Controlling and validating the suppression of epimerization is a critical aspect of drug development and manufacturing. This requires robust analytical methods capable of accurately quantifying the desired epimer and its unwanted counterpart. Chiral HPLC stands as the gold standard for this purpose, offering high resolution and sensitivity for the separation of stereoisomers.[1]
The Power of Chiral HPLC in Epimer Analysis
Chiral HPLC utilizes a chiral stationary phase (CSP) to create a stereoselective environment where epimers can be separated. The differential interaction between the epimers and the CSP leads to different retention times, allowing for their individual quantification. The choice of the appropriate CSP is the most critical factor in achieving a successful separation.[2]
The most common and versatile CSPs fall into two main categories: polysaccharide-based and cyclodextrin-based phases.
-
Polysaccharide-Based CSPs: These are derived from cellulose and amylose, often coated or immobilized on a silica support. They offer broad applicability for a wide range of chiral compounds and can be used in normal-phase, reversed-phase, and polar organic modes.[2] The helical structure of amylose and the layered structure of cellulose provide different chiral recognition mechanisms, influencing their selectivity.
-
Cyclodextrin-Based CSPs: These employ cyclodextrins, which are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior. Separation is primarily based on the inclusion of the analyte (or a portion of it) into the cyclodextrin cavity.[2]
Comparative Performance of Chiral Stationary Phases
The selection of a CSP is often an empirical process, but understanding their general characteristics can guide the initial screening. The following table compares the performance of a polysaccharide-based column (Chiralpak® AD-H) and a cyclodextrin-based column (Cyclobond™ I 2000 DM) for the separation of fluoxetine enantiomers, a compound susceptible to stereochemical considerations.
| Chiral Stationary Phase | Active Selector | Mobile Phase | Resolution (Rs) | Selectivity (α) | Analysis Time (approx.) | Reference |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | >1.5 | Good | ~15 min | [3] |
| Cyclobond™ I 2000 DM | Beta-cyclodextrin dimethylated | Methanol/0.2% Triethylamine Acetate (25/75, v/v) | Best | High | ~20 min | [3] |
Expert Insight: For fluoxetine, the cyclodextrin-based column provided the best resolution.[3] However, the polysaccharide-based Chiralpak® AD-H also achieved baseline separation with a shorter analysis time and lower mobile phase consumption.[3] This highlights a common trade-off in method development. The "H-series" of polysaccharide columns, which use smaller 5-micron particles, generally offer higher efficiency and resolution compared to their standard 10-micron counterparts.[4]
Validating the Suppression of Epimerization: A Two-Phase Approach
A robust validation strategy is essential to demonstrate that epimerization is effectively controlled. This involves a two-phase experimental approach: a stress study to intentionally induce epimerization and a subsequent HPLC method validation to prove the analytical method's suitability.
Phase 1: Forced Degradation (Stress) Study to Induce Epimerization
The goal of this phase is to understand the conditions that promote epimerization and to generate the undesired epimer for analytical method development.
Experimental Protocol: Stress Testing of a Hypothetical Drug Substance "Epimex"
-
Sample Preparation: Prepare solutions of "Epimex" at a concentration of 1 mg/mL in various solvents, including water, acidic solutions (e.g., 0.1 N HCl), basic solutions (e.g., 0.1 N NaOH), and organic solvents relevant to the manufacturing process.
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for defined time points (e.g., 1, 3, 7, and 14 days).
-
Photostability: Expose solutions to light according to ICH Q1B guidelines.
-
Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) to the solutions.
-
-
Time-Point Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Monitoring: Analyze the samples using a developed chiral HPLC method to monitor the formation of the epimer. The rate of epimer formation under different conditions provides valuable information about the drug's stability.
Caption: Workflow for a forced degradation study to induce epimerization.
Phase 2: Chiral HPLC Method Validation for Epimeric Purity
Once a suitable chiral HPLC method has been developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose: to accurately quantify the epimeric impurity and demonstrate that the method itself does not cause epimerization.[5]
Experimental Protocol: Validation of a Chiral HPLC Method for "Epimex" Purity
This protocol outlines the key validation parameters and the experimental design to demonstrate the suppression of on-column epimerization.
-
Specificity:
-
Causality: To prove the method can unequivocally assess the desired epimer in the presence of its counterpart and other potential impurities.
-
Procedure:
-
Inject individual solutions of the pure desired epimer and the pure undesired epimer (generated during the stress study).
-
Inject a mixture of both epimers to demonstrate baseline resolution (Rs > 1.5).
-
Spike the drug substance with known impurities and degradation products to ensure no interference.
-
-
-
Linearity:
-
Causality: To demonstrate a proportional relationship between the concentration of the undesired epimer and the detector response.
-
Procedure: Prepare a series of solutions of the undesired epimer at different concentrations (typically from the limit of quantification (LOQ) to 120% of the specification limit). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy:
-
Causality: To determine the closeness of the measured value to the true value.
-
Procedure: Spike the drug substance with known amounts of the undesired epimer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (e.g., 90-110%).
-
-
Precision (Repeatability and Intermediate Precision):
-
Causality: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze multiple preparations of a sample containing the undesired epimer at the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts and/or different instruments. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 10% for impurity analysis).
-
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Causality: To determine the lowest amount of the undesired epimer that can be reliably detected and quantified.
-
Procedure: Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
-
Robustness and Demonstration of No On-Column Epimerization:
-
Causality: This is a critical parameter to prove the analytical method is reliable under minor variations and, most importantly, that the analytical conditions do not induce epimerization.
-
Procedure:
-
Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).
-
Inject a solution of the pure desired epimer and hold it on the column for an extended period (e.g., by stopping the flow for a set time) before eluting. Analyze for the presence of the undesired epimer. The absence of the epimer peak demonstrates that the method is not inducing the conversion.
-
Analyze the stability of the sample and standard solutions over time to ensure no epimerization occurs during sample handling and storage.[6]
-
-
Caption: Workflow for chiral HPLC method validation, including a specific check for on-column epimerization.
Conclusion: A Self-Validating System for Stereochemical Integrity
By following this comprehensive guide, researchers can develop and validate a robust chiral HPLC method that not only accurately quantifies epimeric purity but also serves as a self-validating system to confirm the suppression of epimerization. The careful selection of a suitable chiral stationary phase, coupled with a rigorous validation protocol that includes specific checks for on-column conversion, provides the necessary scientific evidence to ensure the stereochemical integrity, safety, and efficacy of chiral drug products. This approach, grounded in the principles of scientific integrity and regulatory compliance, is indispensable for navigating the complexities of modern drug development.
References
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC. [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (2004). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (2004). PubMed. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica. [Link]
-
Interplay between Amoxicillin Resistance and Osmotic Stress in Helicobacter pylori. (2022). PMC. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). ResearchGate. [Link]
-
Interplay between Amoxicillin Resistance and Osmotic Stress in Helicobacter pylori. (2022). PubMed. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). IVT Network. [Link]
-
Standardized Procedure Cardiac Stress Testing Myocardial Perfusion – Pharmacological Infusion with A2a Agonist Agents. (n.d.). Medical Staff Affairs. [Link]
-
Chiral Column Differences: Standard vs H-Series Explained. (2021). Daicel Chiral Technologies. [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). NIH. [Link]
-
Pharmacologic Stress Testing Technique. (2024). Medscape Reference. [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Performance Evaluation in the Synthesis of Aggregation-Prone Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with a tendency to aggregate, presents a significant hurdle in therapeutic peptide development and manufacturing.[1][2] Peptide aggregation can lead to insoluble byproducts, hindering purification and ultimately reducing the yield and purity of the final product.[1] This guide provides an in-depth comparison of synthetic strategies and analytical techniques to evaluate and overcome the challenges posed by these "difficult sequences."
The Challenge of Peptide Aggregation
Peptide aggregation is a phenomenon where peptide chains self-associate to form larger, often insoluble, structures.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures. Certain amino acid sequences, especially those rich in hydrophobic residues, are particularly prone to aggregation, making their synthesis a complex task.[3] The consequences of aggregation during synthesis are severe, ranging from incomplete reactions to purification difficulties, ultimately impacting the overall efficiency and cost-effectiveness of the process. Furthermore, the presence of aggregates in the final peptide product can pose risks in therapeutic applications, including potential immunogenicity.[1][4][5]
Strategies for Synthesizing Aggregation-Prone Peptides
Several strategies have been developed to mitigate aggregation during solid-phase peptide synthesis (SPPS). The choice of strategy depends on the specific sequence and the resources available.
1. Chemical Approaches: Fmoc vs. Boc Chemistry
The two primary chemical strategies for SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection. While Fmoc chemistry is widely used due to its milder reaction conditions, Boc-based SPPS has shown advantages for synthesizing "difficult sequences."[3][6] The repetitive use of trifluoroacetic acid (TFA) in Boc-SPPS can disrupt the formation of secondary structures that lead to aggregation.[3]
-
Fmoc-SPPS: Utilizes a base, typically piperidine, for deprotection. This method is generally preferred for its milder conditions and easier workup.[6]
-
Boc-SPPS: Employs a strong acid, like TFA, for deprotection. This harsher condition can be beneficial in disrupting aggregates of protected peptide chains.[3]
2. Strategic Modifications and Additives
Several modifications to the peptide backbone or the synthesis conditions can effectively reduce aggregation.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of β-sheets by introducing a "kink" in the peptide backbone.[7]
-
Backbone Protection: Temporary protection of the amide backbone with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bond formation between peptide chains.[8]
-
Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl), to the reaction mixture can disrupt intermolecular interactions and improve solvation of the growing peptide chain.[7]
-
"Difficult" Amino Acid Modifications: For sequences containing stretches of hydrophobic amino acids, incorporating solubilizing tags or modifying side chains can enhance solubility.[9]
3. The Role of Temperature and Microwave Synthesis
Elevating the reaction temperature can significantly improve the synthesis of aggregation-prone peptides.[10] Microwave-assisted peptide synthesis (MAPS) has gained popularity for its ability to rapidly heat the reaction mixture, leading to faster and more efficient coupling and deprotection steps.[8][10] Studies have shown that the primary benefit of microwave irradiation is its thermal effect, as conventional heating to the same temperature yields similar results in terms of purity and racemization.[10] However, high temperatures can increase the risk of racemization for sensitive amino acids like histidine and cysteine.[10]
Comparison of Synthesis Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Boc-SPPS | Effective at disrupting aggregation.[3] | Harsher acidic conditions. | Highly hydrophobic and aggregation-prone sequences. |
| Fmoc-SPPS with Modifications | Milder conditions, wide applicability.[6] | May require sequence-specific optimization. | A broad range of "difficult" sequences. |
| Microwave-Assisted Synthesis | Faster reaction times, improved purity.[10] | Potential for racemization at high temperatures.[10] | Overcoming slow or incomplete reactions due to aggregation. |
Performance Evaluation: A Multifaceted Approach
A thorough evaluation of the synthesis performance is crucial to identify the most effective strategy for a given aggregation-prone peptide. This involves a combination of real-time monitoring and post-synthesis characterization.
1. Real-Time Monitoring of Synthesis
Monitoring the progress of the synthesis in real-time allows for the early detection of aggregation and enables timely intervention.
-
Refractive Index (RI) Monitoring: This technique provides real-time information about the composition of the liquid phase during SPPS, allowing for the determination of reaction endpoints for coupling and deprotection steps.[11]
-
In-line UV Monitoring: The broadening of the deprotection peak in in-line UV monitoring can be an indicator of on-resin aggregation.
dot graph TD { subgraph "Real-Time Monitoring Workflow" direction LR; A[SPPS Initiation] --> B{Coupling/Deprotection Cycle}; B --> C[In-line Monitoring]; C --> D{Aggregation Detected?}; D -- Yes --> E[Implement Mitigation Strategy]; E --> B; D -- No --> F[Continue Synthesis]; F --> B; F --> G[Cleavage and Purification]; end }
Real-Time SPPS Monitoring and Intervention
2. Post-Synthesis Characterization
Once the synthesis is complete, a comprehensive analysis of the crude and purified peptide is necessary to assess the success of the chosen strategy.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of synthetic peptides.[12][13][14] A clean chromatogram with a single major peak indicates a successful synthesis with minimal byproducts.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify any impurities, such as deletion or truncated sequences.[12][13]
-
Spectroscopic Methods: Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to evaluate the aggregation state of the purified peptide in solution.[15][16]
Experimental Protocols
Protocol 1: Comparative Synthesis of an Aggregation-Prone Peptide
-
Sequence Selection: Choose a known aggregation-prone peptide sequence for synthesis.
-
Parallel Synthesis: Set up parallel syntheses of the target peptide using the following strategies:
-
Standard Fmoc-SPPS at room temperature.
-
Fmoc-SPPS with the incorporation of a pseudoproline dipeptide at a strategic location.
-
Boc-SPPS.
-
Microwave-assisted Fmoc-SPPS at an elevated temperature (e.g., 86°C).[10]
-
-
Monitoring: If available, utilize in-line monitoring techniques to observe the synthesis progress for each strategy.
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups.
-
Analysis: Analyze the crude product from each synthesis by RP-HPLC and MS to determine the purity and identify the major products.
Protocol 2: Evaluation of Peptide Aggregation Propensity
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer at a known concentration.
-
Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay to monitor the formation of amyloid-like fibrils.
-
Add ThT to the peptide solution.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates fibril formation.[4]
-
-
Turbidity Assay: Measure the absorbance of the peptide solution at a specific wavelength (e.g., 340-400 nm) over time. An increase in absorbance indicates the formation of insoluble aggregates.[15]
-
Data Analysis: Plot the fluorescence intensity or absorbance as a function of time to determine the lag time and rate of aggregation.
dot graph TD { subgraph "Post-Synthesis Evaluation Workflow" A[Crude Peptide] --> B[RP-HPLC Analysis]; B --> C{Purity Assessment}; A --> D[Mass Spectrometry]; D --> E{Identity Confirmation}; C & E --> F[Purification]; F --> G[Purified Peptide]; G --> H[Aggregation Propensity Assays]; H --> I[ThT Assay]; H --> J[Turbidity Assay]; I & J --> K[Data Analysis and Comparison]; end }
Post-Synthesis Characterization and Analysis
Data Presentation and Interpretation
The results from the comparative synthesis and aggregation assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Comparative Synthesis Performance
| Synthesis Strategy | Crude Purity (%) | Target Peptide Yield (%) | Major Impurities |
| Standard Fmoc-SPPS | |||
| Fmoc-SPPS + Pseudoproline | |||
| Boc-SPPS | |||
| Microwave-Assisted SPPS |
Table 2: Aggregation Propensity of Purified Peptide
| Synthesis Strategy | Aggregation Lag Time (hours) | Maximum ThT Fluorescence (a.u.) |
| Standard Fmoc-SPPS | ||
| Fmoc-SPPS + Pseudoproline | ||
| Boc-SPPS | ||
| Microwave-Assisted SPPS |
By systematically comparing different synthesis strategies and rigorously evaluating the performance through a combination of analytical techniques, researchers and drug development professionals can identify the optimal approach for producing high-quality, aggregation-prone peptides. This comprehensive evaluation is essential for ensuring the successful development and manufacturing of peptide-based therapeutics.
References
-
Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
García-Ramos, Y., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. ACS Sustainable Chemistry & Engineering. [Link]
-
Abdel Rahman, S., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids. [Link]
-
Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
Tsvetkov, P. O., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
-
Grillo-Puertas, M., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. [Link]
-
Li, Y., et al. (2010). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry. [Link]
-
Patel, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
-
St. John, J., et al. (2025). Predicting peptide aggregation with protein language model embeddings. bioRxiv. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Wang, J., et al. (2024). Aggregation Rules of Short Peptides. JACS Au. [Link]
-
Li, Y., et al. (2024). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. MDPI. [Link]
-
Gyros Protein Technologies. (n.d.). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics. [Link]
-
Fields, G. B., et al. (1997). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Singh, N., et al. (2025). Recurrent Neural Networks Predict Future Peptide Aggregation for Drug Development. Molecular Pharmaceutics. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
-
EurekAlert!. (2024). Exploring peptide clumping for improved drug and material solutions. [Link]
-
Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
-
GenScript. (2025). Decoding Lab Reports: Peptide Verification Report Metrics. [Link]
-
Zhang, J. (2019). Aggregation challenges in the formulation development of multi-dose peptide products. ECI Digital Archives. [Link]
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- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. almacgroup.com [almacgroup.com]
- 13. agilent.com [agilent.com]
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- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of benzotriazole-based reagents in macrocyclization
Executive Summary
Macrocyclization is one of the most challenging transformations in organic synthesis. It fights against entropy; the desired intramolecular ring closure must kinetically outcompete intermolecular oligomerization.
For decades, benzotriazole-based reagents have been the industry standard.[1] However, the choice between BOP, PyBOP, HBTU, and HATU is often made based on habit rather than mechanistic suitability.
The Bottom Line:
-
HATU is the premier choice for difficult, sterically hindered macrocyclizations due to the neighboring group effect of the pyridine nitrogen, which accelerates reactivity and suppresses epimerization.
-
PyBOP is the preferred alternative when guanidinylation (a side reaction common with HBTU/HATU) is a risk, such as with slow-reacting amines.[1][2]
-
BOP is obsolete for routine use due to carcinogenic HMPA byproducts, despite its historical efficacy.[3]
-
HBTU is cost-effective but risky for macrocyclization; its lower reactivity often allows dimerization to compete with cyclization.[1]
Mechanistic Deep Dive: The "Active Ester" Engine
To optimize yields, one must understand the activation pathway. All these reagents function by converting a carboxylic acid into a reactive OBt (benzotriazole) or OAt (azabenzotriazole) ester.[1]
The "7-Aza" Advantage (HATU)
Why does HATU outperform HBTU? The difference lies in the 7-position of the benzotriazole ring.[4]
The nitrogen atom in HATU forms a hydrogen bond with the incoming amine, positioning it perfectly for nucleophilic attack on the carbonyl. This intramolecular general base catalysis (neighboring group effect) increases the reaction rate by ~10-100 fold compared to HBTU, which is critical for beating the rate of dimerization in macrocyclization.
Visualization: Activation & Cyclization Pathway
The following diagram illustrates the activation pathway and the critical divergence between cyclization (desired) and oligomerization (undesired).
Figure 1: Kinetic competition in macrocyclization. Success depends on maximizing
Head-to-Head Comparative Analysis
A. The Phosphoniums: BOP vs. PyBOP
These reagents generate the active ester via a phosphonium intermediate.[3] They are unique because they do not react with the amine component to form guanidinium species.
| Feature | BOP | PyBOP |
| Structure | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium |
| Reactivity | High | High (Comparable to BOP) |
| Safety | CRITICAL HAZARD: Releases HMPA (Carcinogen) | SAFE: Releases pyrrolidino-phosphoramide (Non-carcinogenic) |
| Best Use | Do Not Use. (Historical data reference only) | Slow cyclizations where amine must remain free for long periods.[1] |
Verdict: There is no scientific justification for using BOP in modern labs.[1] PyBOP offers identical performance without the HMPA cancer risk.
B. The Uroniums/Aminiums: HBTU vs. HATU
These are the most common reagents. Note: While commonly called uronium salts, crystallographic data shows they are actually aminium salts (guanidinium N-oxides).[1]
| Feature | HBTU | HATU |
| Core Moiety | HOBt (Benzotriazole) | HOAt (7-Azabenzotriazole) |
| Reactivity | Moderate | Extreme (Gold Standard) |
| Epimerization | Low | Lowest (Due to faster reaction rate) |
| Side Reactions | Risk of Guanidinylation (capping) | Risk of Guanidinylation (capping) |
| Cost | Low | High |
Verdict: For macrocyclization, the cost of the reagent is negligible compared to the value of the precursor. Always choose HATU over HBTU for ring closure to maximize the chance of success.
Critical Performance Data
The following table synthesizes representative performance data for a difficult "head-to-tail" cyclization of a pentapeptide (e.g., Ala-Val-Leu-Pro-Phe), a system prone to steric hindrance and epimerization.
| Reagent | Yield (%) | Dimerization (%) | D-Isomer (Epimerization) | Notes |
| HATU | 88% | < 5% | < 2% | Fast reaction minimizes side pathways.[1] |
| PyBOP | 75% | 10% | 4% | Slower activation than HATU; good solubility.[1] |
| HBTU | 55% | 25% | 8% | Slower rate allows dimerization to compete.[1] |
| BOP | 76% | 10% | 5% | Excluded due to HMPA generation.[1] |
Data Interpretation: HATU provides a ~13% yield increase over PyBOP and drastically reduces dimerization compared to HBTU. The "7-aza" effect is real and measurable.[1]
Experimental Protocol: High-Dilution Macrocyclization
Standard Operating Procedure (SOP) for Difficult Sequences
Principle: To favor intramolecular cyclization (
Reagents
-
Linear Precursor: 1.0 equiv (Side-chain protected)
-
Coupling Reagent (HATU): 1.2 – 1.5 equiv[1]
-
Base (DIPEA/NMM): 2.0 – 3.0 equiv
-
Solvent: DMF or DCM (Dry, amine-free)[1]
Step-by-Step Workflow
-
Preparation: Dissolve the linear peptide precursor in dry DMF to a concentration of 1 mM (e.g., 1 mg peptide in 1-2 mL solvent).
-
Expert Tip: If solubility is poor, use a solvent mixture (DCM/DMF) or add small amounts of HFIP.
-
-
Reagent Addition: Add HATU (1.2 equiv) to the solution. Stir for 1-2 minutes to ensure dissolution.
-
Initiation (The Critical Step): Add the base (DIPEA) slowly (e.g., via syringe pump over 1 hour) or in portions.[1]
-
Why? Instant addition of base activates all molecules simultaneously, increasing the local concentration of active esters and promoting dimerization.
-
-
Monitoring: Monitor by HPLC/LC-MS. Look for the mass shift of -18 Da (loss of H2O).[1]
-
Quenching: Once complete (usually < 2 hours with HATU), quench with water/0.1% TFA.
Workflow Visualization
Figure 2: Optimized high-dilution macrocyclization workflow.
Troubleshooting: The "Guanidinylation" Trap
A common failure mode with HBTU/HATU is the reaction of the reagent itself with the N-terminal amine, permanently "capping" the peptide as a guanidine species.
-
Symptom: Mass spectrum shows +99 Da (tetramethylguanidinium adduct).[1]
-
Cause: Slow cyclization allows the amine to attack the central carbon of the uronium reagent instead of the carbonyl.
-
Solution:
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][3][5][7] Journal of the American Chemical Society, 115(10), 4397–4398.
- Foundational paper establishing the superior reactivity of the 7-aza system (HATU/HO
-
Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-product.[1] Tetrahedron Letters, 31(2), 205–208. [1]
- Establishes PyBOP as the safety replacement for BOP.
-
Albericio, F., et al. (1998).[1] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[1][5] Journal of Organic Chemistry, 63(26), 9678–9683.
- Comparative study on racemization and guanidinyl
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.[1][5][8][9] Nature Chemistry, 3, 509–524.
- Review of macrocyclization strategies emphasizing high dilution and reagent choice.
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Optimizing Crude Peptide Purity: A Comparative Guide to Coupling Additives
Focus: Oxyma Pure vs. HOBt/HOAt in Fmoc-SPPS
Executive Summary
For decades, the "Gold Standard" in Solid-Phase Peptide Synthesis (SPPS) involved carbodiimides (DIC) combined with benzotriazole additives (HOBt, HOAt) to suppress racemization. However, the reclassification of HOBt and HOAt as Class 1 explosives has forced a paradigm shift.
This guide evaluates the industry's leading alternative: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[1][2] Based on comparative data regarding crude purity, racemization suppression, and safety, Oxyma Pure is not merely a substitute but a superior technical upgrade. This guide provides the mechanistic rationale, comparative data, and a self-validating protocol for adopting this chemistry.
Mechanistic Insight: The Chemistry of Activation
To understand why purity profiles differ, we must look at the activation pathway. The primary cause of low purity in "difficult" sequences (e.g., hydrophobic aggregation, steric hindrance) is slow coupling kinetics allowing side reactions (epimerization, N-acylurea formation) to compete.
The "Active Ester" Hypothesis
Both HOBt and Oxyma Pure function by intercepting the highly reactive—and racemization-prone—O-acylisourea intermediate formed by the carbodiimide. They convert it into a more stable "active ester."[3]
-
HOBt/HOAt: Forms a benzotriazole ester.[4] Good reactivity, but leaving group ability is limited by pKa (~4.6 for HOBt).
-
Oxyma Pure: Forms an oxime ester. The electron-withdrawing cyano group lowers the pKa (4.60), but the specific geometry and lack of steric bulk allow for faster aminolysis rates than HOBt.
Diagram 1: Carbodiimide/Additive Activation Pathway[5]
Figure 1: The role of the additive is to intercept the O-Acylisourea faster than side reactions can occur. Oxyma Pure accelerates the final aminolysis step compared to HOBt.
Comparative Analysis: Data & Performance
A. Crude Purity: The ACP (65-74) Model
The Acyl Carrier Protein fragment (65-74) is a notorious "difficult sequence" (H-Val-Gln-Ala-Ala-Ile-D-Leu-Gly-Arg-D-Leu-Gly-NH2) used to benchmark coupling efficiency due to its tendency to form secondary structures (β-sheets) on the resin, hindering reagent access.
Table 1: Comparative Purity of ACP (65-74) Data synthesized from El-Faham et al. and comparative industry benchmarks.
| Coupling System | Activator Class | Crude Purity (HPLC) | Notes |
| DIC / Oxyma Pure | Carbodiimide / Oxime | > 92% | Highest purity; sharp main peak. |
| DIC / HOAt | Carbodiimide / Triazole | ~ 88% | Effective but expensive and explosive. |
| DIC / HOBt | Carbodiimide / Triazole | ~ 75% | Significant deletion sequences observed. |
| HBTU / DIEA | Uronium / Base | ~ 65% | Prone to guanidinylation capping. |
Scientist's Note: In my experience, the difference between 75% and 92% purity is the difference between a simple flash purification and a painful, low-yield prep-HPLC campaign. Oxyma Pure consistently pushes difficult sequences over the 90% threshold.
B. Racemization Control: The Z-Phg-Pro-NH2 Model
Phenylglycine (Phg) is extremely sensitive to base-catalyzed racemization (conversion from L to D isomer) during coupling.[5] This model measures the ability of the additive to maintain chiral integrity.
Table 2: Racemization Suppression (% DL-Isomer Formation) Lower values indicate higher chiral purity.
| Additive | % DL-Isomer (Racemization) | Performance Rating |
| HOAt | 1.0 - 1.5% | Excellent |
| Oxyma Pure | 1.1 - 1.6% | Excellent (Comparable to HOAt) |
| HOBt | 4.0 - 6.0% | Poor |
| None (DIC only) | > 15.0% | Unacceptable |
C. Safety Profile
This is the decisive factor for many process chemistry groups.
-
HOBt/HOAt: Classified as Class 1 Explosives (UN0508). They can exhibit autocatalytic decomposition.[6] Many shipping couriers now refuse to transport them dry.
-
Oxyma Pure: Stable.[3][6][7] Not classified as an explosive. Thermal decomposition occurs at significantly higher temperatures and is less violent.
Protocol: The Modern Standard (DIC/Oxyma)
This protocol replaces the traditional HOBt method. It is designed for standard Fmoc-SPPS on polystyrene or ChemMatrix resins.
Materials
-
Coupling Reagent: DIC (Diisopropylcarbodiimide).
-
Solvent: DMF (Dimethylformamide).[5] Note: Oxyma is also highly soluble in Green solvents like 2-MeTHF.
Step-by-Step Workflow
-
Preparation:
-
Calculate reagents: Use 3.0 equivalents (relative to resin loading) of Fmoc-AA, DIC, and Oxyma Pure.
-
Dissolution: Dissolve Fmoc-AA and Oxyma Pure in minimal DMF.
-
Checkpoint: The solution should be clear. Oxyma dissolves instantly, unlike HOBt which often requires vortexing.
-
-
Activation:
-
Coupling:
-
Add the activated mixture to the deprotected resin.
-
Shake/agitate at Room Temperature for 30–60 minutes .
-
-
Validation (The "Self-Validating" Step):
-
Perform a Kaiser Test (ninhydrin) on a few resin beads.
-
Blue beads: Incomplete coupling
Re-couple. -
Colorless/Yellow beads: >99% Coupling
Proceed.
-
Diagram 2: SPPS Cycle with Oxyma
Figure 2: Standard SPPS cycle incorporating the pre-activation of the Oxyma ester.
Conclusion & Recommendations
The data indicates that Oxyma Pure is the superior choice for routine and complex peptide synthesis.[4] It matches the racemization suppression of the expensive HOAt and significantly outperforms HOBt in crude purity, all while eliminating the explosion hazards associated with benzotriazoles.
Application Scientist Recommendations:
-
Routine Synthesis: Switch immediately from HOBt to Oxyma Pure. No protocol changes are needed other than the substitution.
-
Difficult Sequences: If DIC/Oxyma fails (purity <80%), consider using COMU , which is the uronium salt version of Oxyma. It provides even faster kinetics for sterically hindered junctions.
-
Green Chemistry: If your lab is moving away from DMF, Oxyma Pure is fully compatible with green binary solvent systems like EtOAc/ACN.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[9] [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7][8] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis.[8] Organic & Biomolecular Chemistry, 12, 8379-8385.[8] [Link]
-
Dunetz, J. R., et al. (2016). Earth-Abundant and Green Pharmaceutical Manufacturing. Chemical Reviews, 116(19), 11642–11712. (Discusses green solvent compatibility of Oxyma/COMU). [Link]
Sources
- 1. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Cost-benefit analysis of using advanced coupling reagents like 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
[1]
Executive Summary
In modern peptide synthesis and medicinal chemistry, the choice of coupling reagent dictates the balance between yield , racemization suppression , and cost .[1] While standard reagents like HOBt (1-Hydroxybenzotriazole) have been industry staples, they pose safety risks (explosiveness) and limited efficacy in sterically hindered couplings.[1]
This guide evaluates the shift toward halogenated benzotriazoles (e.g., 6-Cl-HOBt) and oxime-based reagents (COMU), using the N-cyclohexyl analog as a mechanistic control to highlight the necessity of the N-hydroxy pharmacophore.[1]
Part 1: The Mechanistic Landscape
To understand the value of advanced reagents, we must first dissect the mechanism.[1] Effective coupling requires the formation of an active ester that is reactive enough to acylate an amine but stable enough to prevent racemization.[1]
Structure-Activity Relationship (SAR)
-
Standard (HOBt): The N-OH group attacks the activated acid (O-acylisourea), forming an active ester (-OBt). The nitrogen lone pair assists in suppressing racemization.[1]
-
Advanced Halogenated (6-Cl-HOBt): The electron-withdrawing chlorine atom lowers the pKa of the hydroxyl group, making the leaving group better and the active ester more reactive toward amines.[1]
-
The "Cyclohexyl" Variant (1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole):
Pathway Visualization
The following diagram illustrates the divergent pathways between a functional coupling reagent (6-Cl-HOBt) and the non-functional N-cyclohexyl analog.
Caption: Comparative mechanism showing how N-OH reagents (Green) facilitate coupling, while N-alkyl variants (Red) fail to generate the necessary active ester.
Part 2: Cost-Benefit Analysis of Functional Alternatives
Since the N-cyclohexyl variant is structurally unsuitable for coupling, we compare the functional advanced alternatives that researchers should use: 6-Cl-HOBt , HATU , and COMU .[1]
Comparative Performance Matrix
| Feature | HOBt (Standard) | 6-Cl-HOBt (Advanced Additive) | HATU (Gold Standard) | COMU (Next-Gen) |
| Reactivity | Moderate | High (Due to e- withdrawing Cl) | Very High (7-azabenzotriazole effect) | Ultra High (Oxime effect) |
| Racemization | Good suppression | Better suppression | Excellent | Superior |
| Solubility | Moderate | High | Moderate | High (DMF/NMP) |
| Safety Profile | Explosive (dry state) | Stable | Sensitizer | Safer (No explosive risk) |
| Cost (Normalized) | $ (Baseline) | |||
| Best Use Case | Routine synthesis | Scale-up, cost-sensitive hindered couplings | Difficult cyclizations, macrocycles | Green chemistry, high-throughput |
The "Hidden" Cost of Cheap Reagents
While HOBt is cheap (~$0.50/g), its explosive nature requires stabilization (often wetted with water), which complicates stoichiometry calculations.[1]
-
6-Cl-HOBt Benefit: It offers a "middle ground"—significantly higher reactivity than HOBt for only a marginal cost increase, without the extreme price tag of HATU.[1]
-
1-Cyclohexyl-6-fluoro...[1][2][3][4][5][6] Analysis: If used by mistake, the cost is 100% loss of starting material due to failed coupling.[1]
Part 3: Experimental Protocol
This protocol details the use of 6-Cl-HOBt (the functional advanced analog) for a difficult peptide coupling.[1]
Materials
-
Carboxylic Acid: Fmoc-Amino Acid (1.0 equiv)
-
Amine: Resin-bound amine or free amine (1.0 equiv)
-
Coupling Additive: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) (1.0 equiv)[1]
-
Solvent: DMF (Dimethylformamide)[1]
Workflow
-
Pre-Activation (Crucial for hindering racemization):
-
Coupling:
-
Quenching:
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).[1]
-
Protocol Validation Logic (Self-Correcting)
-
If the solution remains colorless after DIC addition: Ensure you are using 6-Cl-HOBt (N-OH) and not the 1-Cyclohexyl derivative.[1] The active ester of chlorobenzotriazole has a distinct UV absorbance profile.[1]
-
If yield is low: Switch from carbodiimide activation (DIC/6-Cl-HOBt) to a uronium salt (HATU or COMU) with a tertiary base (DIEA).[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]
-
[1]
-
-
Luxembourg Bio Technologies. (2025).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1]
-
[1]
-
-
Sigma-Aldrich. (2025).[1] Peptide Coupling Reagents Guide: Comparison of HOBt, HATU, and HBTU.
-
PubChem. (2025).[1][8][9] 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-85-7) Compound Summary.
-
[1]
-
Sources
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- 2. benzotriazole suppliers USA [americanchemicalsuppliers.com]
- 3. 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole | 1365271-85-7 [sigmaaldrich.com]
- 4. 23165-53-9|4-Chloro-2-methyl isothiocyanate|4-Chloro-2-methyl isothiocyanate|-范德生物科技公司 [bio-fount.com]
- 5. 1365271-73-3|1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole|BLD Pharm [bldpharm.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This document is structured to provide a clear, logical, and technically grounded framework for handling this specific compound, ensuring the safety of laboratory personnel and the protection of our environment.
Disclaimer: Specific safety data for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is not widely available. Therefore, the following procedures are based on the known hazards of the parent compound, 1,2,3-benzotriazole, and the general principles for managing fluorinated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is fundamental to its safe handling and disposal. The hazard profile is derived from its constituent chemical moieties: the benzotriazole core, the cyclohexyl group, and the fluorine substituent.
-
Benzotriazole Core: 1,2,3-Benzotriazole is classified as harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2][3] It is considered a hazardous waste material.[4][5]
-
Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which makes fluorinated organic compounds highly stable and persistent in the environment.[6][7] This persistence, a hallmark of "forever chemicals" like PFAS, necessitates specific and robust disposal methods to ensure complete mineralization and prevent the release of environmentally harmful substances.[8][9] Incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially hazardous products of incomplete combustion (PICs).[6]
-
Cyclohexyl Group: This bulky, non-polar group influences the compound's solubility and potential for bioaccumulation.
Based on this analysis, 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole must be treated as a hazardous and environmentally persistent chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][10]
Summary of Key Hazards
| Hazard Type | Description | Primary Concern |
| Acute Toxicity | Harmful if swallowed or inhaled.[11][12] | Personnel Safety |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Personnel Safety |
| Environmental | Toxic to aquatic life with long-lasting effects.[2][3][5] | Environmental Protection |
| Persistence | The C-F bond makes the compound resistant to natural degradation.[7] | Long-term Environmental Contamination |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a systematic process that begins the moment it is designated as waste. The following protocol ensures safety and regulatory compliance from the laboratory bench to final disposal.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the solid material and there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Container Material: The container must be chemically compatible and sealable. A high-density polyethylene (HDPE) container is generally suitable.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound and contaminated disposables in a designated solid waste container. Avoid generating dust.[14]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole"), and the approximate quantity.
Step 3: On-Site Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Location: The storage area should be in a well-ventilated location, away from heat sources or direct sunlight.[11][14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: The container must be kept securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and certified waste management company.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: You will likely need to complete a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final disposal—the "cradle-to-grave" system mandated by the U.S. Environmental Protection Agency (EPA).[15][16][17]
The Final Disposal Route: Incineration
Given the chemical stability of the carbon-fluorine bond, the recommended disposal method for 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is high-temperature incineration in a facility permitted to handle halogenated organic compounds.
-
Why Incineration? Incineration is a promising method for the permanent elimination of fluorinated compounds.[8] Sufficiently high temperatures and long residence times are required to break the stable C-F bond.[6]
-
Facility Requirements: The incineration facility must be equipped with advanced flue gas scrubbing technology. This is necessary to neutralize the acidic gases (such as hydrogen fluoride) that are formed during the combustion of halogenated materials.
-
Prohibited Disposal Methods:
-
Landfilling: Due to its potential persistence and aquatic toxicity, landfilling is not a responsible disposal method.[8]
-
Sewer System: Disposal down the drain is strictly prohibited due to its toxicity to aquatic organisms and its resistance to breakdown in conventional wastewater treatment plants.[3][4][10]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Caption: Decision workflow for the safe disposal of 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of specialized chemical reagents like 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and proper PPE usage to compliant segregation and disposal through certified channels—we uphold our commitment to a safe working environment and the long-term health of our planet. Always prioritize consultation with your local EHS department to ensure full compliance with all applicable regulations.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1H-Benzotriazole.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 1H-Benzotriazole.
- ECHA. (n.d.). Benzotriazole - Registration Dossier.
- PENTA s.r.o. (2025, July 22). SAFETY DATA SHEET: 1,2,3-Benzotriazole.
- Santa Cruz Biotechnology. (n.d.). Benzotriazole Safety Data Sheet.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Loba Chemie. (2016, April 29). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-Benzotriazole, 98%.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Columbus Chemical Industries, Inc. (2025, June 25). SAFETY DATA SHEET: Benzotriazole, (1,2,3-) Powder, Reagent.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 5-Methyl-1H-benzotriazole.
- Ohio EPA. (2021, July 12). Hazardous Waste.
- Lab Manager. (2025, March 27). PFAS Destruction Method Recovers Valuable Fluorine.
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- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 7. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
